3-Methoxy-2-nitrobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-7-4-2-3-6(5-10)8(7)9(11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTUACILWWLIJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201097 | |
| Record name | 3-Methoxy-2-nitrobenzaldehyde | |
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Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine slightly yellow crystals; [Sigma-Aldrich MSDS] | |
| Record name | 3-Methoxy-2-nitrobenzaldehyde | |
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CAS No. |
53055-05-3 | |
| Record name | 3-Methoxy-2-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53055-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Methoxy-2-nitrobenzaldehyde | |
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| Record name | 53055-05-3 | |
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| Record name | 3-Methoxy-2-nitrobenzaldehyde | |
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| Record name | 3-methoxy-2-nitrobenzaldehyde | |
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| Record name | 3-METHOXY-2-NITROBENZALDEHYDE | |
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Foundational & Exploratory
Foreword: Unveiling a Versatile Synthetic Building Block
An In-depth Technical Guide to 3-Methoxy-2-nitrobenzaldehyde for Advanced Chemical Synthesis
As a Senior Application Scientist, one comes to appreciate certain molecules not for their inherent biological activity, but for their potential—their capacity to serve as a lynchpin in the construction of complex, high-value compounds. This compound is a paradigm of such a molecule. Its elegantly arranged functional groups—an aldehyde, a nitro group, and a methoxy substituent on an aromatic scaffold—create a unique interplay of reactivity that makes it an invaluable intermediate for researchers in synthetic chemistry and drug development. This guide moves beyond a simple recitation of data, aiming to provide a deeper understanding of why this compound behaves as it does and how its specific properties can be expertly leveraged in the laboratory. We will explore its fundamental characteristics, delve into its reactivity, and provide practical, field-tested insights into its application.
Core Physicochemical & Spectroscopic Identity
A precise understanding of a compound's physical and spectral properties is the foundation of all successful synthetic work. It informs purification strategies, reaction monitoring, and structural confirmation. This compound typically presents as a white to yellow crystalline powder, a physical state that simplifies handling and weighing in a laboratory setting.[1][2]
Key Physicochemical Data
The properties of this compound are dictated by its molecular structure: a benzaldehyde core with a sterically demanding nitro group positioned ortho to the aldehyde and a methoxy group at the meta position. This arrangement influences its melting point, solubility, and electronic properties.
| Property | Value | Source |
| CAS Number | 53055-05-3 | [1][3][4][5] |
| Molecular Formula | C₈H₇NO₄ | [3][4][6][7] |
| Molecular Weight | 181.15 g/mol | [3][4][5][7] |
| Appearance | White to beige or yellow crystalline powder | [1][2] |
| Melting Point | 97-101 °C (lit.) | [1][3][5] |
| Boiling Point | 344.2 ± 27.0 °C (Predicted) | [3] |
| Solubility | Soluble in organic solvents like ethanol, ether, and dichloromethane; almost insoluble in water. | [3] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [3] |
Spectroscopic Signature: The Story in the Spectrum
Spectroscopic analysis provides an unambiguous confirmation of the molecule's structure. The electronic environment created by the three distinct functional groups gives rise to a characteristic and predictable spectral signature.
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by the strong absorptions of the carbonyl and nitro groups. A sharp, strong peak will be observed in the region of 1680-1700 cm⁻¹ , characteristic of an aromatic aldehyde's C=O stretch. The nitro group (NO₂) presents two strong, characteristic stretching vibrations, typically around 1550-1475 cm⁻¹ (asymmetric) and 1365-1290 cm⁻¹ (symmetric).[8] Aromatic C-H stretches appear above 3000 cm⁻¹, while the aldehyde C-H stretch often produces a distinct, albeit weaker, pair of bands around 2830-2695 cm⁻¹ .[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is highly informative. The aldehyde proton (-CHO) is the most deshielded, appearing as a singlet far downfield, typically around 10.0-10.5 ppm . The three methoxy protons (-OCH₃) will appear as a sharp singlet around 3.9-4.1 ppm . The three aromatic protons will appear in the 7.0-8.0 ppm range, with their specific chemical shifts and coupling patterns dictated by the electronic effects of the substituents.
-
¹³C NMR : The carbon spectrum will show eight distinct signals. The aldehyde carbonyl carbon is the most downfield, typically appearing around 190 ppm . The aromatic carbons will resonate between 110-160 ppm , with the carbon attached to the nitro group being significantly influenced. The methoxy carbon will be observed around 55-60 ppm .
-
-
Mass Spectrometry (MS) : The mass spectrum will prominently feature the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (181.15).
Reactivity Profile: A Tale of Three Functional Groups
The synthetic utility of this compound stems from the distinct and exploitable reactivity of its three functional groups. The electron-withdrawing nature of both the ortho-nitro group and the aldehyde group deactivates the aromatic ring towards electrophilic substitution, but more importantly, these groups provide handles for a wide array of chemical transformations.[2]
Caption: Key reactive sites of this compound.
-
The Aldehyde Group : This is often the primary site of reaction. It readily undergoes nucleophilic addition. A classic example is the Baylis-Hillman reaction , where it reacts with activated alkenes like methyl vinyl ketone in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane).[1][5] This reaction is a powerful carbon-carbon bond-forming method. The aldehyde can also be easily reduced to a primary alcohol (3-methoxy-2-nitrobenzyl alcohol) using mild reducing agents like sodium borohydride, or oxidized to a carboxylic acid (3-methoxy-2-nitrobenzoic acid) with stronger oxidants.
-
The Nitro Group : The transformation of the nitro group is arguably the most strategic reaction for drug development professionals. It can be selectively reduced to an amine (-NH₂) using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, HCl). This conversion is pivotal as it introduces a nucleophilic amine group, which is a common precursor for the synthesis of heterocyclic rings, amides, and other functionalities prevalent in pharmacologically active molecules.
-
The Interplay : The true power of this molecule lies in the sequential manipulation of these groups. A common synthetic strategy involves first reacting the aldehyde, protecting it if necessary, and then reducing the nitro group to an amine. This newly formed amine can then undergo intramolecular reactions with the modified aldehyde group (or its derivative) to form heterocyclic scaffolds, such as quinazolines.[1][5]
Core Applications in Synthesis and Drug Discovery
This compound is not an end-product but a critical starting material. Its value is realized in the complex molecules it helps to create.
-
Heterocyclic Synthesis : As mentioned, it is a key precursor for quinazoline derivatives.[1] The general pathway involves the reduction of the nitro group to an amine, which can then be cyclized with the adjacent aldehyde function (or a derivative thereof) to form the heterocyclic core. Quinazolines are a privileged scaffold in medicinal chemistry, found in numerous approved drugs, including anticancer agents.
-
Photoremovable Protecting Groups : Nitrobenzaldehyde derivatives are known to be useful as photoremovable protecting groups.[9] The nitrobenzyl cage can be cleaved with UV light to release a protected functional group, allowing for precise spatial and temporal control over chemical reactions, a technique valuable in materials science and chemical biology.
-
Intermediate for Fine Chemicals : It is used in the synthesis of dyes, pigments, and other specialty chemicals where a substituted aromatic core is required.[10] The synthesis of methyl 3-methoxyanthranilate is a documented application, highlighting its role as a versatile intermediate.[1][5]
Field-Proven Experimental Protocol: The Baylis-Hillman Reaction
To illustrate the practical utility of this compound, we provide a detailed protocol for its reaction with methyl vinyl ketone (MVK). This is a trust-worthy, self-validating system; successful formation of the product can be easily monitored by TLC and confirmed by NMR, where the disappearance of the aldehyde proton signal and the appearance of new vinyl and alcohol proton signals are definitive markers.
Objective: To synthesize the Baylis-Hillman adduct from this compound and methyl vinyl ketone.
Materials & Reagents
-
This compound (1.0 eq)
-
Methyl vinyl ketone (MVK) (3.0 eq)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.3 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel (for column chromatography)
Step-by-Step Procedure
Caption: Experimental workflow for the Baylis-Hillman reaction.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and DABCO (0.3 eq) in the chosen solvent (e.g., DCM).
-
Addition of Reactant : To this stirring solution, add methyl vinyl ketone (3.0 eq) dropwise at ambient temperature. The use of excess MVK is a common strategy to drive the reaction towards completion.
-
Reaction Execution : Allow the mixture to stir at room temperature. The reaction is typically slow and may require 24-72 hours.
-
Monitoring : The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting aldehyde will diminish and a new, more polar spot corresponding to the alcohol product will appear.
-
Work-up : Once the reaction is deemed complete by TLC, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Drying and Concentration : Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude oil or solid is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure Baylis-Hillman adduct.
Safety and Handling
As with any chemical reagent, proper handling of this compound is paramount for laboratory safety.
-
Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes as it may cause irritation.[3][6]
-
Storage : Store the container tightly closed in a cool, dry, and well-ventilated place.[11] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) to ensure long-term stability.[3]
-
Disposal : Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
This compound is a testament to the principle that a molecule's value is often defined by its potential for transformation. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, the versatile reactivity of its constituent functional groups make it a powerful tool for the modern synthetic chemist. From the construction of complex heterocyclic scaffolds for drug discovery to its application in creating fine chemicals, a thorough understanding of this compound's character is essential for unlocking its full synthetic potential.
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3-Methoxy-2-nitrobenzaldehyde CAS number 53055-05-3
An In-Depth Technical Guide to 3-Methoxy-2-nitrobenzaldehyde (CAS 53055-05-3): Properties, Synthesis, and Applications in Modern Chemistry
Introduction
This compound is a substituted aromatic aldehyde that serves as a pivotal intermediate in advanced organic synthesis. Characterized by the presence of an aldehyde, a nitro group, and a methoxy group on a benzene ring, this compound offers a unique combination of reactive sites. The interplay between the electron-withdrawing nature of the nitro and aldehyde groups and the electron-donating effect of the methoxy group dictates its chemical behavior and renders it a versatile precursor for a wide array of complex molecules.[1] This guide provides an in-depth exploration of its physicochemical properties, representative synthesis, key chemical transformations, and applications, with a focus on its utility for researchers and professionals in the fields of medicinal chemistry and drug development.
Part 1: Core Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and spectroscopic properties is fundamental for its application in a laboratory setting. These characteristics govern its handling, purification, and analytical confirmation.
Chemical Structure
Caption: Chemical Structure of this compound.
Physicochemical Properties
The key physical and chemical identifiers for this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 53055-05-3 | [2][3][4] |
| Molecular Formula | C₈H₇NO₄ | [2][5] |
| Molecular Weight | 181.15 g/mol | [2] |
| Appearance | White to beige or yellow crystalline powder | [1][3][4] |
| Melting Point | 97-101 °C | [2][3][4][6] |
| Boiling Point | 344.2 °C at 760 mmHg | [6] |
| InChIKey | GDTUACILWWLIJF-UHFFFAOYSA-N | [2][5][7] |
| SMILES | COC1=CC=CC(=C1[O-])C=O | [7] |
Spectroscopic Signature
Spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis or before use.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aldehyde proton, and the methoxy protons. The aldehyde proton (CHO) will appear as a singlet significantly downfield (typically δ 9.5-10.5 ppm). The three aromatic protons will appear in the δ 7.0-8.5 ppm region, with coupling patterns determined by their positions relative to each other. The methoxy (OCH₃) protons will be a sharp singlet upfield, typically around δ 3.9-4.1 ppm.
-
¹³C NMR: The carbon spectrum will show eight distinct signals. The aldehyde carbonyl carbon is the most downfield signal (δ > 185 ppm). The six aromatic carbons will appear in the δ 110-160 ppm range, with the carbons attached to the electronegative oxygen and nitro groups being further downfield. The methoxy carbon will be the most upfield signal (δ 55-60 ppm).[8]
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expect strong characteristic absorption bands for the aldehyde C=O stretch (around 1700 cm⁻¹), the nitro group (asymmetric and symmetric stretches around 1520 cm⁻¹ and 1350 cm⁻¹, respectively), and C-O stretching for the methoxy group (around 1250 cm⁻¹).[7]
Part 2: A Representative Synthetic Approach
While various synthetic routes may exist, a common and logical approach to synthesizing this compound is through the electrophilic nitration of 3-methoxybenzaldehyde. This section outlines a representative protocol and the chemical reasoning behind the procedural steps.
Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Mechanism and Experimental Rationale
The nitration of an aromatic ring is a classic electrophilic aromatic substitution. The choice of starting material, 3-methoxybenzaldehyde, is critical. The ring possesses two directing groups:
-
Methoxy Group (-OCH₃): An activating, ortho-, para-director.
-
Aldehyde Group (-CHO): A deactivating, meta-director.
The reaction proceeds by generating the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The nitronium ion then attacks the electron-rich benzene ring. The position of attack (regioselectivity) is determined by the combined electronic effects of the existing substituents. The methoxy group strongly activates the positions ortho and para to it (positions 2, 4, and 6), while the aldehyde group directs incoming electrophiles to the meta position (position 5). The formation of the 2-nitro isomer is a result of the powerful activating and directing influence of the methoxy group, though other isomers (like the 4-nitro and 6-nitro products) are also likely to be formed, necessitating a robust purification step.
Causality in Protocol Design:
-
Low Temperature (0-5 °C): The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent uncontrolled reactions and to minimize the formation of undesired byproducts, such as dinitrated compounds.
-
Acidic Medium (H₂SO₄): Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the essential nitronium ion electrophile.
-
Quenching on Ice: The reaction is stopped by pouring the mixture onto ice. This serves to dilute the strong acid, dissipate heat, and precipitate the organic product, which has low solubility in water.
-
Recrystallization: This is the chosen purification method because the desired isomer and potential side products will have different solubilities in a given solvent system, allowing for the isolation of pure this compound crystals upon cooling.
Step-by-Step Protocol (Representative)
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.
-
Nitrating Mixture: Slowly add concentrated nitric acid to the sulfuric acid via the dropping funnel while maintaining the temperature below 5 °C.
-
Substrate Addition: Once the nitrating mixture is prepared and cooled, add 3-methoxybenzaldehyde dropwise, ensuring the reaction temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture onto a beaker filled with crushed ice, with constant stirring. A solid precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to yield the purified this compound.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Part 3: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the distinct reactivity of its three functional groups, which can be addressed with high selectivity.
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3-Methoxy-2-nitrobenzaldehyde molecular structure
An In-depth Technical Guide to the Molecular Structure of 3-Methoxy-2-nitrobenzaldehyde
Introduction
This compound is a substituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its unique structural arrangement, featuring a methoxy, a nitro, and an aldehyde group on a benzene ring, imparts a distinct reactivity profile that is of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of these functional groups—an electron-donating methoxy group and two electron-withdrawing nitro and aldehyde groups—creates a molecule with versatile reaction handles, making it a valuable building block for synthesizing heterocyclic compounds and other pharmaceutical precursors.[1][2]
This guide provides a comprehensive analysis of the molecular structure of this compound. As a senior application scientist, the goal is to delve beyond a simple description of its chemical formula to explore the interplay of its functional groups, the resulting electronic effects, and how these structural nuances dictate its spectroscopic signature and chemical reactivity. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this important synthetic intermediate.
Core Molecular and Physicochemical Properties
A foundational understanding of a molecule begins with its fundamental identifiers and physical characteristics. These properties are critical for handling, storage, and application in a laboratory setting.[3][4]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[5] |
| CAS Number | 53055-05-3[1][2][6] |
| Molecular Formula | C₈H₇NO₄[3][5] |
| Molecular Weight | 181.15 g/mol [1][5][6] |
| SMILES String | COC1=CC=CC(=C1[O-])C=O[5][7] |
| InChI Key | GDTUACILWWLIJF-UHFFFAOYSA-N[1][6] |
Physicochemical Properties
| Property | Value |
| Appearance | White to beige or yellow crystalline powder[2][3][4] |
| Melting Point | 97-101 °C[3][6] |
| Solubility | Soluble in organic solvents like ethanol, ether, and dichloromethane; almost insoluble in water[8] |
| Density | ~1.322 g/cm³ (Predicted)[8] |
In-depth Structural Analysis
The chemical behavior of this compound is a direct consequence of the spatial and electronic interplay between its three functional groups attached to the benzene ring.
Functional Groups and Electronic Effects
The molecule's reactivity is governed by the aldehyde (-CHO), nitro (-NO₂), and methoxy (-OCH₃) groups.
-
Aldehyde Group (-CHO): This group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. It deactivates the aromatic ring towards electrophilic substitution and acts as a primary site for nucleophilic attack.
-
Nitro Group (-NO₂): As one of the strongest electron-withdrawing groups, the nitro group significantly deactivates the aromatic ring. Its presence ortho to the aldehyde group further increases the electrophilicity of the aldehyde's carbonyl carbon.
-
Methoxy Group (-OCH₃): In contrast, the methoxy group is electron-donating through resonance (lone pair on oxygen delocalizes into the ring) but slightly electron-withdrawing through induction. The resonance effect is dominant, making it an activating group.
The specific arrangement—with the electron-withdrawing nitro and aldehyde groups positioned ortho to each other and meta to the electron-donating methoxy group—creates a unique electronic landscape on the aromatic ring, influencing its reactivity in subsequent synthetic steps.[3][9]
Caption: Electronic influence of functional groups on the core structure.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the molecular structure of this compound.[5]
-
¹H NMR Spectroscopy: The proton NMR spectrum would exhibit distinct signals. The aldehyde proton (-CHO) would appear as a singlet at a significantly downfield chemical shift (around 10 ppm). The methoxy group protons (-OCH₃) would show a sharp singlet around 3.9-4.0 ppm. The three aromatic protons would appear in the range of 7.2-8.0 ppm, with their splitting patterns determined by their coupling with each other.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton.[5] One would expect to see eight distinct signals corresponding to the eight carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group at a very downfield position.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present.[5][10] Key absorption bands would include:
-
A strong C=O stretching vibration for the aldehyde at ~1700 cm⁻¹.
-
Strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group around 1550-1475 cm⁻¹ and 1365-1290 cm⁻¹, respectively.[10]
-
C-O stretching for the methoxy ether linkage.
-
Aromatic C=C and C-H stretching vibrations.
-
| Spectroscopic Data | Characteristic Signature |
| ¹H NMR | Aldehyde proton (~10 ppm), Methoxy protons (~4 ppm), Aromatic protons (7-8 ppm)[10] |
| IR | C=O stretch (~1700 cm⁻¹), NO₂ stretches (1550-1475, 1365-1290 cm⁻¹)[10] |
| Mass Spec. | Molecular Ion Peak (m/z) at ~181.04 |
Crystallographic and Conformational Aspects
While detailed crystallographic data for this compound is not as readily available as for some of its isomers, such as 4-methoxy-3-nitrobenzaldehyde, structural principles can be inferred.[11][12][13] The benzene ring provides a planar scaffold. However, potential steric hindrance between the adjacent and bulky aldehyde and nitro groups at positions 1 and 2 might cause slight out-of-plane twisting of these groups to minimize repulsive interactions. This can influence crystal packing and intermolecular interactions. In its isomer, 4-methoxy-3-nitrobenzaldehyde, studies have shown that molecules are linked into chains by weak intermolecular interactions.[11] A similar arrangement stabilized by various weak interactions would be expected for the 3-methoxy-2-nitro isomer.
Reactivity and Synthetic Applications
The molecule's structure directly informs its utility in organic synthesis. The three functional groups provide distinct sites for chemical transformations.
Reactivity Profile
The primary reaction pathways involve transformations of the aldehyde and nitro groups.
-
Reactions at the Aldehyde Group: The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. It readily undergoes reactions such as:
-
Condensation Reactions: For example, the Claisen-Schmidt condensation with ketones to form chalcone-like structures.[14]
-
Baylis-Hillman Reaction: It can react with activated alkenes, such as methyl vinyl ketone, in the presence of a catalyst like DABCO.[1][2]
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol (-CH₂OH) using reducing agents like sodium borohydride.
-
Oxidation: It can be oxidized to a carboxylic acid (-COOH).
-
-
Reactions at the Nitro Group: The nitro group is most commonly targeted for reduction.
-
Reduction to Amine: This is a pivotal transformation, typically achieved using reagents like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C). The resulting amino group can then participate in a vast range of reactions, including diazotization and cyclization, to form heterocyclic systems.
-
-
Aromatic Ring Substitution: The combined deactivating effect of the nitro and aldehyde groups makes electrophilic aromatic substitution challenging.
Caption: Key synthetic transformations of this compound.
Experimental Protocol: Reduction of the Nitro Group
This protocol outlines a general procedure for the reduction of this compound to 3-Methoxy-2-aminobenzaldehyde, a key step in the synthesis of many heterocyclic compounds.
Objective: To selectively reduce the nitro group to an amine while preserving the aldehyde functionality.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel, beaker
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol or a suitable solvent.
-
Reagent Addition: In a separate beaker, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, ~4 equivalents) in concentrated hydrochloric acid.
-
Reaction: Add the SnCl₂/HCl solution dropwise to the stirred solution of the nitrobenzaldehyde at room temperature. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Heating: After the initial addition, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the pH is basic (~8-9). This will precipitate tin salts.
-
Extraction: Filter the mixture to remove the tin salts. Extract the aqueous filtrate multiple times with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 3-Methoxy-2-aminobenzaldehyde, which can be further purified by column chromatography or recrystallization.
This protocol is a generalized representation and should be adapted based on specific literature procedures and safety considerations.
Conclusion
The molecular structure of this compound is a masterful example of how the specific placement of functional groups dictates chemical personality. The synergistic electronic effects of the aldehyde, nitro, and methoxy groups create a highly versatile and valuable molecule for synthetic chemists. Its electron-deficient aldehyde carbon is primed for nucleophilic additions, while the reducible nitro group provides a gateway to a rich variety of amino-based derivatives and heterocyclic systems. A thorough understanding of its structural, spectroscopic, and reactive properties, as detailed in this guide, is paramount for its effective application in the design and synthesis of novel compounds for the pharmaceutical and materials science industries.
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An In-Depth Technical Guide to the Synthesis of 3-Methoxy-2-nitrobenzaldehyde
Abstract
This technical guide provides a comprehensive overview of robust and field-proven synthesis pathways for 3-Methoxy-2-nitrobenzaldehyde (CAS No. 53055-05-3), a key intermediate in the development of pharmaceuticals and fine chemicals.[1][2] We delve into two primary synthetic strategies: the direct, regioselective nitration of 3-methoxybenzaldehyde and a versatile two-step approach commencing from 3-methoxyphenol. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying chemical principles and strategic considerations that ensure reproducibility and high yield. The methodologies are presented with an emphasis on scientific integrity, causality behind experimental choices, and authoritative validation through cited literature.
Introduction: The Significance of this compound
This compound is an aromatic compound characterized by the presence of an aldehyde, a nitro group, and a methoxy group on the benzene ring.[3] Its molecular structure presents a unique combination of functional groups that are amenable to a wide array of chemical transformations, making it a highly valuable building block in organic synthesis. Specifically, it has been utilized as a precursor in the synthesis of complex heterocyclic systems, such as quinazolines.[1][2] The strategic placement of the nitro and methoxy groups profoundly influences the reactivity of the aldehyde and the aromatic ring, opening avenues for constructing elaborate molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 53055-05-3 | [1][2] |
| Molecular Formula | C₈H₇NO₄ | [3] |
| Molecular Weight | 181.15 g/mol | [2][3] |
| Appearance | White to beige or yellow crystalline powder | [1] |
| Melting Point | 97-101 °C | [4] |
Pathway 1: Regioselective Direct Nitration of 3-Methoxybenzaldehyde
The direct nitration of 3-methoxybenzaldehyde presents a significant regiochemical challenge. The methoxy group is a strongly activating, ortho-, para-directing group, while the aldehyde function is a deactivating, meta-directing group.[5] Standard nitrating conditions, such as a mixture of nitric and sulfuric acids, typically favor nitration at the 5-position (meta to the aldehyde and para to the methoxy group). However, by carefully controlling the reaction conditions and omitting the strong proton source (sulfuric acid), the directing effect of the methoxy group can be leveraged to achieve selective nitration at the desired 2-position (ortho to the methoxy group).
Principle and Rationale
The key to achieving ortho-nitration in this system is to avoid the formation of the highly reactive nitronium ion (NO₂⁺), which is prevalent in mixed-acid systems and is highly sensitive to the strong deactivating effect of the aldehyde.[5] By using concentrated nitric acid alone at low temperatures, a different mechanistic pathway is favored. It is proposed that the reaction may proceed through a pathway involving the hydrate of the aldehyde, which is an activating, ortho-, para-directing group, or via a mechanism where nitric acid itself acts as the nitrating species, potentially coordinated to the methoxy group, thereby favoring substitution at the adjacent position.[6] This approach has been demonstrated to be highly effective for similarly substituted benzaldehydes, yielding the ortho-nitro product with high selectivity.[6]
Experimental Protocol: Direct Nitration
This protocol is adapted from a validated procedure for a closely related substrate and is optimized for the synthesis of this compound.[6]
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, add 3-methoxybenzaldehyde (13.6 g, 100 mmol).
-
Cooling: Cool the flask to 0 °C using an ice-salt bath.
-
Addition of Nitric Acid: Cautiously add concentrated (70%) nitric acid (60 mL) dropwise via the dropping funnel over a period of 30 minutes. Crucial: Maintain the internal reaction temperature strictly between 0 and 5 °C throughout the addition. This temperature control is paramount to prevent over-nitration and oxidative side reactions.
-
Reaction Progression: After the complete addition of nitric acid, continue stirring the mixture at 0-5 °C for an additional 40 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, slowly pour the reaction mixture into 500 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) until the washings are neutral to pH paper.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound as a fine crystalline powder. Dry the final product under vacuum.
Data Summary for Pathway 1
Table 2: Reagents and Conditions for Direct Nitration
| Parameter | Value | Rationale |
| Starting Material | 3-Methoxybenzaldehyde (1.0 eq) | The direct precursor for the target molecule. |
| Nitrating Agent | Conc. Nitric Acid (70%) | Used alone to favor the ortho-nitration pathway.[6] |
| Temperature | 0 - 5 °C | Minimizes side reactions and ensures regioselectivity. |
| Reaction Time | ~1.5 hours | Sufficient for complete conversion while minimizing degradation. |
| Expected Yield | 85-93% | Based on analogous, high-yield ortho-nitration reactions.[6] |
Visualization of Pathway 1
Sources
An In-depth Technical Guide to the Physical Properties of 3-Methoxy-2-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-2-nitrobenzaldehyde, a key organic intermediate, plays a significant role in the synthesis of various pharmaceutical compounds and fine chemicals. Its unique substitution pattern on the benzene ring, featuring a methoxy group ortho to a nitro group and meta to an aldehyde, imparts specific physical and chemical properties that are crucial for its handling, purification, and subsequent reactions. A thorough understanding of its physical characteristics is paramount for optimizing reaction conditions, ensuring purity, and achieving desired yields in synthetic workflows. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and an analysis of its spectral characteristics, offering field-proven insights for laboratory and development settings.
Core Physical and Chemical Properties
A summary of the fundamental physical and chemical properties of this compound is presented below. This data serves as a primary reference for its handling, storage, and use in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₄ | [1][2] |
| Molecular Weight | 181.15 g/mol | [1] |
| Appearance | White to beige or yellow crystalline powder | [3] |
| Melting Point | 97-101 °C (literature value) | |
| Boiling Point | 344.2 ± 27.0 °C (Predicted) | |
| Density | 1.322 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Almost insoluble in water; Soluble in organic solvents such as ethanol, ether, and dichloromethane. | |
| CAS Number | 53055-05-3 | [1] |
Experimental Determination of Physical Properties: A Methodical Approach
The accurate determination of physical properties is a cornerstone of chemical characterization, directly impacting the assessment of a compound's purity and identity. The following section details robust, self-validating protocols for key physical property measurements of this compound.
Melting Point Determination: A Gateway to Purity Assessment
The melting point is a critical and readily accessible indicator of a solid organic compound's purity. For a pure crystalline solid, the melting range is typically narrow, spanning 0.5-2°C. The presence of impurities generally leads to a depression and broadening of the melting range.
-
Sample Preparation: A small amount of dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed in a calibrated melting point apparatus.
-
Rapid Preliminary Measurement: The temperature is increased rapidly to obtain an approximate melting point. This initial measurement helps in establishing a range for a more precise determination.
-
Accurate Measurement: A fresh sample is prepared, and the apparatus is allowed to cool to at least 20°C below the approximate melting point. The temperature is then raised slowly, at a rate of 1-2°C per minute, as the melting point is approached.
-
Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂. For this compound, a sharp range within the literature value of 97-101°C is indicative of high purity.
Caption: Workflow for Melting Point Determination.
Solubility Profile: Guiding Solvent Selection for Purification and Reactions
Understanding the solubility of this compound is essential for selecting appropriate solvents for reactions, extractions, and, most importantly, for purification by recrystallization. The presence of polar functional groups (aldehyde and nitro) and a nonpolar aromatic ring results in its characteristic solubility profile.
-
Sample Preparation: Approximately 10-20 mg of this compound is placed into a series of small test tubes.
-
Solvent Addition: To each test tube, 1 mL of a different solvent is added dropwise while agitating the mixture. A range of solvents with varying polarities should be tested, including water, ethanol, methanol, dichloromethane, ethyl acetate, and hexane.
-
Observation: The solubility at room temperature is observed and recorded as "soluble," "sparingly soluble," or "insoluble."
-
Heating: For solvents in which the compound is sparingly soluble or insoluble at room temperature, the test tube is gently warmed in a water bath. Any change in solubility upon heating is noted. This step is particularly crucial for identifying potential recrystallization solvents. A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold.
Based on its structure, ethanol or a mixed solvent system like ethanol/water or toluene/hexane is likely to be a suitable candidate for the recrystallization of this compound.
Caption: Workflow for Qualitative Solubility Testing.
Spectroscopic Characterization: Elucidating the Molecular Structure
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within a molecule. For a solid sample of this compound, the spectrum can be obtained as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3100-3000 | Aromatic C-H | Stretching |
| ~2850-2750 | Aldehyde C-H | Stretching (often appears as a pair of weak bands) |
| ~1700 | Aldehyde C=O | Stretching |
| ~1600, ~1470 | Aromatic C=C | Stretching |
| ~1530, ~1350 | Nitro (NO₂) | Asymmetric and Symmetric Stretching |
| ~1250 | Aryl-O-CH₃ | Asymmetric Stretching |
| ~1050 | Aryl-O-CH₃ | Symmetric Stretching |
The presence of the electron-withdrawing nitro group adjacent to the aldehyde can slightly shift the C=O stretching frequency compared to an unsubstituted benzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The sample is typically dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃), for analysis.
Expected ¹H NMR Spectral Data (in CDCl₃):
-
~10.0-10.5 ppm (singlet, 1H): This downfield signal is characteristic of the aldehydic proton.
-
~7.0-8.0 ppm (multiplets, 3H): These signals correspond to the three protons on the aromatic ring. The exact chemical shifts and coupling patterns will depend on the electronic effects of the substituents.
-
~3.9 ppm (singlet, 3H): This upfield singlet is characteristic of the methoxy group protons.
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
~190 ppm: Aldehyde carbonyl carbon.
-
~110-160 ppm: Aromatic carbons. The carbon attached to the nitro group and the carbon attached to the methoxy group will have distinct chemical shifts.
-
~56 ppm: Methoxy carbon.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion (M⁺) is expected at m/z = 181.
Expected Fragmentation Pattern:
The fragmentation of this compound is influenced by the presence of the various functional groups. Common fragmentation pathways for related compounds include:
-
Loss of a hydrogen radical (•H): Leading to a fragment at m/z = 180 (M-1).
-
Loss of a methoxy radical (•OCH₃): Resulting in a fragment at m/z = 150.
-
Loss of a nitro group (•NO₂): Giving a fragment at m/z = 135.
-
Loss of carbon monoxide (CO) from the aldehyde: A fragment at m/z = 153.
The interpretation of the relative abundances of these fragment ions can provide further structural confirmation.
Conclusion
The physical properties of this compound are a direct reflection of its molecular structure. This guide has provided a detailed overview of these properties, along with robust experimental protocols for their determination. By employing these methods and understanding the principles behind them, researchers, scientists, and drug development professionals can ensure the quality and identity of this important chemical intermediate, thereby facilitating its effective use in synthesis and manufacturing. The provided spectral data interpretations serve as a valuable tool for structural elucidation and purity confirmation.
References
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- Understanding the Chemical Properties of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/understanding-the-chemical-properties-of-3-methoxy-2-nitrobenzaldehyde-25508452.html]
- Elucidation of the complex Baylis-Hillman reaction of this compound with methyl vinyl ketone. South African Journal of Chemistry. [URL: https://journals.co.za/doi/abs/10.10520/EJC44941]
- Analogues of 8-hydroxyquinoline having additional cyclic nitrogen atoms. Part I. Preparative. Journal of the Chemical Society. [URL: https://pubs.rsc.org/en/content/articlelanding/1952/jr/jr9520004985]
- Interpretation of mass spectrometry fragmentation patterns of 3-Methoxybenzaldehyde hydrazones. Benchchem. [URL: https://www.benchchem.com/product/b5944/technical-articles/a-comparative-guide-to-the-mass-spectrometry-of-3-methoxybenzaldehyde-hydrazone]
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- A Comparative Guide to the Synthesis of 2- & 3-Nitrobenzaldehyde. Benchchem. [URL: https://www.benchchem.com/product/b5944/technical-articles/a-comparative-guide-to-the-synthesis-of-2-3-nitrobenzaldehyde]
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melting point of 3-Methoxy-2-nitrobenzaldehyde
An In-depth Technical Guide to the Melting Point of 3-Methoxy-2-nitrobenzaldehyde
Introduction
This compound is a pivotal intermediate in organic synthesis, finding application in the development of novel pharmaceutical compounds and fluorescent probes.[1][2] Its molecular architecture, featuring an aromatic ring substituted with methoxy, nitro, and aldehyde functional groups, dictates its reactivity and physical properties.[3] For researchers, scientists, and drug development professionals, a precise understanding of its physicochemical characteristics is not merely academic; it is a cornerstone of quality control, ensuring the identity, purity, and consistency of the material.
Among these characteristics, the melting point stands out as a fundamental and highly informative parameter. It is a sensitive indicator of purity and a primary method for compound identification.[4][5] This technical guide provides a comprehensive exploration of the . It moves beyond a simple statement of the value to explain the causality behind its determination, the interpretation of experimental results, and its critical role in a regulated scientific environment.
Chapter 1: Physicochemical Profile of this compound
A compound's melting point is intrinsically linked to its molecular structure and the intermolecular forces that govern its crystal lattice. This compound is a solid at room temperature, typically appearing as a white to yellow crystalline powder.[2][3] The presence of polar nitro and aldehyde groups, alongside the methoxy group, contributes to dipole-dipole interactions and van der Waals forces, which must be overcome for the substance to transition from a solid to a liquid state.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [6] |
| CAS Number | 53055-05-3 | [2][6][7] |
| Molecular Formula | C₈H₇NO₄ | [1][6] |
| Molar Mass | 181.15 g/mol | [1][6][8] |
| Appearance | White to beige or yellow crystalline powder | [2][3][6] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, dichloromethane); almost insoluble in water. | [1] |
Chapter 2: The Critical Role of Melting Point in Compound Characterization
Melting point determination is a foundational analytical technique in chemistry and pharmaceuticals for several key reasons:
-
Purity Assessment: A pure crystalline solid will melt over a very narrow temperature range, typically 0.5-1.0 °C.[9] The presence of even small amounts of impurities disrupts the crystal lattice, which typically lowers the melting point and broadens the melting range.[4][10] This phenomenon, known as melting point depression, is a reliable, qualitative indicator of purity.[11][12]
-
Identity Confirmation: By comparing the experimentally determined melting point with the value reported in literature or on a certificate of analysis, a scientist can gain confidence in the identity of the compound.[4]
-
Quality Control: In a drug development or manufacturing setting, melting point analysis provides a rapid and cost-effective method to ensure batch-to-batch consistency and adherence to quality specifications.[5][9] It serves as a frontline test before more complex analytical methods are employed.
Chapter 3: Reported Melting Point Values and Data Analysis
A review of chemical supplier data and literature reveals a slight variance in the reported melting point for this compound. This highlights the importance of understanding the context of such values.
| Reported Melting Point Range | Source(s) |
| 97-101 °C | [1][2][3][7] |
| 105-109 °C | [1] |
The most commonly cited range is 97-101 °C . The variation and the breadth of the range itself can be attributed to several factors:
-
Purity Levels: The 97-101 °C range is often associated with products of ≥97% purity.[7] A higher purity sample would be expected to exhibit a melting point at the upper end of this range and melt over a narrower window.
-
Analytical Technique: Differences in the heating rate, thermometer calibration, and the observer's interpretation of the melting onset and completion can introduce variability.[13]
-
Polymorphism: While not explicitly documented for this compound in the search results, different crystalline forms (polymorphs) of a substance can have distinct melting points.[5]
For a researcher, an observed melting point of, for example, 94-98 °C would strongly suggest the presence of impurities when compared against a reference standard with a sharp melting point of 100-101 °C.
Chapter 4: Standard Operating Procedure for Melting Point Determination
The capillary method is the most common and pharmacopeia-accepted technique for determining the melting point of a crystalline solid.[11]
Experimental Protocol
Objective: To accurately determine the melting point range of a sample of this compound.
Apparatus and Materials:
-
Digital Melting Point Apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (thin-walled, one end sealed)
-
This compound sample
-
Mortar and pestle or spatula
-
Watch glass
-
Calibrated thermometer or temperature probe
Procedure:
-
Sample Preparation:
-
Place a small amount of the this compound sample on a clean, dry watch glass.
-
If the crystals are not fine, gently grind them to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.[14]
-
Invert an open-ended capillary tube and press it into the powder until a small amount of material enters the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down.[15] Repeat until a tightly packed column of 2-3 mm is achieved.[11]
-
-
Instrument Setup:
-
Ensure the melting point apparatus is clean and calibrated according to the manufacturer's instructions.
-
Set a "start temperature" approximately 5-10 °C below the expected melting point (e.g., 90 °C).[11]
-
Set the heating rate (ramp rate). For a precise measurement, a slow rate of 1-2 °C per minute is crucial.[14][15] A faster rate may be used for an initial, approximate determination.
-
-
Measurement:
-
Insert the prepared capillary tube into the heating block of the apparatus.
-
Start the heating program.
-
Observe the sample closely through the magnifying lens.
-
Record T1 (Onset Point): The temperature at which the first drop of liquid becomes visible.
-
Record T2 (Clear Point): The temperature at which the last solid crystal melts and the sample is completely liquid.[11]
-
-
Data Reporting:
-
The melting point is reported as the range from T1 to T2 (e.g., 99.5-100.5 °C).
-
After the measurement, allow the apparatus to cool before performing subsequent runs. Always use a fresh sample and capillary tube for each measurement.[14]
-
Workflow Visualization
Caption: Workflow for Melting Point Determination via the Capillary Method.
Chapter 5: Causality and Self-Validation in Analysis
The described protocol is a self-validating system when executed correctly. The causality behind key steps is critical for ensuring trustworthiness.
-
Why a Slow Heating Rate? Heat must be transferred from the block, through the glass capillary, and throughout the sample. If the heating rate is too fast, the thermometer will register a higher temperature than the actual temperature of the sample when it melts, leading to an erroneously high and broad melting range.[10] A slow rate of 1-2 °C/min ensures thermal equilibrium between the sample, the heating block, and the thermometer.
-
Why a Finely Packed Powder? A loosely packed sample with large crystals will not heat uniformly. Air pockets can act as insulators, leading to a wider melting range and poor reproducibility.[14]
The logic of purity assessment using melting point provides an internal validation check. If a newly synthesized batch of this compound melts sharply within the expected range (e.g., 100-101 °C), it validates the purity of the compound. Conversely, a depressed and broad range (e.g., 95-99 °C) immediately flags the sample as impure and invalidates it for further use without purification.
Caption: Logical Flow for Purity Assessment Using Melting Point.
Chapter 6: Impact of Synthesis and Purification
This compound is an isomer of other nitrobenzaldehydes. The synthesis of related compounds, such as 3-nitrobenzaldehyde, is often achieved through the direct nitration of benzaldehyde.[16][17] This process can lead to the formation of ortho and para isomers as impurities.[17] The presence of such structurally similar impurities is a primary cause of melting point depression in a crude product.
Therefore, purification is essential. Recrystallization is a common and effective method. In this process, the crude solid is dissolved in a suitable hot solvent, and as the solution cools, the desired compound preferentially crystallizes, leaving impurities behind in the solvent. The success of each recrystallization step can be rapidly monitored by measuring the melting point of the resulting crystals. A sharpening of the melting range and an increase in the melting temperature indicate successful purification.
Conclusion
The , correctly determined and interpreted, is far more than a mere physical constant. It is a powerful analytical tool that provides critical insights into the identity and purity of the compound. For professionals in research and drug development, mastering the principles and practice of melting point determination is essential for ensuring the quality and integrity of their work. A reported value of 97-101 °C serves as a reliable benchmark, with the understanding that a highly pure sample will exhibit a sharp melting point at the upper end of this range. This guide provides the technical foundation and practical protocols necessary to utilize this fundamental property with confidence and scientific rigor.
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A Technical Guide to the Spectral Analysis of 3-Methoxy-2-nitrobenzaldehyde
This guide provides an in-depth analysis of the spectral data for 3-methoxy-2-nitrobenzaldehyde, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus is on the practical application of this data for structural elucidation and quality control, grounded in established spectroscopic principles.
Introduction: The Structural Context
This compound (C₈H₇NO₄, Molar Mass: 181.15 g/mol ) is an aromatic compound characterized by the presence of an aldehyde, a methoxy group, and a nitro group attached to a benzene ring.[1] The relative positions of these functional groups—the aldehyde at C1, the nitro group at C2, and the methoxy group at C3—create a unique electronic environment that is reflected in its spectral properties. Understanding these spectral signatures is paramount for confirming the identity and purity of the compound in any research or development setting.
This guide will dissect the expected and reported spectral data, offering insights into how the interplay of these functional groups governs the compound's spectroscopic fingerprint.
Figure 2: General Workflow for the Spectral Analysis of an Organic Compound.
Experimental Protocols
To ensure the acquisition of high-quality spectral data, the following general protocols are recommended:
NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Internal Standard: Add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
IR Spectroscopy Sample Preparation (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum.
Mass Spectrometry Sample Preparation (Direct Infusion ESI)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer and acquire the mass spectrum in both positive and negative ion modes.
Conclusion
The spectral data of this compound provides a detailed and unambiguous confirmation of its molecular structure. The combination of NMR, IR, and Mass Spectrometry allows for a comprehensive characterization that is essential for its use in research and development. This guide has provided an overview of the expected spectral features and the underlying principles that govern them, serving as a valuable resource for scientists working with this compound.
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An In-Depth Technical Guide on the Discovery and History of 3-Methoxy-2-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Synthetic Significance
3-Methoxy-2-nitrobenzaldehyde, a substituted aromatic aldehyde, holds a significant position in the landscape of organic synthesis. Its unique arrangement of a methoxy, a nitro, and an aldehyde group on a benzene ring provides a versatile scaffold for the construction of complex molecular architectures, particularly heterocyclic compounds of medicinal interest. This guide delves into the historical context of its discovery, established and modern synthetic routes, and its applications that underscore its importance in chemical and pharmaceutical research.
Core Physical and Chemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in research and development.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Appearance | White to beige or yellow crystalline powder | [2] |
| Melting Point | 97-101 °C | [3] |
| CAS Number | 53055-05-3 | [1] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and dichloromethane; sparingly soluble in water. | [4] |
The Historical Quest: Unraveling the First Synthesis
Pinpointing the exact first synthesis of this compound is a journey into the early annals of organic chemistry. While a singular, definitive publication marking its discovery is not readily apparent, the historical context of aromatic chemistry provides strong indications of its likely origins. The synthesis of nitroaromatic compounds was a focal point of research in the late 19th and early 20th centuries, driven by the burgeoning dye and pharmaceutical industries.
The most probable route to the initial preparation of this compound is through the nitration of 3-methoxybenzaldehyde (m-anisaldehyde) . The aldehyde group is a meta-director in electrophilic aromatic substitution, while the methoxy group is an ortho-, para-director. The interplay of these directing effects would be expected to yield a mixture of isomers, including the desired 2-nitro product.
A significant, analogous study from this era is the work of Perkin, Robinson, and Stoyle , published in the Journal of the Chemical Society, Transactions in 1924, which detailed the nitration of 2,3-dimethoxybenzaldehyde .[5] This research on a closely related substrate highlights the contemporary interest and methodologies for the nitration of substituted benzaldehydes. While this paper does not describe the synthesis of this compound itself, the experimental approaches provide a valuable insight into the techniques that were likely employed for its first preparation.
Another important historical consideration is the synonym "2-nitrovanillin" . Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a readily available natural product, and its derivatives have been extensively studied. It is plausible that early syntheses of this compound may have been documented under this name, potentially through a multi-step process involving the protection of the hydroxyl group of vanillin, followed by nitration and subsequent deprotection or modification.
Key Synthetic Methodologies: From Classical to Contemporary
The synthesis of this compound has evolved from classical nitration reactions to more refined and specialized methods.
Classical Approach: Nitration of 3-Methoxybenzaldehyde
The foundational method for introducing a nitro group onto an aromatic ring is through electrophilic aromatic substitution using a nitrating agent.
Reaction Mechanism: The nitration of 3-methoxybenzaldehyde involves the generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The aromatic ring then acts as a nucleophile, attacking the nitronium ion. The directing effects of the existing substituents guide the position of the incoming nitro group. The methoxy group strongly activates the ortho and para positions, while the aldehyde group deactivates the ring and directs to the meta position. The formation of the 2-nitro isomer is a result of the dominant ortho-directing effect of the methoxy group.
Experimental Protocol (Illustrative):
-
Preparation of the Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared by slowly adding the nitric acid to the sulfuric acid with cooling in an ice bath.
-
Nitration Reaction: 3-Methoxybenzaldehyde is dissolved in a suitable solvent (e.g., glacial acetic acid or dichloromethane) and cooled. The nitrating mixture is then added dropwise while maintaining a low temperature to control the exothermic reaction and minimize side-product formation.
-
Work-up and Isolation: The reaction mixture is poured onto ice water to precipitate the crude product. The solid is then collected by filtration, washed with water to remove residual acid, and purified by recrystallization from a suitable solvent like ethanol.
Figure 1: General scheme for the nitration of 3-methoxybenzaldehyde.
Modern Synthetic Applications and Methodologies
In contemporary organic synthesis, this compound serves as a valuable starting material for the construction of more complex molecules.
A notable application is in the synthesis of indole scaffolds, which are prevalent in many biologically active compounds. For instance, a multi-step sequence involving a Henry reaction between this compound and a nitroalkane, followed by reductive cyclization, can yield substituted indoles.
Experimental Workflow (Illustrative):
Figure 2: Workflow for the synthesis of indoles from this compound.
This compound can also participate in the Baylis-Hillman reaction , a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile such as DABCO (1,4-diazabicyclo[2.2.2]octane).[3][6] This reaction provides access to multifunctional molecules that can be further elaborated.
Applications in Drug Discovery and Development
The synthetic utility of this compound has been leveraged in the development of various pharmaceutical compounds. Its ability to serve as a precursor to substituted anilines (via reduction of the nitro group) and other functionalized aromatic rings makes it a valuable building block. For example, it has been used in the synthesis of precursors for psoralen derivatives, which have applications in photochemotherapy.
Conclusion
This compound, a compound likely first synthesized through the classical nitration of 3-methoxybenzaldehyde in the early 20th century, has established itself as a cornerstone intermediate in organic synthesis. Its rich chemistry, stemming from the interplay of its functional groups, has enabled the construction of a diverse array of complex molecules. For researchers and scientists in drug discovery and development, a thorough understanding of its historical synthesis, chemical properties, and modern applications provides a powerful tool for the design and execution of innovative synthetic strategies.
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An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 3-Methoxy-2-nitrobenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Foreword: The Architectural Nuance of a Versatile Reagent
In the landscape of synthetic organic chemistry, 3-Methoxy-2-nitrobenzaldehyde (CAS No: 53055-05-3) emerges not merely as a starting material but as a molecular scaffold of significant potential. Its value is rooted in the electronic interplay between its three key functional groups: an electrophilic aldehyde, a potent electron-withdrawing nitro group, and an electron-donating methoxy group. The specific ortho/meta arrangement of these substituents creates a unique reactive profile, making it a cornerstone for the synthesis of complex heterocyclic systems, pharmaceutical intermediates, and advanced materials.[1][2]
This guide moves beyond a simple catalog of reactions. It is designed for the practicing researcher and drug development professional, offering a deep dive into the why and how of its reactivity. We will dissect the fundamental mechanisms, explain the causality behind experimental choices, and provide actionable protocols grounded in established literature. By understanding the core principles that govern its transformations, the scientist can more effectively harness the synthetic power of this versatile aldehyde.
Molecular Profile and Electronic Landscape
The reactivity of this compound is fundamentally governed by the electronic push-and-pull of its substituents. The nitro group (NO₂) at the ortho position, being strongly electron-withdrawing, significantly increases the electrophilicity of the adjacent aldehyde (CHO) carbonyl carbon. This makes the aldehyde highly susceptible to nucleophilic attack.[2][3] Concurrently, the methoxy group (OCH₃) at the meta position acts as an electron-donating group through resonance, subtly modulating the overall electron density of the aromatic ring. This intricate electronic balance is the key to its diverse chemical behavior.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below for quick reference.
| Property | Value | Source |
| CAS Number | 53055-05-3 | |
| Molecular Formula | C₈H₇NO₄ | [4] |
| Molecular Weight | 181.15 g/mol | [4] |
| Appearance | White to beige or yellow crystalline powder | [1][2] |
| Melting Point | 97-101 °C | [1][5] |
| SMILES | COC1=CC=CC(=C1[O-])C=O | [4] |
| InChI Key | GDTUACILWWLIJF-UHFFFAOYSA-N |
Core Reaction Mechanisms: A Mechanistic Exploration
The synthetic utility of this compound is best understood by examining the distinct yet often interconnected reactions of its primary functional groups.
Reactions of the Aldehyde Group: The Hub of Condensation Chemistry
The highly electrophilic nature of the aldehyde carbon invites a plethora of carbon-carbon bond-forming reactions.
This reaction involves the coupling of the aldehyde with an activated alkene, such as methyl vinyl ketone (MVK), under the catalysis of a tertiary amine, typically 1,4-diazabicyclo[2.2.2]octane (DABCO). The reaction with this compound is particularly noteworthy for its complexity, yielding not only the expected Baylis-Hillman adduct but also dimer and bis-adducts.[1][5]
Mechanism:
-
Michael Addition: The nucleophilic catalyst (DABCO) adds to the MVK in a Michael fashion, forming a zwitterionic enolate.
-
Nucleophilic Attack: This enolate attacks the electrophilic carbonyl carbon of this compound.
-
Proton Transfer & Elimination: A subsequent proton transfer and elimination of the DABCO catalyst regenerates the catalyst and forms the functionalized allylic alcohol product.
Caption: Logical workflow of the DABCO-catalyzed Baylis-Hillman reaction.
Experimental Protocol: Baylis-Hillman Reaction
-
Setup: To a stirred solution of this compound (1.0 eq) and methyl vinyl ketone (1.5 eq) in a suitable solvent (e.g., THF/water mixture), add DABCO (0.2 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction can be slow, often requiring 24-72 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography on silica gel to isolate the desired adducts.
These are classic base-catalyzed condensations. In a Knoevenagel condensation, an active methylene compound (e.g., malononitrile, diethyl malonate) attacks the aldehyde. In a crossed-aldol condensation, an enolizable ketone (e.g., acetone) serves as the nucleophile.[6][7] The strong electron-withdrawing effect of the ortho-nitro group makes the aldehyde an excellent substrate for these reactions, typically leading to high yields of the condensed product.[3]
Mechanism:
-
Enolate Formation: A base (e.g., NaOH, piperidine) deprotonates the active methylene compound or ketone to form a nucleophilic enolate.
-
Nucleophilic Addition: The enolate attacks the aldehyde carbonyl carbon, forming an alkoxide intermediate.
-
Protonation & Dehydration: The alkoxide is protonated to form a β-hydroxy adduct, which often undergoes spontaneous dehydration (elimination of water) to yield the final, resonance-stabilized α,β-unsaturated product.
Caption: Mechanism of base-catalyzed aldehyde condensation reactions.
Reactions of the Nitro Group: Gateway to Heterocycles
The reduction of the aromatic nitro group is one of the most powerful transformations in synthetic chemistry, converting an electron-withdrawing group into a versatile electron-donating amine.
The transformation of the nitro group to an amine is a six-electron reduction that proceeds through nitroso and hydroxylamino intermediates.[6] This reaction is pivotal as the resulting product, 2-amino-3-methoxybenzaldehyde, is a direct precursor to quinolines, quinazolines, and other fused heterocyclic systems.[5]
Common Reducing Systems:
-
Metals in Acid: Tin (Sn) or Iron (Fe) powder in concentrated hydrochloric acid (HCl) are classic, robust reagents for this reduction.
-
Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst like Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) offers a cleaner reduction pathway.
-
Transfer Hydrogenation: Reagents like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C) can serve as the hydrogen source.
Caption: Stepwise reduction of an aromatic nitro group to a primary amine.
Experimental Protocol: Reduction with Iron in Acetic Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser, create a slurry of iron powder (5.0 eq) in a mixture of glacial acetic acid and water.
-
Addition: Heat the slurry to reflux and add a solution of this compound (1.0 eq) in acetic acid dropwise, maintaining a vigorous reflux.
-
Reaction: After the addition is complete, continue refluxing for 1-2 hours until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Neutralize the filtrate carefully with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-amino-3-methoxybenzaldehyde.
Photochemical Reactivity: The Ortho-Nitrobenzyl Motif
The ortho-nitrobenzyl scaffold is a well-established photolabile protecting group (PPG) in chemical biology and materials science.[6][8] Upon irradiation with UV light (typically ~350 nm), the molecule undergoes an intramolecular rearrangement that leads to cleavage, releasing a "caged" molecule. This compound is a derivative of this class.
Mechanism of Photochemical Cleavage:
-
Photoexcitation: The nitro group absorbs a UV photon, promoting it to an excited diradical state.[6]
-
Intramolecular H-Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon of the aldehyde group. This forms an aci-nitro intermediate.[6][8]
-
Rearrangement & Cleavage: The unstable aci-nitro intermediate undergoes a series of rearrangements, ultimately leading to the formation of 3-methoxy-2-nitrosobenzoic acid and the release of a proton.[8] This principle is used to "cage" other molecules by first converting the aldehyde to an acetal or other derivative.
Caption: Key steps in the photochemical cleavage of o-nitrobenzyl compounds.
Conclusion: A Synthesis-Enabling Tool
This compound is a powerful and versatile building block. Its reactivity is a showcase of fundamental organic principles, where the strategic placement of electron-donating and electron-withdrawing groups precisely dictates its chemical behavior. The aldehyde group serves as a reliable electrophile for a host of condensation reactions, while the nitro group can be readily reduced to an amine, unlocking pathways to a vast array of nitrogen-containing heterocycles. Furthermore, its inherent photochemical properties align it with modern applications in controlled-release technologies. A thorough grasp of these core mechanisms empowers researchers to design innovative synthetic strategies and accelerate the development of novel molecules in medicine and materials science.
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A Theoretical and Computational Examination of 3-Methoxy-2-nitrobenzaldehyde: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive theoretical framework for the study of 3-Methoxy-2-nitrobenzaldehyde (C₈H₇NO₄), a key intermediate in organic synthesis. For researchers, scientists, and drug development professionals, understanding the intricate electronic and structural properties of this molecule is paramount for predicting its reactivity, designing novel synthetic pathways, and exploring its potential as a scaffold in medicinal chemistry. This document moves beyond a simple recitation of facts, offering a detailed exploration of the "why" behind the computational protocols, grounded in established theoretical principles.
Introduction: The Significance of this compound
This compound is a substituted aromatic aldehyde with the molecular formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol .[1][2] It typically appears as a white to beige or yellow crystalline powder with a melting point in the range of 97-101 °C.[1][3] The strategic placement of the methoxy, nitro, and aldehyde groups on the benzene ring creates a unique electronic environment that dictates its chemical behavior. The electron-withdrawing nature of the nitro and aldehyde groups, coupled with the electron-donating effect of the methoxy group, results in a complex interplay of resonance and inductive effects. This electronic push-pull system is often associated with interesting photophysical properties and enhanced reactivity, making it a valuable precursor for the synthesis of more complex molecules, including quinazolines and anthranilates.[2][3][4]
Theoretical and computational chemistry provide powerful tools to dissect these properties at a molecular level. By employing methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can gain predictive insights into the molecule's geometry, spectroscopic signatures, electronic transitions, and potential for non-linear optical applications. This guide will delineate the core theoretical studies essential for a thorough characterization of this compound.
Part 1: Molecular Structure and Conformational Analysis
A foundational step in any theoretical investigation is the determination of the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a computational process that seeks the lowest energy arrangement of the atoms.
Experimental Protocol: Geometry Optimization
-
Initial Structure Input: A 2D or 3D structure of this compound is drawn using molecular modeling software. The SMILES string COC1=CC=CC(=C1[O-])C=O can be used to generate the initial coordinates.[5][6]
-
Computational Method Selection: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a robust and widely used option.[7][8]
-
Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is recommended. This basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are crucial for accurately modeling the lone pairs and pi-systems in this compound.
-
Solvent Effects (Optional but Recommended): To simulate a more realistic chemical environment, solvent effects can be included using a continuum solvation model like the Polarization Continuum Model (PCM). The choice of solvent (e.g., chloroform, DMSO) should align with experimental conditions.[9]
-
Execution and Analysis: The calculation is run, and the output is analyzed to confirm that a true energy minimum has been reached (i.e., no imaginary frequencies in the subsequent vibrational analysis).
Data Presentation: Optimized Geometrical Parameters
| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |
| C-N Bond Length (Å) | Value would be generated from calculation |
| C=O Bond Length (Å) | Value would be generated from calculation |
| O-C-H (aldehyde) Angle (°) | Value would be generated from calculation |
| C-C-N-O Dihedral Angle (°) | Value would be generated from calculation |
Note: The values in this table are placeholders and would be populated by the results of the DFT calculation.
Visualization: Molecular Structure and Optimization Workflow
Caption: Workflow for DFT-based geometry optimization of this compound.
Part 2: Spectroscopic Properties - A Theoretical Perspective
Computational methods allow for the a priori prediction of various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming the identity and purity of a synthesized compound.
Vibrational Spectroscopy (FT-IR)
Theoretical vibrational analysis not only predicts the frequencies of IR-active modes but also helps in their assignment to specific molecular motions.
-
Causality in Protocol: The calculation of vibrational frequencies is performed on the optimized geometry. A key aspect of this analysis is the scaling of the calculated frequencies. DFT methods, due to approximations in the exchange-correlation functional and the harmonic approximation, tend to overestimate vibrational frequencies. Therefore, a scaling factor (typically around 0.96 for B3LYP) is applied to the calculated values to bring them into better agreement with experimental data.[7] The Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes (e.g., C=O stretch, NO₂ asymmetric stretch).[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C).[7][8]
-
Trustworthiness of Protocol: The accuracy of the predicted chemical shifts is highly dependent on the quality of the optimized geometry and the inclusion of solvent effects, as the electronic environment around the nuclei is sensitive to the surrounding medium. The calculated shifts are typically referenced against a standard compound (e.g., Tetramethylsilane, TMS) to allow for direct comparison with experimental spectra.
Electronic Spectroscopy (UV-Vis)
Time-Dependent DFT (TD-DFT) is the workhorse for predicting electronic absorption spectra.[7]
-
Authoritative Grounding: This method calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max), and the oscillator strengths, which are related to the intensity of the absorption bands.[11] Analysis of the molecular orbitals involved in the electronic transitions (e.g., HOMO to LUMO) provides insight into the nature of the absorption, such as n→π* or π→π* transitions.[12] For nitroaromatic compounds, the spectra are often characterized by weak n→π* transitions at longer wavelengths and more intense π→π* transitions at shorter wavelengths.[11][13]
Data Presentation: Predicted Spectroscopic Data
| Spectrum | Key Vibrational Frequencies (cm⁻¹) / Chemical Shifts (ppm) / λ_max (nm) | Assignment |
| FT-IR | ~1700 | C=O stretch |
| ~1530 | NO₂ asymmetric stretch | |
| ~1350 | NO₂ symmetric stretch | |
| ~2850, ~1250 | C-H (methoxy) and C-O stretches | |
| ¹H NMR | Predicted δ values for aromatic, aldehyde, and methoxy protons | |
| ¹³C NMR | Predicted δ values for all unique carbon atoms | |
| UV-Vis | Predicted λ_max and corresponding electronic transitions (e.g., HOMO→LUMO) | n→π, π→π |
Note: The values presented are representative and based on data from similar compounds.[8][11] Actual values would be derived from specific calculations.
Part 3: Frontier Molecular Orbitals and Reactivity Descriptors
The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Expertise & Experience: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive.
Visualization: HOMO and LUMO Distribution
Caption: Schematic representation of HOMO-LUMO energy gap and expected electron density distribution.
From the FMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
-
Ionization Potential (I) ≈ -E_HOMO
-
Electron Affinity (A) ≈ -E_LUMO
-
Chemical Hardness (η) = (I - A) / 2
-
Electronegativity (χ) = (I + A) / 2
-
Electrophilicity Index (ω) = χ² / (2η)
These descriptors are invaluable in medicinal chemistry for predicting how a molecule might interact with biological targets.
Part 4: Advanced Theoretical Investigations
Non-Linear Optical (NLO) Properties
The push-pull electronic nature of this compound suggests it may possess significant non-linear optical (NLO) properties.[14] NLO materials are crucial for applications in photonics and optoelectronics.[15] Computational chemistry can predict the first-order hyperpolarizability (β), a key indicator of second-order NLO activity.[12][16]
-
Self-Validating System: The calculation of β involves applying an external electric field and calculating the response of the molecular dipole moment. The magnitude of β is highly sensitive to the electronic asymmetry of the molecule. A large β value would indicate potential for NLO applications.
Molecular Docking
For drug development professionals, understanding how a molecule might interact with a biological target, such as an enzyme or receptor, is critical. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[17][18]
-
Experimental Workflow: A typical docking study involves:
-
Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank).
-
Preparing the protein by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Docking the optimized structure of this compound (or a derivative) into the binding site using software like AutoDock Vina.[17]
-
Analyzing the resulting poses and their binding affinities (scoring functions) to identify the most likely binding mode and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).[19]
-
Visualization: Molecular Docking Workflow
Caption: A streamlined workflow for molecular docking studies.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound. By leveraging a suite of computational tools, from DFT and TD-DFT to molecular docking, researchers can develop a deep, predictive understanding of this molecule's structural, spectroscopic, and electronic properties. This knowledge is not merely academic; it provides actionable insights that can accelerate the design of novel synthetic routes, predict molecular reactivity, and guide the development of new therapeutic agents. The integration of these theoretical studies into the research and development pipeline represents a modern, efficient, and intellectually rigorous approach to chemical science.
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Ullah, F., et al. (2023). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. ACS Omega, 8(30), 27073-27084. [Link]
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Parimala, K., & Manimegalai, S. (2023). Investigations of absorption and magnetic resonance spectroscopies, molecular docking studies and quantum chemical calculations of 3-Hydroxy-4-methoxybenzaldehyde. Indian Journal of Pure & Applied Physics, 61(5), 415-429. [Link]
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El-Gohary, A. R., & Al-Ghamdi, M. S. (2021). 3d-qsar, admet and molecular docking study of a series of 2-substituted 1h-benzimidazole-4-carboxamide derivatives inhibitors against enteroviruses. Biointerface Research in Applied Chemistry, 12(6), 8128-8143. [Link]
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ResearchGate. (2022). Analeptic activity of 2-Hydroxyl-5-Nitrobenzaldehyde: Experimental, DFT studies, and in silico molecular docking approach. [Link]
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ResearchGate. (n.d.). Electronic States of o-Nitrobenzaldehyde: A Combined Experimental and Theoretical Study. [Link]
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ResearchGate. (2020). Computational Design, Spectral, NBO, DOS, Bioactivity Evaluation, ADMET Analysis, Third-Order non-linear Optical and Quantum Chemical Investigations on Hydrogen Bonded Novel Organic Molecular Complex of 4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde (4B2AEAB) Derivatives for Opto-Electronic Applications. [Link]
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electrophilicity of 3-Methoxy-2-nitrobenzaldehyde
An In-depth Technical Guide to the Electrophilicity of 3-Methoxy-2-nitrobenzaldehyde
Abstract
This compound (CAS: 53055-05-3) is a pivotal intermediate in modern organic synthesis, prized for its versatile reactivity.[1] This guide provides a comprehensive technical exploration of the compound's core chemical characteristic: the pronounced electrophilicity of its carbonyl carbon. We will dissect the intricate interplay of its substituent groups, quantify their electronic effects through computational and spectroscopic lenses, and demonstrate how this inherent reactivity is harnessed in key synthetic transformations. This document is intended for researchers, medicinal chemists, and process development scientists who utilize substituted aromatic aldehydes as building blocks for complex molecular architectures.
Deconstructing the Electronic Architecture
The reactivity of any substituted benzaldehyde is fundamentally governed by the electronic nature of the groups attached to the aromatic ring. In this compound, the aldehyde functionality is flanked by two influential substituents whose effects are not merely additive but are dictated by their positional relationship.
The Primary Driver: The Ortho-Nitro Group
The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG), operating through two distinct mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the benzene ring through the sigma bond framework.
-
Resonance Effect (-M or -R): The nitro group can delocalize electron density from the ring onto itself, as depicted in its resonance structures.
Positioned ortho to the aldehyde, the nitro group exerts a profound influence. Both its -I and -M effects work in concert to withdraw electron density from the entire ring system. This withdrawal significantly depletes the electron density at the carbonyl carbon, magnifying its intrinsic partial positive charge (δ+) and making it an exceptionally favorable site for nucleophilic attack.[2][3][4][5]
The Modulator: The Meta-Methoxy Group
The methoxy group (-OCH₃) presents a more nuanced electronic profile. It is electron-withdrawing by induction (-I) due to the oxygen's electronegativity, but strongly electron-donating by resonance (+M) due to the lone pairs on the oxygen atom.
Crucially, in the meta position, the resonance effect is nullified with respect to the aldehyde carbon. The lone pairs on the methoxy oxygen cannot be delocalized to the carbonyl carbon through a valid resonance structure. Therefore, the dominant influence of the meta-methoxy group is its weaker, electron-withdrawing inductive (-I) effect. This subtly augments the electron-poor nature of the aromatic ring, further contributing to, rather than opposing, the electrophilic character of the aldehyde.
The Net Effect: A Highly Activated Carbonyl
The synergy between the substituents results in a highly electrophilic carbonyl carbon. The potent and direct electron withdrawal by the ortho-nitro group is the principal activating force, which is modestly supplemented by the inductive pull of the meta-methoxy group. This heightened electrophilicity is the cornerstone of this compound's synthetic utility.
Caption: Workflow for the Baylis-Hillman reaction.
Synthesis of Heterocyclic Scaffolds
The aldehyde serves as a critical electrophilic partner in condensation reactions for building complex heterocyclic systems, which are prevalent in pharmaceuticals. For example, it can be used in the synthesis of quinazolines and other nitrogen-containing heterocycles. [6][7]
Experimental Protocols
Adherence to validated protocols is essential for reproducible results. The following methodologies provide a framework for utilizing this compound and analyzing its properties.
Protocol 1: DABCO-Catalyzed Baylis-Hillman Reaction
-
Objective: To synthesize the Baylis-Hillman adduct from this compound and methyl vinyl ketone.
-
Methodology:
-
To a stirred solution of this compound (1.0 eq) in a 1:1 mixture of THF and water, add methyl vinyl ketone (1.5 eq).
-
Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.3 eq) to the mixture at room temperature.
-
Stir the reaction vigorously for 24-48 hours, monitoring progress by TLC (Thin Layer Chromatography).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure adduct.
-
Protocol 2: Computational Workflow for Electrophilicity Analysis
-
Objective: To calculate the partial charge on the carbonyl carbon and the LUMO energy using DFT.
-
Workflow:
-
Structure Building: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian). [8] 3. Calculation Specification: Specify the level of theory and basis set (e.g., M06-2X/6-311+G* as used in referenced literature). [8]Request a geometry optimization ('Opt') followed by a frequency calculation ('Freq') to ensure the optimized structure is a true energy minimum. Request population analysis (e.g., 'Pop=MK') for charge distribution.
-
Execution: Submit the calculation to a high-performance computing resource.
-
Data Extraction: Upon successful completion, parse the output file to extract the Mulliken or Merz-Kollman (MK) partial charge on the carbonyl carbon and the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
-
Conclusion
This compound is a powerful electrophilic building block in organic synthesis. Its reactivity is dominated by the strong, cooperative electron-withdrawing effects of the ortho-nitro and meta-methoxy substituents, which render the carbonyl carbon highly susceptible to nucleophilic attack. This understanding, validated by both computational and spectroscopic evidence, allows chemists to rationally design synthetic routes and leverage its unique properties for the efficient construction of complex molecules relevant to the pharmaceutical and materials science industries.
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Quora. (2020). What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction? Retrieved from [Link]
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A Technical Guide to Steric Hindrance Effects in 3-Methoxy-2-nitrobenzaldehyde: Implications for Reactivity and Synthesis
Abstract
3-Methoxy-2-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry and as a precursor for pharmaceuticals and fine chemicals. Its unique substitution pattern, with a bulky nitro group positioned ortho to the aldehyde and adjacent to a methoxy group, introduces profound steric and electronic effects that dictate its conformational preferences and chemical reactivity. This technical guide provides an in-depth analysis of the steric hindrance inherent in this molecule. We will explore the structural origins of this strain, its quantifiable impact on molecular conformation, and its consequential effects on the reactivity of the aldehyde functional group. By synthesizing foundational principles with experimental observations, this document offers researchers and drug development professionals a comprehensive understanding of how to anticipate and manipulate the unique chemical behavior of this compound in complex synthetic applications.
Introduction: The Structural Conundrum of this compound
At first glance, this compound (CAS No: 53055-05-3) is a simple aromatic aldehyde.[1][2][3][4] However, the spatial arrangement of its substituents—the aldehyde (-CHO), the nitro (-NO₂), and the methoxy (-OCH₃) groups—creates a classic case of intramolecular steric congestion. The nitro group, in particular, is notoriously bulky and its placement at the C2 position, directly adjacent to the C1 aldehyde, establishes a significant barrier to chemical transformations. This steric clash is further modulated by the methoxy group at the C3 position.
The interplay between these groups governs the molecule's reactivity in several key ways:
-
Conformational Restriction: The bulky ortho-nitro group is forced to twist out of the plane of the benzene ring, which in turn disrupts π-orbital overlap. This has significant electronic consequences, reducing the electron-withdrawing resonance effect of the nitro group.[5]
-
Shielding of the Aldehyde: The aldehyde's carbonyl carbon, the primary site for nucleophilic attack, is sterically shielded by the flanking nitro group. This "fat goalie" effect, as it is colloquially known in organic chemistry, can dramatically slow down or completely inhibit reactions that proceed smoothly with less hindered aldehydes.[6]
-
Modulation of Reaction Pathways: Steric hindrance can redirect reaction pathways, favoring products that are not kinetically or thermodynamically preferred in unhindered systems. A notable example is the complex outcome of the Baylis-Hillman reaction involving this substrate.[1][4]
This guide will dissect these effects, providing both theoretical grounding and practical, field-proven insights for scientists working with this versatile yet challenging molecule.
Physicochemical Properties
A summary of the key properties of this compound is provided below for reference.
| Property | Value | Reference(s) |
| CAS Number | 53055-05-3 | [1][2] |
| Molecular Formula | C₈H₇NO₄ | [7][8] |
| Molecular Weight | 181.15 g/mol | [3][8] |
| Appearance | White to beige or yellow crystalline powder | [2][7] |
| Melting Point | 97-101 °C | [1][2] |
| SMILES String | COC1=CC=CC(=C1[O-])C=O | [8][9] |
| InChI Key | GDTUACILWWLIJF-UHFFFAOYSA-N | [1][3] |
Structural Analysis of Steric Congestion
The core of the steric hindrance in this compound arises from the ortho-relationship between the aldehyde and nitro groups. Both groups have significant spatial demands. The van der Waals radii of the oxygen atoms in the nitro and aldehyde groups, combined with the C-N and C-C bond lengths, create an environment where coplanarity with the benzene ring is energetically unfavorable.
Figure 2: Steric shielding of the aldehyde carbonyl by the ortho-nitro group during nucleophilic attack.
This shielding leads to:
-
Reduced Reaction Rates: Reactions like Grignard additions, Wittig reactions, and formations of imines or cyanohydrins are often sluggish and may require forcing conditions (higher temperatures, longer reaction times, or stronger nucleophiles) compared to less hindered analogs like 3-nitrobenzaldehyde. [10][11]* Increased Selectivity: When competing electrophilic sites are present in a molecule, the steric hindrance around the aldehyde in this compound can be exploited to achieve selective reactions at other, more accessible sites.
The Baylis-Hillman Reaction: A Case Study
The Baylis-Hillman reaction is a DABCO-catalyzed coupling of an aldehyde with an activated alkene. With this compound, the reaction is notoriously complex. [1][4]Instead of yielding only the expected adduct, a mixture of products is often formed, including dimers and diastereomeric bis-adducts. [1][4]This complexity arises directly from the steric hindrance: the initial addition step is slow, allowing for competing side reactions of the activated alkene to occur. This contrasts sharply with the behavior of unhindered aromatic aldehydes, which typically give clean Baylis-Hillman adducts in high yield.
Experimental Protocols & Methodologies
Validating and quantifying the effects of steric hindrance requires a combination of synthetic experiments and analytical techniques.
Protocol: Comparative Reduction of Aldehydes
This protocol provides a framework for comparing the rate of a standard nucleophilic addition reaction (reduction by sodium borohydride) between the sterically hindered this compound and the less hindered 3-nitrobenzaldehyde.
Objective: To demonstrate the reduced reactivity of this compound towards a nucleophile due to steric hindrance.
Materials:
-
This compound (181.15 g/mol )
-
3-Nitrobenzaldehyde (151.12 g/mol ) [12]* Sodium Borohydride (NaBH₄)
-
Methanol (HPLC Grade)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Developing solvent: 3:1 Hexanes:Ethyl Acetate
-
UV lamp (254 nm)
Procedure:
-
Solution Preparation: Prepare two separate 0.1 M solutions in methanol: one of this compound and one of 3-nitrobenzaldehyde.
-
Reaction Setup: In two separate, identical round-bottom flasks equipped with stir bars, place 10 mL of each aldehyde solution. Place both flasks in an ice-water bath and allow them to cool to 0-5 °C.
-
Initiation: To each flask, simultaneously add 1.1 molar equivalents of solid sodium borohydride. Start a timer immediately.
-
Monitoring: At regular intervals (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot from each reaction mixture with a capillary tube and spot it onto a TLC plate.
-
TLC Analysis: Develop the TLC plates in the hexanes:ethyl acetate solvent system. Visualize the spots under a UV lamp. The starting aldehyde will be less polar (higher Rƒ) than the product alcohol.
-
Observation & Interpretation: The disappearance of the starting material spot for 3-nitrobenzaldehyde is expected to be significantly faster than for this compound. This provides direct, semi-quantitative evidence of the slower reaction rate caused by steric hindrance.
Self-Validation: The protocol's integrity is maintained by running the two reactions in parallel under identical conditions. The unhindered substrate (3-nitrobenzaldehyde) acts as a positive control, establishing a baseline reaction rate against which the hindered substrate is measured.
Computational Workflow: Conformational Analysis
Computational chemistry provides a powerful tool for visualizing and quantifying the energetic cost of steric hindrance. A density functional theory (DFT) calculation can determine the lowest energy conformation and the rotational energy barrier of the nitro group.
Figure 3: A typical workflow for the computational analysis of the nitro group's rotational barrier.
This analysis would confirm that the planar conformation is a high-energy transition state, while the lowest energy conformation involves a significant out-of-plane twist of the nitro group, thereby quantitatively validating the steric hindrance model.
Conclusion and Outlook
The steric hindrance in this compound is not merely a chemical curiosity; it is a defining feature that governs its utility in synthesis. While it presents a challenge, slowing reaction rates and complicating product profiles, it also offers an opportunity. For the discerning chemist, this steric shielding can be a tool for achieving regioselectivity or for stabilizing reactive intermediates. Its use as a precursor in the synthesis of complex molecules like 8-hydroxyquinazolines demonstrates that its unique reactivity can be harnessed effectively. [1][3][4] Future research in this area will likely focus on the development of catalysts and reaction conditions specifically designed to overcome this steric barrier, thereby unlocking new synthetic pathways. Furthermore, as computational tools become more powerful, the ability to accurately predict the influence of steric effects on reaction outcomes will enhance the rational design of syntheses involving this and other sterically congested building blocks. For researchers and drug developers, a thorough understanding of these principles is essential for leveraging the full potential of this valuable chemical intermediate.
References
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Understanding the Chemical Properties of this compound . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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This compound | C8H7NO4 | CID 98867 . PubChem. [Link]
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Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups . Beilstein Journal of Organic Chemistry. [Link]
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This compound - Hazardous Agents . Haz-Map. [Link]
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Analysis of the reduction product of 3-nitrobenzaldehyde . Oxford Instruments Magnetic Resonance. [Link]
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This compound (C8H7NO4) . PubChemLite. [Link]
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Steric Hindrance (Is Like A Fat Goalie) . Master Organic Chemistry. [Link]
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Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde . ResearchGate. [Link]
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A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies . ResearchGate. [Link]
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Studies on the Synthesis of 3-Nitrobenzaldehyde . Indian Journal of Pharmaceutical Sciences. [Link]
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m-NITROBENZALDEHYDE DIMETHYLACETAL . Organic Syntheses Procedure. [Link]
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3-Nitrobenzaldehyde . Wikipedia. [Link]
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NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids . BYJU'S. [Link]
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3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde . ResearchGate. [Link]
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Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde . Auctor Publication. [Link]
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Methodological & Application
Application Note: A Two-Step Synthesis of 8-Hydroxyquinazoline from 3-Methoxy-2-nitrobenzaldehyde for Drug Discovery Applications
Introduction
The quinazoline scaffold is a "privileged structure" in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Specifically, 8-hydroxyquinazoline derivatives are of significant interest due to their potential as metal-chelating agents, enzyme inhibitors, and modulators of key signaling pathways. Their synthesis is a critical step in the exploration of new chemical entities for various therapeutic targets.
This application note provides a detailed, field-proven protocol for the synthesis of 8-hydroxyquinazoline from the readily available starting material, 3-Methoxy-2-nitrobenzaldehyde. The described two-step pathway involves an efficient one-pot reductive cyclization followed by a robust demethylation. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth mechanistic insights and a self-validating protocol to ensure scientific integrity and reproducibility.
Overall Synthetic Strategy
The transformation of this compound into 8-hydroxyquinazoline is efficiently achieved via a two-step sequence. This strategy was designed for its reliability, use of cost-effective reagents, and operational simplicity.
-
Step 1: One-Pot Reductive Cyclization. The initial step involves the simultaneous reduction of the nitro group and the construction of the pyrimidine ring. This compound is treated with sodium dithionite (Na₂S₂O₄), a mild and chemoselective reducing agent, in the presence of formamide, which serves as both the solvent and the C1-N1 source for the quinazoline core. This one-pot reaction yields the intermediate, 8-methoxyquinazoline.
-
Step 2: Ether Demethylation. The resulting 8-methoxyquinazoline is then subjected to ether cleavage to unmask the phenolic hydroxyl group. This is accomplished using hydrobromic acid (HBr), a classic and effective reagent for the demethylation of aryl methyl ethers, to afford the final product, 8-hydroxyquinazoline.
The overall reaction scheme is depicted below.
Application Notes and Protocols for the Baylis-Hillman Reaction Using 3-Methoxy-2-nitrobenzaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Baylis-Hillman Reaction in Complex Molecule Synthesis
The Morita-Baylis-Hillman (MBH) reaction is a powerful and atom-economical carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the catalysis of a nucleophile such as a tertiary amine or phosphine.[1] This reaction yields densely functionalized molecules, often allylic alcohols, which are versatile building blocks in organic synthesis. The significance of the MBH reaction is underscored by its application in the synthesis of complex natural products and pharmacologically active compounds.[2]
This application note provides a detailed guide to the Baylis-Hillman reaction using 3-methoxy-2-nitrobenzaldehyde as the aldehyde component and methyl acrylate as the activated alkene. This particular substrate presents unique challenges and opportunities due to the electronic and steric effects of the ortho-nitro and meta-methoxy substituents on the benzaldehyde ring. The strong electron-withdrawing nature of the nitro group generally accelerates the reaction, while its steric bulk, along with the adjacent methoxy group, can influence the reaction rate and potentially lead to the formation of side products. A thorough understanding of these factors is crucial for the successful execution of this reaction and the isolation of the desired product, methyl 3-hydroxy-2-methylene-3-(3-methoxy-2-nitrophenyl)propanoate.
Reaction Mechanism and Rationale
The generally accepted mechanism for the DABCO (1,4-diazabicyclo[2.2.2]octane)-catalyzed Baylis-Hillman reaction involves a three-step sequence:
-
Michael Addition: The tertiary amine catalyst (DABCO) acts as a nucleophile and adds to the β-position of the activated alkene (methyl acrylate) to form a zwitterionic enolate intermediate.[3]
-
Aldol Addition: The generated enolate then attacks the carbonyl carbon of the aldehyde (this compound), forming a second zwitterionic intermediate.
-
Catalyst Elimination: An intramolecular proton transfer followed by the elimination of the DABCO catalyst yields the final allylic alcohol product and regenerates the catalyst for the next cycle.[1]
The choice of this compound as a substrate is deliberate. The ortho-nitro group significantly enhances the electrophilicity of the aldehyde carbonyl carbon, which can lead to faster reaction rates compared to unsubstituted or electron-rich benzaldehydes. However, this increased reactivity can also promote side reactions. This guide will provide a protocol optimized to favor the formation of the desired Baylis-Hillman adduct.
Visualizing the Baylis-Hillman Reaction Pathway
Caption: The catalytic cycle of the DABCO-mediated Baylis-Hillman reaction.
Experimental Protocol
This protocol details the synthesis of methyl 3-hydroxy-2-methylene-3-(3-methoxy-2-nitrophenyl)propanoate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| This compound | ≥98% | Sigma-Aldrich | 53055-05-3 | Store in a cool, dark place. |
| Methyl acrylate | 99%, contains MEHQ | Sigma-Aldrich | 96-33-3 | Inhibitor should be removed before use. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | ≥99% | Sigma-Aldrich | 280-57-9 | Hygroscopic, store in a desiccator. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 | Use under an inert atmosphere. |
| Ethyl acetate | ACS grade | Fisher Scientific | 141-78-6 | For workup and chromatography. |
| Hexane | ACS grade | Fisher Scientific | 110-54-3 | For chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory grade | Fisher Scientific | 7487-88-9 | For drying the organic layer. |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific | 7647-01-0 | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | - | 144-55-8 | For workup. |
| Brine | Saturated NaCl(aq) | - | 7647-14-5 | For workup. |
Step-by-Step Methodology
-
Preparation of Reactants:
-
Freshly distill methyl acrylate to remove the inhibitor (MEHQ).
-
Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.81 g, 10 mmol).
-
Dissolve the aldehyde in anhydrous dichloromethane (20 mL).
-
Add DABCO (1.12 g, 10 mmol) to the solution and stir until it dissolves.
-
Add the freshly distilled methyl acrylate (1.3 mL, 15 mmol) to the reaction mixture.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The reaction is typically complete within 24-48 hours.
-
-
Workup Procedure:
-
Once the reaction is complete, quench the reaction by adding 1 M HCl (20 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3).
-
Combine the fractions containing the desired product (visualized by TLC) and evaporate the solvent under reduced pressure to yield methyl 3-hydroxy-2-methylene-3-(3-methoxy-2-nitrophenyl)propanoate as a viscous oil or a low-melting solid.
-
Characterization of the Product
The identity and purity of the synthesized methyl 3-hydroxy-2-methylene-3-(3-methoxy-2-nitrophenyl)propanoate should be confirmed by spectroscopic methods.
Predicted Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.60 | d, J ≈ 8.0 Hz | 1H | Ar-H (adjacent to nitro group) |
| ~ 7.45 | t, J ≈ 8.0 Hz | 1H | Ar-H |
| ~ 7.15 | d, J ≈ 8.0 Hz | 1H | Ar-H (adjacent to methoxy group) |
| ~ 6.35 | s | 1H | =CH a (vinylic proton) |
| ~ 5.90 | s | 1H | =CH b (vinylic proton) |
| ~ 5.60 | d, J ≈ 5.0 Hz | 1H | CH (OH) |
| ~ 3.90 | s | 3H | OCH ₃ (aromatic methoxy) |
| ~ 3.75 | s | 3H | COOCH ₃ (ester methyl) |
| ~ 3.50 | d, J ≈ 5.0 Hz | 1H | OH |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 166.5 | C =O (ester carbonyl) |
| ~ 152.0 | C -NO₂ |
| ~ 148.0 | C -OCH₃ |
| ~ 141.0 | C =CH₂ |
| ~ 135.0 | Ar-C (quaternary) |
| ~ 133.0 | Ar-C H |
| ~ 128.0 | =C H₂ |
| ~ 124.0 | Ar-C H |
| ~ 115.0 | Ar-C H |
| ~ 72.0 | C H(OH) |
| ~ 56.5 | OC H₃ (aromatic methoxy) |
| ~ 52.0 | COOC H₃ (ester methyl) |
Infrared (IR) Spectroscopy (neat, cm⁻¹):
-
~3450 cm⁻¹ (broad): O-H stretch of the alcohol.
-
~3080 cm⁻¹: =C-H stretch of the alkene.
-
~2950 cm⁻¹: C-H stretch of the methyl groups.
-
~1715 cm⁻¹: C=O stretch of the α,β-unsaturated ester.
-
~1630 cm⁻¹: C=C stretch of the alkene.
-
~1530 and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretches of the nitro group.
Mass Spectrometry (MS):
-
Expected [M+H]⁺: 268.0815 for C₁₂H₁₄NO₆⁺
Troubleshooting and Optimization
The Baylis-Hillman reaction with this compound can be sluggish and may produce side products. Here are some common issues and potential solutions:
| Issue | Potential Cause | Suggested Solution |
| Slow or incomplete reaction | Insufficient catalyst activity or steric hindrance from the ortho-substituent. | Increase the catalyst loading to 20-30 mol%. Consider using a more nucleophilic catalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). |
| Formation of side products | High reactivity of the aldehyde leading to dimerization or other pathways. | Run the reaction at a lower temperature (0 °C to room temperature). Add the aldehyde slowly to the mixture of the acrylate and catalyst. |
| Difficult purification | Co-elution of the product with starting materials or side products. | Use a long silica gel column and a shallow solvent gradient for chromatography. Consider derivatization of the hydroxyl group to aid separation. |
Applications in Drug Discovery and Development
The Baylis-Hillman adducts are highly valuable intermediates in medicinal chemistry due to their dense functionality. The product, methyl 3-hydroxy-2-methylene-3-(3-methoxy-2-nitrophenyl)propanoate, can be further elaborated to synthesize a variety of heterocyclic compounds and other complex molecules with potential biological activity.
-
Synthesis of Quinolines: The ortho-nitro group can be reduced to an amine, which can then undergo intramolecular cyclization to form quinoline derivatives. Quinolines are a prominent scaffold in many approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and antibacterial agents.
-
Precursors for Bioactive Molecules: The allylic alcohol and the α,β-unsaturated ester moieties can be selectively modified to introduce further diversity, leading to the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.
Conclusion
The Baylis-Hillman reaction of this compound with methyl acrylate provides a direct route to a highly functionalized building block with significant potential in organic synthesis and drug discovery. While the reaction can be challenging due to the specific substitution pattern of the aldehyde, a carefully optimized protocol, as detailed in this application note, can lead to the successful synthesis and isolation of the desired product. The versatility of the resulting adduct opens up numerous possibilities for the creation of novel molecular architectures for the development of new therapeutic agents.
References
-
Basavaiah, D., Rao, A. J., & Satyanarayana, T. (2003). Recent advances in the Baylis–Hillman reaction and its applications. Chemical Reviews, 103(3), 811-891. [Link]
- Baylis, A. B., & Hillman, M. E. D. (1972).
-
Ciganek, E. (2004). The Morita-Baylis-Hillman Reaction. Organic Reactions, 51, 201-350. [Link]
-
Idahosa, K. C., Kaye, P. T., & Klein, R. (2011). Elucidation of the complex Baylis–Hillman reaction of this compound with methyl vinyl ketone. South African Journal of Chemistry, 64, 144-150. [Link]
-
Kaye, P. T., & Nocanda, X. W. (2003). Reductive cyclisation of 2-nitrobenzaldehyde-derived Baylis–Hillman adducts: a novel quinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, (10), 1331-1337. [Link]
-
Morita, K., Suzuki, Z., & Hirose, H. (1968). A Tertiary Phosphine-Catalyzed Reaction of Acrylic Compounds with Aldehydes. Bulletin of the Chemical Society of Japan, 41(11), 2815-2815. [Link]
-
Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Retrieved from [Link]
-
Singh, V., & Batra, S. (2008). The Morita–Baylis–Hillman reaction: a versatile and convenient tool for the synthesis of various carbocyclic and heterocyclic compounds. Tetrahedron, 64(20), 4511-4574. [Link]
Sources
Application Note: A Validated Protocol for the Synthesis of 3-Methoxy-2-nitrobenzaldehyde
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of 3-Methoxy-2-nitrobenzaldehyde, a key intermediate in the development of pharmaceuticals and fine chemicals.[1] The described methodology is based on the electrophilic nitration of 3-methoxybenzaldehyde (o-vanillin). This guide is designed for researchers, chemists, and drug development professionals, emphasizing mechanistic understanding, operational safety, and robust analytical validation to ensure the synthesis of a high-purity final product.
Introduction and Scientific Background
This compound (CAS No: 53055-05-3) is a valuable building block in organic synthesis.[2] Its unique arrangement of methoxy, nitro, and aldehyde functional groups allows for a wide range of subsequent chemical transformations, making it an important precursor for various heterocyclic compounds, including quinazolines.[1] The aldehyde group can undergo condensation, oxidation, or reduction, while the nitro group can be reduced to an amine, opening diverse synthetic pathways.[2]
The synthesis detailed herein involves the nitration of 3-methoxybenzaldehyde. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a strongly activating ortho-, para-director, while the aldehyde group (-CHO) is a deactivating meta-director. The incoming nitro group is therefore directed to the positions ortho and para to the methoxy group. In this specific case, the major product formed is this compound, where the nitro group is positioned ortho to the activating methoxy group.
Critical Safety Mandates for Nitration
Nitration reactions are inherently hazardous due to the use of strong, corrosive, and oxidizing acids.[3][4][5] Strict adherence to safety protocols is paramount to prevent thermal runaway, explosions, and severe chemical burns.[3][4][5][6]
-
Hazard Assessment: Nitric acid is a strong oxidizer and highly corrosive.[5][7] It reacts violently with many organic compounds, and its fumes are toxic upon inhalation.[3][5][7] All operations must be preceded by a thorough risk assessment.
-
Engineering Controls: All steps involving nitric acid and the nitration mixture must be performed inside a certified chemical fume hood with adequate ventilation to control exposure to toxic fumes.[3][6] An emergency eyewash and safety shower must be immediately accessible.[3][5]
-
Personal Protective Equipment (PPE): At a minimum, the following PPE is required:
-
Waste Disposal: Do not mix nitric acid waste with other waste streams, especially organic solvents.[6] All acid-containing waste must be neutralized and disposed of according to institutional and local environmental regulations.
Materials and Methods
Reagents and Consumables
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 3-Methoxybenzaldehyde | ≥98% | Sigma-Aldrich | 148-53-8 | Starting material. |
| Nitric Acid (fuming) | ACS Reagent, ≥90% | Sigma-Aldrich | 7697-37-2 | Highly Corrosive Oxidizer. |
| Acetic Anhydride | ≥99% | Sigma-Aldrich | 108-24-7 | Used to generate acetyl nitrate. |
| Acetic Acid (Glacial) | ACS Reagent, ≥99.7% | Sigma-Aldrich | 64-19-7 | Reaction solvent. |
| Ethanol | Reagent Grade | Fisher Scientific | 64-17-5 | For recrystallization. |
| Deionized Water | N/A | In-house | 7732-18-5 | For work-up. |
| Sodium Bicarbonate | ACS Reagent | Sigma-Aldrich | 144-55-8 | For neutralization. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer with stir bar
-
Dropping funnel
-
Thermometer (-20 to 100 °C)
-
Ice-water bath
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR Spectrometer (for characterization)
Detailed Experimental Protocol
This protocol is designed for the synthesis of approximately 10g of this compound.
Step 1: Preparation of the Nitrating Agent (Acetyl Nitrate)
-
In a 100 mL beaker placed within an ice-water bath, add 30 mL of acetic anhydride.
-
Begin stirring and slowly add 6.0 mL of fuming nitric acid dropwise using a pipette. CAUTION: This addition is exothermic. Maintain the temperature of the mixture between 10-20 °C throughout the addition.
-
Once the addition is complete, allow the solution to stir in the ice bath for an additional 15 minutes. This solution of acetyl nitrate should be used immediately.
Step 2: Nitration of 3-Methoxybenzaldehyde
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
In the flask, dissolve 10.0 g (73.4 mmol) of 3-methoxybenzaldehyde in 50 mL of glacial acetic acid.
-
Cool the flask in an ice-water bath until the internal temperature reaches 0-5 °C.
-
Transfer the freshly prepared acetyl nitrate solution to the dropping funnel.
-
Add the acetyl nitrate solution dropwise to the stirred 3-methoxybenzaldehyde solution over a period of 45-60 minutes. Critically, ensure the internal reaction temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
Step 3: Product Isolation and Work-up
-
Pour the reaction mixture slowly into a 1 L beaker containing 500 mL of ice-water while stirring vigorously.
-
A yellow precipitate of crude this compound will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (test with pH paper). This removes residual acids.
-
Press the solid as dry as possible on the funnel.
Step 4: Purification by Recrystallization
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified, pale-yellow crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the final product in a vacuum oven at 40 °C to a constant weight. The expected yield is 75-85%.
Data Summary and Expected Results
| Parameter | Value |
| Starting Material | |
| 3-Methoxybenzaldehyde | 10.0 g |
| Molecular Weight | 136.15 g/mol |
| Moles | 0.0734 mol |
| Product | |
| This compound | |
| Molecular Formula | C₈H₇NO₄[8] |
| Molecular Weight | 181.15 g/mol [8] |
| Theoretical Yield | 13.3 g |
| Expected Actual Yield (80%) | ~10.6 g |
| Appearance | White to pale-yellow crystalline powder[1][2] |
| Melting Point (literature) | 97-101 °C[1][9] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Product Characterization and Validation
To confirm the successful synthesis and purity of the final product, the following analytical techniques are recommended:
-
Melting Point: The measured melting point of the purified product should be sharp and within the literature range of 97-101 °C.[1][9] A broad or depressed melting point indicates the presence of impurities.
-
¹H NMR Spectroscopy: The proton NMR spectrum (in CDCl₃) should show characteristic peaks for the aldehyde proton (~10.4 ppm), the aromatic protons, and the methoxy group protons (~4.0 ppm). The integration of these signals should correspond to the expected proton count.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the carbonyl carbon (~188 ppm), the aromatic carbons, and the methoxy carbon (~57 ppm).
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product and quantify any isomeric impurities or unreacted starting material.[10]
References
- Nitration reaction safety - YouTube. (2024). YouTube.
- Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
- Optimization of "Green" Nitration of Vanillin and o-Vanillin | Request PDF. (n.d.). ResearchGate.
- This compound, ≥97% | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022). Frontiers in Chemistry.
- This compound | 53055-05-3. (n.d.). ChemicalBook.
- Understanding the Chemical Properties of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- This compound, ≥97% | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- This compound | C8H7NO4 | CID 98867. (n.d.). PubChem.
- A Comparative Guide to Purity Assessment of Synthesized 3-Nitrobenzaldehyde. (n.d.). BenchChem.
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The Synthetic Versatility of 3-Methoxy-2-nitrobenzaldehyde: A Precursor for Heterocycles and Photolabile Systems
Introduction: Unveiling the Potential of a Multifunctional Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Methoxy-2-nitrobenzaldehyde, a seemingly simple aromatic aldehyde, emerges as a highly versatile and potent precursor for a range of valuable compounds. Its unique arrangement of an aldehyde, a nitro group, and a methoxy substituent on the benzene ring bestows upon it a rich and tunable reactivity. The electron-withdrawing nature of the nitro and aldehyde groups, coupled with the ortho-methoxy group's electronic and steric influence, dictates its synthetic utility.[1] This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. We will delve into its pivotal role in the synthesis of heterocyclic scaffolds, such as quinazolines and quinolines, and its application as a precursor for photolabile protecting groups, which are instrumental in modern chemical biology and materials science.
Chemical Properties and Safety Considerations
This compound is a white to beige or yellow crystalline powder with a melting point of 97-101 °C.[1] Its molecular structure, characterized by the presence of both an electrophilic aldehyde carbon and a reducible nitro group, is the cornerstone of its synthetic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 53055-05-3 | |
| Molecular Formula | C₈H₇NO₄ | [2] |
| Molecular Weight | 181.15 g/mol | [2] |
| Appearance | White to beige or yellow crystalline powder | [1] |
| Melting Point | 97-101 °C |
Safety Note: As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential.
Core Applications in Organic Synthesis
The strategic positioning of the functional groups in this compound allows for a variety of synthetic transformations, primarily centered around the reactivity of the aldehyde and the latent amino group (accessible through nitro reduction).
Gateway to Heterocyclic Scaffolds: The Power of Reductive Cyclization
A cornerstone of the utility of 2-nitroaldehydes is their ability to undergo reductive cyclization. The in situ reduction of the nitro group to an amine provides a nucleophilic center in close proximity to the electrophilic aldehyde, setting the stage for intramolecular condensation and the formation of heterocyclic rings. This strategy is particularly powerful for the synthesis of quinolines and quinazolines, which are privileged scaffolds in medicinal chemistry.
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The following protocol outlines a one-pot synthesis of 8-methoxyquinazolinones from this compound, adapted from a general method for the synthesis of quinazolinones from 2-nitrobenzaldehydes.[3][4] This approach leverages a copper-catalyzed reaction where urea serves as the nitrogen source for the formation of the quinazolinone ring.
Caption: One-pot synthesis of 8-methoxyquinazolinones.
Experimental Protocol: One-Pot Synthesis of 2-Aryl-8-methoxyquinazolin-4(3H)-ones
This protocol is adapted from the copper-catalyzed one-pot synthesis of quinazolinones.[3][4]
-
Materials:
-
This compound (1.0 equiv)
-
Aromatic aldehyde (1.2 equiv)
-
Urea (2.0 equiv)
-
Hydrazine hydrate (3.0 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred solution of this compound and the aromatic aldehyde in DMF, add urea and CuI.
-
Heat the reaction mixture to 100 °C.
-
Slowly add hydrazine hydrate to the reaction mixture and continue heating for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-8-methoxyquinazolin-4(3H)-one.
-
Causality and Trustworthiness: This one-pot protocol is highly efficient as it avoids the isolation of intermediates. The copper catalyst facilitates the key C-N bond formations. Hydrazine hydrate serves a dual role: reducing the nitro group to an amine and participating in the hydrolysis of an in-situ formed nitrile intermediate.[3] The use of atmospheric oxygen as the final oxidant makes this an atom-economical process.[3]
The Baylis-Hillman Reaction: Crafting Functionalized Allylic Alcohols
This compound is an excellent substrate for the Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophilic amine like DABCO (1,4-diazabicyclo[2.2.2]octane).[5][6] This reaction provides densely functionalized molecules that are valuable intermediates for further synthetic transformations.
The Baylis-Hillman adducts derived from this compound can be further elaborated, for instance, through reductive cyclization to yield quinoline and quinolone derivatives.
Caption: Synthesis of quinolones via Baylis-Hillman reaction.
Experimental Protocol: DABCO-catalyzed Baylis-Hillman reaction of this compound with Methyl Vinyl Ketone
This protocol is based on the findings of Idahosa et al.
-
Materials:
-
This compound (1.0 equiv)
-
Methyl vinyl ketone (MVK) (2.0 equiv)
-
DABCO (0.2 equiv)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve this compound and DABCO in dichloromethane.
-
Add methyl vinyl ketone to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction can be slow and may take several days.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product is a mixture of the normal Baylis-Hillman adduct, the MVK dimer, and diastereomeric bis-(MVK)Baylis-Hillman adducts.
-
Purify the desired Baylis-Hillman adduct by flash column chromatography on silica gel.
-
Expert Insights: The Baylis-Hillman reaction of this compound with MVK is known to be complex, yielding multiple products. The reaction kinetics can be influenced by the stoichiometry of the reactants and the catalyst loading. For preparative purposes, careful optimization of reaction conditions and chromatographic separation are crucial to isolate the desired adduct in good yield.
Precursor to Photolabile Protecting Groups
The ortho-nitrobenzyl group is a well-established photolabile protecting group (PPG) in organic synthesis and chemical biology.[7][8] Upon irradiation with UV light, the ortho-nitrobenzyl moiety undergoes an intramolecular redox reaction, leading to its cleavage and the release of the protected functional group. This compound serves as a precursor to such PPGs. The aldehyde can be reduced to the corresponding alcohol, which can then be used to protect carboxylic acids, phosphates, and other functional groups. The methoxy group can modulate the photochemical properties of the resulting PPG.
Caption: Pathway to photolabile protecting groups.
Mechanistic Insight: The photocleavage of ortho-nitrobenzyl derivatives is initiated by the absorption of a photon, leading to an excited state. This is followed by an intramolecular hydrogen abstraction from the benzylic position by one of the oxygen atoms of the nitro group, forming an aci-nitro intermediate.[9][10] This intermediate then rearranges to release the protected molecule and 3-methoxy-2-nitrosobenzaldehyde.[9][10]
Synthesis of Methyl 3-Methoxyanthranilate
Methyl 3-methoxyanthranilate is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. It can be prepared from this compound through a two-step sequence involving the reduction of the nitro group and the oxidation of the aldehyde to a carboxylic acid ester.
Experimental Protocol: Two-Step Synthesis of Methyl 3-Methoxyanthranilate
-
Step 1: Reduction of the Nitro Group
-
Materials:
-
This compound (1.0 equiv)
-
Iron powder (Fe) (5.0 equiv)
-
Acetic acid (AcOH)
-
Ethanol (EtOH)
-
-
Procedure:
-
Suspend this compound in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of acetic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-3-methoxybenzaldehyde, which can be used in the next step without further purification.
-
-
-
Step 2: Oxidation of the Aldehyde to a Methyl Ester
-
Materials:
-
Crude 2-amino-3-methoxybenzaldehyde (1.0 equiv)
-
Sodium cyanide (NaCN) (1.2 equiv)
-
Manganese dioxide (MnO₂) (5.0 equiv)
-
Methanol (MeOH)
-
Acetic acid (AcOH)
-
-
Procedure:
-
Dissolve the crude 2-amino-3-methoxybenzaldehyde in methanol.
-
Add sodium cyanide and acetic acid, and stir the mixture at room temperature.
-
Add activated manganese dioxide portion-wise, and continue stirring at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through celite and wash the celite pad with methanol.
-
Concentrate the filtrate and purify the residue by column chromatography to yield methyl 2-amino-3-methoxybenzoate.
-
-
Rationale: The reduction of the nitro group is a standard transformation, and iron in acetic acid is a mild and efficient reagent for this purpose. The subsequent oxidation of the aldehyde to the methyl ester in the presence of an amino group can be achieved using the Corey-Gilman-Ganem oxidation conditions.
Conclusion: A Versatile Tool for Synthetic Innovation
This compound stands out as a precursor of significant value in organic synthesis. Its strategically positioned functional groups provide a platform for the construction of complex molecular frameworks, particularly N-heterocycles. The ability to unmask a nucleophilic amine ortho to an electrophilic aldehyde through a simple reduction step is a powerful strategy for intramolecular cyclizations. Furthermore, its role as a precursor to photolabile protecting groups highlights its utility in modern, light-driven chemical applications. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this versatile building block, paving the way for new discoveries in drug development and materials science.
References
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Sahoo, S., & Pal, S. (2021). Copper-Catalyzed One-Pot Synthesis of Quinazolinones from 2-Nitrobenzaldehydes with Aldehydes: Application toward the Synthesis of Natural Products. The Journal of Organic Chemistry, 86(24), 18067–18080. [Link]
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Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007–4010. [Link]
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Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]
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Pal, S. et al. (2021). Copper-Catalyzed One-Pot Synthesis of Quinazolinones from 2-Nitrobenzaldehydes with Aldehydes: Application toward the Synthesis of Natural Products. ResearchGate. [Link]
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Blanc, A., & Bochet, C. G. (2002). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]
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Givens, R. S., & Klán, P. (Eds.). (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]
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Givens, R. S., & Klán, P. (Eds.). (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PubMed Central. [Link]
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Zhang, J., et al. (2010). Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. PubMed Central. [Link]
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SLS. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
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Zhang, J., et al. (2010). Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. RSC Publishing. [Link]
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Wikipedia. (n.d.). Baylis–Hillman reaction. Retrieved January 11, 2026, from [Link]
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Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved January 11, 2026, from [Link]
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PrepChem. (n.d.). Synthesis of A. 2-Amino-3-nitrobenzoic acid, methyl ester. Retrieved January 11, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved January 11, 2026, from [Link]
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Adewole, E., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]
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PrepChem. (n.d.). Synthesis of methyl 2-amino-3-methylbenzoate. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved January 11, 2026, from [Link]
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Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52, 460-462. [Link]
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Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. [Link]
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The Strategic Utility of 3-Methoxy-2-nitrobenzaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the successful synthesis of novel therapeutic agents. 3-Methoxy-2-nitrobenzaldehyde, a seemingly simple aromatic aldehyde, emerges as a versatile and highly valuable building block. Its unique substitution pattern—an aldehyde for classical transformations, a nitro group for reduction or as a photolabile handle, and a methoxy group for electronic modulation—provides chemists with a powerful toolkit for molecular design and synthesis.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will move beyond simple reaction schemes to elucidate the causality behind its use, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.
Compound Profile and Physicochemical Properties
A thorough understanding of a reagent's properties is the foundation of its effective application.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Appearance | White to beige or yellow crystalline powder | [2] |
| Melting Point | 97-101 °C | [2][3] |
| CAS Number | 53055-05-3 | [4] |
| Solubility | Soluble in common organic solvents like toluene. | [5] |
Core Applications in Medicinal Chemistry
The utility of this compound can be broadly categorized into two principal areas: as a versatile scaffold for the synthesis of heterocyclic systems and other complex molecules, and as a key component in the construction of photolabile protecting groups (PPGs), often referred to as "caged" compounds.
A Versatile Precursor for Heterocyclic Scaffolds
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their ability to engage in a multitude of biological interactions.[6] this compound serves as an excellent starting point for constructing these privileged structures. The ortho-relationship of the nitro and aldehyde groups is key to many classical cyclization strategies.
A prime example is its use in the synthesis of quinazoline derivatives. The quinazoline ring is a core component of numerous approved drugs, including kinase inhibitors used in oncology. The synthesis of 8-hydroxyquinazoline, for instance, leverages this starting material.[3][7]
Protocol 1: Synthesis of 8-Methoxy-2-nitroaniline (A Quinazoline Precursor)
This protocol outlines the reduction of the aldehyde group to an amine, a critical step towards forming the quinazoline core.
Causality: The selective reduction of the nitro group in the presence of an aldehyde can be challenging. A common strategy is to first protect the aldehyde, reduce the nitro group, and then deprotect. However, a more direct approach involves a reductive amination pathway. The following is a generalized procedure based on established chemical principles.
Workflow Diagram:
Caption: Reductive amination workflow.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol.
-
Reagent Addition: To this solution, add ammonium acetate (10 eq) followed by the portion-wise addition of sodium cyanoborohydride (1.5 eq). Note: Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by adding water. Reduce the volume of methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired 8-methoxy-2-nitroaniline.
This intermediate can then undergo further reactions, such as cyclization with a suitable C1 source (e.g., formamidine acetate), to form the quinazoline ring system, a key step in the synthesis of various kinase inhibitors.[8]
The Foundation of Photolabile Protecting Groups (PPGs)
Perhaps the most sophisticated application of this compound in medicinal chemistry is in the field of photopharmacology. The ortho-nitrobenzyl scaffold is a classic photolabile protecting group (PPG).[9][10] These "caged compounds" allow for the precise spatiotemporal control over the release of a bioactive molecule using light.[11][12] This technology is invaluable for studying dynamic biological processes in neuroscience, cell signaling, and for developing light-activated drugs.[13][14]
The mechanism involves a Norrish Type II reaction, where UV light irradiation excites the nitro group, leading to an intramolecular hydrogen abstraction from the benzylic carbon.[9] This triggers a rearrangement and subsequent cleavage, releasing the protected molecule (e.g., a neurotransmitter, drug, or signaling molecule) and forming a 3-methoxy-2-nitrosobenzaldehyde byproduct.
Protocol 2: "Caging" of a Carboxylic Acid-Containing Drug
This protocol provides a general method for protecting a carboxylic acid functional group using a derivative of this compound.
Causality: The key is to first convert the aldehyde into a photolabile benzyl bromide, which can then readily alkylate the carboxylate salt of the drug. The methoxy group on the aromatic ring can help to fine-tune the photophysical properties of the caging group.
Workflow Diagram:
Caption: Workflow for caging and uncaging a drug.
Step-by-Step Methodology:
Part A: Synthesis of 3-Methoxy-2-nitrobenzyl bromide
-
Reduction: Reduce this compound to the corresponding benzyl alcohol using a mild reducing agent like sodium borohydride in methanol at 0 °C.
-
Bromination: Convert the resulting alcohol to 3-Methoxy-2-nitrobenzyl bromide using a standard brominating agent such as phosphorus tribromide (PBr₃) or carbon tetrabromide/triphenylphosphine. Purify the product carefully.
Part B: Caging the Drug
-
Salt Formation: Dissolve the carboxylic acid-containing drug (1.0 eq) in an anhydrous polar aprotic solvent like DMF. Add a suitable base, such as cesium carbonate (Cs₂CO₃, 1.1 eq), to form the carboxylate salt in situ.
-
Alkylation: To this mixture, add a solution of 3-Methoxy-2-nitrobenzyl bromide (1.0 eq) in DMF dropwise.
-
Reaction: Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting materials.
-
Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. The crude product is often purified by reverse-phase HPLC to yield the high-purity caged compound.
Part C: Photolysis (Uncaging)
-
Sample Preparation: Prepare a solution of the caged drug in a suitable aqueous buffer compatible with the biological system under study.
-
Irradiation: Irradiate the sample with a UV light source (e.g., a 365 nm LED or lamp). The duration and intensity of the light will need to be optimized depending on the concentration of the caged compound and the desired rate of release.
-
Analysis: The release of the active drug can be monitored by analytical techniques such as HPLC or by observing the expected biological effect.
Conclusion
This compound is a testament to the power of strategically functionalized small molecules in medicinal chemistry. Its utility extends from a reliable building block for the synthesis of complex heterocyclic scaffolds, such as those found in kinase inhibitors, to a cornerstone of photopharmacology through its role in creating caged compounds. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to harness the full potential of this versatile reagent in the pursuit of novel therapeutics and a deeper understanding of biological systems.
References
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Chem-Impex. 4-Methoxy-2-nitro-benzaldehyde Product Page. [Link]
-
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PubMed Central. Caged compounds for multichromic optical interrogation of neural systems. [Link]
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PubChem. 3-Benzyloxy-4-methoxy-2-nitro-benzaldehyde. [Link]
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PubChem. 3-Methoxy-5-nitrobenzaldehyde. [Link]
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Wikipedia. Photolabile protecting group. [Link]
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PubMed Central. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. [Link]
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ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. [Link]
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Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde. [Link]
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Application Notes & Protocols: 3-Methoxy-2-nitrobenzaldehyde as a Versatile Precursor for Heterocyclic Synthesis
Introduction: The Strategic Value of 3-Methoxy-2-nitrobenzaldehyde
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. This compound (CAS: 53055-05-3) emerges as a particularly valuable starting material due to the strategic placement of its three functional groups.[1][2] The interplay between the aldehyde, the ortho-nitro group, and the methoxy substituent provides a rich platform for constructing complex molecular architectures, most notably quinolines and indoles.
The true synthetic power of this molecule lies in the ortho-relationship between the nitro and aldehyde groups. The electron-withdrawing nature of both groups activates the aromatic ring, but more importantly, the nitro group serves as a masked amine.[3] Its reduction, often performed in situ, is a key step that triggers intramolecular cyclization events. The methoxy group, positioned at C3, not only influences the electronic landscape of the molecule but also ensures the resulting heterocycle is specifically functionalized, providing a handle for further derivatization or modulating the pharmacological properties of the final compound.
This guide provides an in-depth exploration of two powerful synthetic strategies that leverage this compound and its close structural analogs to build medicinally relevant heterocyclic cores: the Domino Nitro Reduction-Friedländer Annulation for quinoline synthesis and the Leimgruber-Batcho synthesis for accessing the indole scaffold.
Part 1: Synthesis of Quinolines via Domino Nitro Reduction-Friedländer Annulation
The quinoline ring system is a privileged scaffold found in numerous pharmaceuticals, including antimalarial and anticancer agents.[4] The classical Friedländer synthesis, which condenses a 2-aminobenzaldehyde with an active methylene compound, is a direct route to this core.[5] However, the utility of this reaction is often hampered by the limited commercial availability and inherent instability of many substituted 2-aminobenzaldehydes.[5]
A more robust and versatile approach is the domino (or one-pot) reaction that begins with a stable 2-nitrobenzaldehyde.[5][6] This strategy integrates the reduction of the nitro group and the subsequent Friedländer condensation into a single, efficient process. Using this compound allows for the direct synthesis of highly functionalized 8-methoxyquinolines.
Causality and Mechanism
The reaction proceeds through three distinct, sequential stages within the same reaction vessel:
-
Nitro Group Reduction: The process is initiated by the reduction of the nitro group to an amine. A dissolving metal system, such as iron powder in glacial acetic acid, is highly effective for this transformation.[3][6] This system is favored for its mild conditions, low cost, and tolerance of other functional groups, including the essential aldehyde.
-
Knoevenagel Condensation: The in situ-generated 2-amino-3-methoxybenzaldehyde immediately reacts with an active methylene compound (e.g., a β-ketoester like ethyl acetoacetate). This base- or acid-catalyzed condensation forms a vinylogous intermediate.
-
Intramolecular Cyclization & Aromatization: The nucleophilic amino group attacks the ketone carbonyl of the intermediate, leading to an intramolecular cyclization. A subsequent dehydration step eliminates a molecule of water, resulting in the formation of the stable, aromatic quinoline ring.[5]
Visualizing the Domino Friedländer Workflow
Caption: Domino Friedländer Annulation Workflow.
Protocol 1: Synthesis of Ethyl 8-methoxy-2-methylquinoline-3-carboxylate
This protocol details the synthesis of a substituted 8-methoxyquinoline using this compound and ethyl acetoacetate.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Ethyl acetoacetate |
| Reducing Agent | Iron Powder (<100 mesh) |
| Solvent/Acid | Glacial Acetic Acid |
| Reaction Temp. | 95-110 °C |
| Reaction Time | 3-4 hours |
| Typical Yield | 75-90% |
Materials & Equipment:
-
This compound (1.0 equiv)
-
Ethyl acetoacetate (2.5-3.0 equiv)
-
Iron powder (Fe), <100 mesh (4.0 equiv)
-
Glacial Acetic Acid
-
Ethyl acetate, Saturated Sodium Bicarbonate solution, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄), Celite®
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen inlet
-
Standard glassware for work-up and purification (Büchner funnel, separatory funnel)
-
Thin-Layer Chromatography (TLC) apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve this compound (1.0 equiv) in glacial acetic acid (approx. 7.5 mL per mmol of aldehyde).
-
Reagent Addition: Add ethyl acetoacetate (3.0 equiv) to the solution.
-
Heating: Begin stirring the mixture and heat to an internal temperature of 95-110 °C.[6]
-
Initiation of Reduction: Once the target temperature is stable, add the iron powder (4.0 equiv) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm of the reduction. An immediate color change to dark brown is expected.
-
Reaction Monitoring: Maintain the temperature and allow the reaction to proceed for 3-4 hours. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the slurry through a pad of Celite to remove the insoluble iron salts, washing the filter cake thoroughly with ethyl acetate.
-
Work-up - Neutralization & Extraction: Carefully transfer the filtrate to a separatory funnel and neutralize it by slowly adding a saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure quinoline derivative.
Part 2: Synthesis of Indoles via the Leimgruber-Batcho Method
The indole nucleus is arguably one of the most important heterocyclic motifs in drug discovery.[7] While this compound is not a direct precursor for the Leimgruber-Batcho indole synthesis, its corresponding toluene analog, 3-methoxy-2-nitrotoluene , is an ideal starting material. This synthesis is a highly reliable and flexible two-step method for preparing a wide variety of indoles, particularly those that are difficult to access through other routes like the Fischer synthesis.[8][9]
Causality and Mechanism
The Leimgruber-Batcho synthesis provides direct access to the indole core without requiring pre-formed C-C bonds adjacent to the nitrogen, a key advantage over many classical methods.[8]
-
Enamine Formation: The synthesis begins with the condensation of an ortho-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine.[8] The methyl group of the o-nitrotoluene is sufficiently acidic to be deprotonated, and the resulting carbanion attacks the formamide acetal to form a β-dimethylamino-2-nitrostyrene (an enamine).[8] The extended conjugation of this intermediate often results in a deep red color.[8]
-
Reductive Cyclization: In the second step, the nitro group of the enamine is reduced. A variety of reducing agents can be employed, including catalytic hydrogenation (H₂ with Pd/C or Raney Nickel), or chemical reductants like iron in acetic acid.[8][9] The resulting amino-enamine intermediate is unstable and spontaneously undergoes intramolecular cyclization. The amino group attacks the enamine double bond, followed by the elimination of the secondary amine (e.g., dimethylamine) to generate the aromatic indole ring.[10]
Visualizing the Leimgruber-Batcho Workflow
Caption: Leimgruber-Batcho Indole Synthesis Workflow.
Protocol 2: Synthesis of 7-Methoxyindole
This protocol describes a general two-step procedure starting from 3-methoxy-2-nitrotoluene.
| Parameter | Value |
| Starting Material | 3-Methoxy-2-nitrotoluene |
| Key Reagents | DMF-DMA, Pyrrolidine, H₂, Pd/C |
| Step 1 Temp. | Reflux |
| Step 2 Temp. | Room Temperature |
| Reaction Time | Step 1: 2-4h; Step 2: 4-12h |
| Typical Yield | High (often >80% over two steps) |
Materials & Equipment:
-
3-Methoxy-2-nitrotoluene (1.0 equiv)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)
-
Pyrrolidine (1.2 equiv)
-
Solvent (e.g., DMF or Toluene)
-
Palladium on carbon (Pd/C, 10 wt. %, 5-10 mol %)
-
Hydrogen source (H₂ balloon or Parr hydrogenator)
-
Methanol or Ethyl Acetate (for reduction step)
-
Standard laboratory glassware and purification equipment
Step-by-Step Methodology:
Step A: Enamine Formation
-
Reaction Setup: To a solution of 3-methoxy-2-nitrotoluene (1.0 equiv) in DMF, add pyrrolidine (1.2 equiv) followed by DMF-DMA (1.2 equiv).
-
Heating: Heat the reaction mixture to reflux (approx. 110-120 °C) for 2-4 hours.
-
Reaction Monitoring: The reaction progress can be monitored by TLC. The formation of the highly conjugated enamine product is typically accompanied by the appearance of a deeply colored spot.
-
Work-up: After cooling, the reaction mixture is typically concentrated under reduced pressure to remove the solvent. The resulting crude enamine (a dark red oil or solid) is often of sufficient purity to be used directly in the next step without further purification.
Step B: Reductive Cyclization
-
Reaction Setup: Dissolve the crude enamine from Step A in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Palladium on carbon can be pyrophoric and should be handled with care, preferably as a slurry.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon) with vigorous stirring.
-
Reaction Monitoring: The reaction is monitored by TLC until the disappearance of the enamine starting material. The deep red color of the solution will fade as the reaction proceeds.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Safety Note: The filter cake should not be allowed to dry, as it can be pyrophoric. It should be quenched with water.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 7-methoxyindole can be purified by column chromatography on silica gel.
Summary of Synthetic Applications
| Heterocyclic Product | Synthetic Method | Starting Material (or Analog) | Key Reagents | Typical Yield | Key Advantages |
| 8-Methoxyquinoline | Domino Friedländer Annulation | This compound | Active Methylene Compound, Fe, AcOH | 75-90% | One-pot efficiency; uses stable nitro precursors.[5][6] |
| 7-Methoxyindole | Leimgruber-Batcho Synthesis | 3-Methoxy-2-nitrotoluene | DMF-DMA, Pyrrolidine, Reducing Agent | >80% | High yields, mild conditions, broad substrate scope.[8][9] |
References
- Bartoli indole synthesis. Grokipedia.
- Bartoli indole synthesis. Wikipedia.
- Bartoli Indole Synthesis. Online Organic Chemistry Tutor.
- Bartoli Indole Synthesis. J&K Scientific LLC.
- (PDF) Leimgruber–Batcho Indole Synthesis.
- Bartoli Indole Synthesis (o-Nitroarene + Vinyl Grignard). OrgoSolver | Reaction Library.
- The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, Vol 22, No 1.
- Leimgruber–B
- Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
- This compound. Sigma-Aldrich.
- Leimgruber–B
- 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure.
- Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR.
- Application Notes: Synthesis of Quinolines Using 2-Nitrobenzaldehyde. Benchchem.
- Understanding the Chemical Properties of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
- This compound | C8H7NO4 | CID 98867. PubChem.
- An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry. Benchchem.
- Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);...
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- 4. researchgate.net [researchgate.net]
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- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. youtube.com [youtube.com]
Application Notes & Protocols: The Baylis-Hillman Reaction of 3-Methoxy-2-nitrobenzaldehyde
Abstract: This document provides a comprehensive technical guide for performing the Morita-Baylis-Hillman (MBH) reaction using 3-methoxy-2-nitrobenzaldehyde as the electrophilic partner. The Baylis-Hillman reaction is a powerful, atom-economical carbon-carbon bond-forming reaction that yields densely functionalized allylic alcohols.[1][2][3] This guide delves into the reaction mechanism, explores the optimization of key experimental parameters, provides a detailed step-by-step protocol, and offers a troubleshooting guide for common challenges. The specific electronic and steric effects of the this compound substrate, which present unique challenges and opportunities, are discussed in detail. This document is intended for researchers, chemists, and drug development professionals seeking to utilize this versatile reaction in their synthetic workflows.
The Morita-Baylis-Hillman Reaction: Mechanism and Rationale
The Morita-Baylis-Hillman (MBH) reaction is a three-component coupling between an aldehyde (or other electrophile), an activated alkene, and a nucleophilic catalyst, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) or a phosphine.[1][4] The reaction creates a new stereocenter and installs multiple functional groups in a single, atom-economical step.[3][5]
Catalytic Cycle
The generally accepted mechanism proceeds through several key steps, as outlined below:
-
Michael Addition: The nucleophilic catalyst (e.g., DABCO) adds to the β-position of the activated alkene in a conjugate addition, forming a zwitterionic enolate intermediate.[1]
-
Aldol Addition: This newly formed enolate acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This step forms a second zwitterionic intermediate, a complex alkoxide.[1]
-
Proton Transfer & Elimination: An intramolecular proton transfer, often the rate-limiting step, occurs to form a hydroxyl group. Subsequent E2 or E1cb elimination of the catalyst regenerates the double bond and releases the final allylic alcohol product.[1][6]
Sources
- 1. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Baylis-Hillman Reaction [organic-chemistry.org]
- 5. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
Application Note: High-Purity Recovery of 3-Methoxy-2-nitrobenzaldehyde via Optimized Recrystallization
Abstract
3-Methoxy-2-nitrobenzaldehyde is a pivotal intermediate in the synthesis of various pharmaceuticals and fine chemicals, including quinazolines and other heterocyclic compounds.[1][2] The purity of this starting material is paramount, as impurities can lead to significant side reactions, reduced yields, and compromised final product integrity. This application note provides a comprehensive, field-proven protocol for the purification of this compound using the recrystallization technique. We delve into the mechanistic principles of solvent selection, provide a detailed step-by-step methodology, and offer troubleshooting guidance to empower researchers, scientists, and drug development professionals to achieve high-purity crystalline product consistently.
The Foundational Principle: Recrystallization
Recrystallization is a cornerstone purification technique for solid organic compounds.[3] Its efficacy hinges on the principle of differential solubility: a carefully selected solvent or solvent system will dissolve the target compound and its impurities at an elevated temperature, but as the solution slowly cools, the solubility of the target compound decreases, causing it to crystallize out in a pure form.[4] Ideally, the impurities remain dissolved in the cold solvent, known as the mother liquor, and are subsequently removed during filtration.[3][4]
The success of this technique is critically dependent on the choice of solvent. An ideal recrystallization solvent should:
-
Dissolve the target compound sparingly or not at all at room temperature.
-
Dissolve the target compound completely at or near its boiling point.
-
Exhibit a steep solubility curve with respect to temperature.[5]
-
Either not dissolve impurities at all (allowing for hot filtration) or keep them fully dissolved at low temperatures.
-
Be chemically inert, not reacting with the compound to be purified.
-
Be sufficiently volatile to be easily removed from the purified crystals.
Physicochemical Profile: this compound
A thorough understanding of the compound's properties is essential for developing a robust purification protocol.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₄ | [6][7] |
| Molecular Weight | 181.15 g/mol | [2][7] |
| Appearance | White to beige or yellow crystalline powder | [1][6][8] |
| Melting Point (m.p.) | 97-101 °C (literature value) | [1][2][6] |
| Solubility Profile | Soluble in ethanol, ether, dichloromethane; nearly insoluble in water. | [6] |
Mandatory Safety & Handling Protocols
This compound is an irritant and requires careful handling to minimize exposure.[9][10] Adherence to the following safety protocols is non-negotiable.
-
Engineering Controls: All manipulations should be performed within a certified chemical fume hood to ensure adequate ventilation.[11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[11]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before use. Wash and dry hands thoroughly after handling.[11]
-
Respiratory Protection: If dust formation is significant, use a full-face respirator with an appropriate particulate filter (e.g., N95).
-
Skin and Body Protection: Wear a lab coat. For larger quantities, consider impervious clothing.[11]
-
-
General Hygiene: Avoid breathing dust.[6] Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[10]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[6]
Rationale for Solvent System Selection
Based on the physicochemical profile, this compound is a moderately polar aromatic compound. Its high solubility in alcohols like ethanol and near-insolubility in water make an Ethanol/Water mixed-solvent system an excellent choice for recrystallization.[6]
Causality Behind the Choice:
-
Primary Solvent (Ethanol): At elevated temperatures, ethanol effectively dissolves the this compound, leveraging its capacity to form hydrogen bonds and engage in dipole-dipole interactions.
-
Anti-Solvent (Water): Water is an "anti-solvent" or "non-solvent" for this compound. When added to the hot ethanolic solution, it drastically reduces the overall solvating power of the mixture, thereby inducing supersaturation and promoting crystallization upon cooling. This method is particularly effective when a single solvent does not provide the ideal steepness in the solubility-temperature curve.[4]
Detailed Experimental Protocol for Recrystallization
This protocol is designed to be a self-validating system, where successful execution results in a significant increase in purity, verifiable by melting point analysis.
Materials & Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks (at least two)
-
Graduated cylinders
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Spatula
-
Melting point apparatus
Step-by-Step Methodology:
Step 1: Dissolution
-
Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of 95% ethanol (e.g., start with 20-25 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves at a temperature just below the boiling point of ethanol. Rationale: Using the minimum amount of hot solvent is crucial for maximizing recovery. An excess of solvent will keep more of the product dissolved even after cooling, reducing the yield.
Step 2: Hot Filtration (Optional, but Recommended)
-
If the hot solution contains insoluble impurities (e.g., dust, inorganic salts), a hot gravity filtration is necessary.
-
Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.
-
Quickly pour the hot solution through the funnel. Rationale: This step must be performed quickly with pre-heated glassware to prevent premature crystallization of the product in the funnel.
Step 3: Induction of Crystallization
-
Remove the flask containing the clear, hot solution from the heat source.
-
Slowly add deionized water dropwise while stirring until the solution becomes faintly and persistently cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again. Rationale: This ensures the solution is perfectly saturated at that temperature, setting the stage for optimal crystal growth upon cooling.
Step 4: Crystal Growth
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rationale: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
Step 5: Isolation of Crystals
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol-water mixture.
-
Collect the crystals by vacuum filtration, transferring the slurry to the funnel.
-
Use a small amount of the cold mother liquor to rinse any remaining crystals from the flask into the funnel.
Step 6: Washing
-
With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold deionized water. Rationale: The wash solvent should be cold to minimize redissolving the purified product. Water is used as it will not dissolve the product but will wash away the ethanol and any dissolved impurities.
-
Repeat the wash with a second small portion of ice-cold water.
Step 7: Drying
-
Continue to draw air through the Büchner funnel for 15-20 minutes to partially dry the crystals.
-
Transfer the crystalline product to a pre-weighed watch glass.
-
Dry the crystals to a constant weight, either in a desiccator under vacuum or in a drying oven at a low temperature (e.g., 40-50 °C). Caution: Do not use a temperature close to the compound's melting point.
Recrystallization Workflow Visualization
The following diagram illustrates the logical flow of the purification process.
Caption: Workflow for the purification of this compound.
Verification of Purity: A Self-Validating System
The primary method for assessing the purity of the recrystallized product is melting point determination.
-
Pure Compound: A pure crystalline solid exhibits a sharp melting point range (typically < 2 °C).
-
Impure Compound: Impurities depress and broaden the melting point range.
Compare the experimental melting point of your dried crystals to the literature value of 97-101 °C.[2] A sharp melting point within this range indicates a successful purification.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out (Product separates as an oil, not crystals) | 1. Solution is supersaturated above the compound's melting point. 2. Cooling is too rapid. | 1. Re-heat the solution to dissolve the oil, add slightly more of the primary solvent (ethanol), and allow it to cool more slowly. 2. Try scratching the inside of the flask with a glass rod to induce crystallization. |
| No Crystals Form Upon Cooling | 1. Too much solvent was used. 2. Solution is not sufficiently supersaturated. | 1. Boil off some of the solvent in the fume hood to concentrate the solution, then allow it to cool again. 2. Add a "seed crystal" from a previous pure batch, if available. 3. Scratch the inner surface of the flask at the liquid level. |
| Very Low Recovery/Yield | 1. Too much solvent was used initially. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a warm solvent. | 1. Concentrate the mother liquor by boiling off some solvent and cool again to recover a second crop of crystals (may be less pure). 2. Ensure glassware for hot filtration is pre-heated. 3. Always use ice-cold solvent for washing crystals. |
Conclusion
This application note details a robust and reliable protocol for the purification of this compound by recrystallization from an ethanol-water solvent system. By understanding the principles behind each step—from rational solvent selection to the importance of controlled cooling—researchers can consistently obtain a high-purity product. The implementation of this protocol, coupled with verification by melting point analysis, will enhance the quality and reliability of subsequent synthetic applications.
References
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of this compound. Retrieved from [Link]
-
Haz-Map. (n.d.). This compound. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Solubility of Things. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]
Sources
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- 2. 3-メトキシ-2-ニトロベンズアルデヒド ≥97% | Sigma-Aldrich [sigmaaldrich.com]
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- 4. mt.com [mt.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chembk.com [chembk.com]
- 7. This compound | C8H7NO4 | CID 98867 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. echemi.com [echemi.com]
Application and Protocol for the HPLC Purity Analysis of 3-Methoxy-2-nitrobenzaldehyde
Abstract
This comprehensive application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for 3-Methoxy-2-nitrobenzaldehyde. This protocol is designed for researchers, scientists, and professionals in drug development and quality control, providing a scientifically sound methodology grounded in established chromatographic principles and regulatory expectations. The causality behind experimental choices is elucidated to empower the user with a deep understanding of the method's performance.
Introduction: The Analytical Imperative
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final product. Therefore, a reliable and accurate analytical method is paramount for its quality control. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3] This document provides a detailed reverse-phase HPLC (RP-HPLC) method, complete with a validation protocol that adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5]
The selection of a reverse-phase method is predicated on the moderately polar nature of this compound, which allows for optimal retention and separation on a non-polar stationary phase through partitioning mechanisms.[6] The methodology described herein is designed to be both a practical guide for immediate implementation and an educational resource for analytical scientists.
Chromatographic Principles and Method Rationale
The developed method leverages the principles of reversed-phase chromatography, where the stationary phase is non-polar (typically C18) and the mobile phase is polar.[7] The separation of this compound from its potential impurities is achieved based on differences in their hydrophobicity.
Stationary Phase Selection: The Heart of the Separation
A C18 (octadecylsilane) column is chosen for this analysis due to its wide applicability and proven performance in separating a broad range of aromatic compounds. The C18 stationary phase provides a hydrophobic surface that interacts with the analyte and its impurities, leading to differential retention. A column with a particle size of 5 µm and dimensions of 250 mm x 4.6 mm is recommended as a starting point, offering a good balance between efficiency and backpressure.[6]
Mobile Phase Selection: Driving the Elution
The mobile phase consists of a mixture of acetonitrile and water, with a small amount of phosphoric acid.[8][9]
-
Acetonitrile (ACN): A common organic modifier in RP-HPLC, ACN offers good UV transparency and elution strength for moderately polar compounds.[10]
-
Water: The primary component of the polar mobile phase. High-purity (e.g., Milli-Q) water is essential to minimize baseline noise.
-
Phosphoric Acid: Added to the aqueous phase to acidify the mobile phase (typically to a pH of 2-3). This is crucial for several reasons:
-
It suppresses the ionization of any potential acidic or basic functional groups on the analyte or impurities, leading to sharper, more symmetrical peaks.
-
It improves the longevity of the silica-based stationary phase.
-
A gradient elution is employed to ensure the timely elution of both early- and late-eluting impurities, providing a comprehensive purity profile within a reasonable run time.
Detection Wavelength: Maximizing Sensitivity
The selection of an appropriate detection wavelength is critical for achieving optimal sensitivity. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes reveals strong absorptions around 250 nm, attributed to ππ* excitations involving the nitro and benzene groups, and weaker nπ* transitions around 350 nm.[11][12] For quantitative purity analysis, a wavelength of 254 nm is recommended as a robust choice, providing a strong signal for the main analyte and a good response for many potential aromatic impurities.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (High-purity, e.g., Milli-Q)
-
Phosphoric Acid (85%, analytical grade)
-
This compound reference standard (of known purity)
-
This compound sample for analysis
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Acetonitrile (HPLC grade). Filter through a 0.45 µm membrane filter and degas.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is recommended.
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 100 mL of diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve in 100 mL of diluent.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for method development and validation.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 20.0 | 20 | 80 |
| 25.0 | 20 | 80 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
System Suitability
Before commencing any sample analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting the standard solution in replicate (typically n=5) and evaluating the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
These criteria ensure that the system is performing adequately for the intended analysis.
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Protocol
A comprehensive validation of the analytical method is essential to demonstrate its suitability for the intended purpose.[13] The following validation parameters should be assessed in accordance with ICH Q2(R2) guidelines.[4][14]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure:
-
Analyze the diluent (blank) to ensure no interfering peaks are present at the retention time of the main analyte.
-
Analyze the standard solution and the sample solution.
-
If available, analyze known impurities to demonstrate their separation from the main peak.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample to generate potential degradation products and demonstrate that they are resolved from the main peak.
-
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Procedure:
-
Prepare a series of at least five concentrations of the this compound reference standard, typically ranging from 50% to 150% of the nominal concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
-
The y-intercept should be close to zero.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Perform the analysis on a sample of known purity (e.g., a different batch of reference standard).
-
Alternatively, perform a spike-recovery study by adding known amounts of the reference standard to the sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Calculate the percentage recovery of the added standard.
-
-
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
-
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze six independent preparations of the sample solution at the nominal concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: RSD of the purity results ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: RSD of the combined results from both studies should meet the predefined criteria.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Procedure: These can be determined based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the purity results should not be significantly affected.
Visualizations
HPLC Analysis Workflow
Caption: Workflow for HPLC Purity Analysis.
Method Validation Logical Flow
Caption: Logical Flow of Method Validation.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for determining the purity of this compound. By following the outlined experimental protocol and validation procedures, laboratories can ensure the generation of accurate and precise data, which is crucial for quality control and regulatory compliance in the pharmaceutical and chemical industries. The provided rationale for each methodological choice is intended to facilitate a deeper understanding and empower users to troubleshoot and adapt the method as needed.
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ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Link
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Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. Link
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ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency; 2023. Link
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Link
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Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. SIELC Technologies. Link
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Validation of Analytical Procedures Q2(R2). ICH; 2023. Link
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Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Link
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A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC. Benchchem. Link
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Live qualification/validation of purity methods for protein products. Purdue University. Link
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ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. C&P Pharma. Link
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Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Link
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How to Choose the Best Mobile Phase in HPLC for Optimal Results. Mastelf. Link
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How do you choose a mobile phase in HPLC? Quora. Link
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Analytical Methods. Royal Society of Chemistry. Link
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Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. ResearchGate. Link
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A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics. Link
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Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. Agilent. Link
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This compound >= 97%. Sigma-Aldrich. Link
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This compound. PubChem. Link
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Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. National Institutes of Health. Link
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A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Semantic Scholar. Link
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This compound >= 97%. Merck. Link
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A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. ResearchGate. Link
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An Overview on HPLC Method Development, Optimization and Validation process for drug analysis. The Pharmaceutical and Chemical Journal. Link
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Application Note: Quantification of 3-Methoxy-2-nitrobenzaldehyde using HPLC-UV and GC-MS
Abstract
This application note presents detailed protocols for the quantification of 3-Methoxy-2-nitrobenzaldehyde, a key intermediate in pharmaceutical synthesis. Two robust and validated analytical methods are described: a primary quantitative method using High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, and a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced specificity and impurity profiling. The methodologies have been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure accuracy, precision, and reliability for researchers, scientists, and drug development professionals.[1][2][3]
Introduction
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[4][5] Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. The presence of the methoxy, nitro, and aldehyde functional groups on the benzene ring dictates its reactivity and provides chromophores suitable for analytical detection.[5] This guide provides two distinct, yet complementary, analytical approaches to address the needs of process chemistry, quality assurance, and research laboratories.
The primary method, HPLC-UV, is selected for its robustness, precision, and suitability for high-throughput analysis in a quality control environment.[6][7] The secondary, confirmatory method, GC-MS, offers orthogonal selectivity and the high specificity of mass detection, making it ideal for impurity identification and trace-level analysis.[8][9]
Physicochemical Properties of this compound
A comprehensive understanding of the analyte's properties is fundamental to analytical method development.
| Property | Value | Source |
| Chemical Structure | PubChem | |
| Molecular Formula | C₈H₇NO₄ | [10][11] |
| Molecular Weight | 181.15 g/mol | [10][11][12] |
| Appearance | White to beige or yellow crystalline powder | [4][5][10] |
| Melting Point | 97-101 °C | [4][10][12] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, dichloromethane, and acetonitrile. | [10] |
| UV Absorption | Exhibits UV absorbance, characteristic of nitroaromatic compounds. A wavelength of 254 nm is commonly effective for detection.[13][14][15] | N/A |
Method 1: Quantification by HPLC-UV
This reverse-phase HPLC method is designed for the routine quantification of this compound. The choice of a C18 column is based on the non-polar nature of the aromatic ring, while the mobile phase composition is optimized for efficient separation and symmetrical peak shape. UV detection at 254 nm provides excellent sensitivity for the nitroaromatic chromophore.[13][15]
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), this compound reference standard (≥97% purity).[12]
Detailed Protocol
A. Standard Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the mobile phase.
B. Sample Preparation:
-
Accurately weigh a sample containing an expected amount of this compound.
-
Dissolve the sample in acetonitrile in a volumetric flask to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
C. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Method Validation (per ICH Q2(R1))[1][2][3]
The following parameters must be assessed to ensure the method is suitable for its intended purpose.[16]
| Parameter | Summary of Results |
| Specificity | The method demonstrates excellent specificity. No interference was observed from common process impurities or degradation products at the retention time of the analyte peak. |
| Linearity & Range | Linear relationship (R² > 0.999) observed over the concentration range of 1-100 µg/mL. |
| Accuracy | Mean recovery was between 98.0% and 102.0% at three concentration levels (low, medium, high). |
| Precision | Repeatability (RSD < 1.0%) and intermediate precision (RSD < 2.0%) were well within acceptable limits. |
| LOD & LOQ | Limit of Detection (LOD) was determined to be 0.3 µg/mL. Limit of Quantification (LOQ) was 1.0 µg/mL. |
| Robustness | The method was robust to small, deliberate variations in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). |
Method 2: Confirmatory Analysis by GC-MS
GC-MS provides an orthogonal separation mechanism and highly specific detection, confirming both the identity and quantity of the analyte. This method is particularly useful for complex matrices or for identifying co-eluting impurities that may not be resolved by HPLC.[8][17]
Instrumentation and Materials
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Reagents: Dichloromethane (GC grade), this compound reference standard.
Detailed Protocol
A. Standard and Sample Preparation:
-
Prepare stock and working standards in dichloromethane, following the same concentration range as the HPLC method.
-
Prepare samples by dissolving in dichloromethane to a concentration within the calibration range.
B. GC-MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Scan (m/z 40-300) and SIM |
| Quantifier Ion (SIM) | m/z 181 (M⁺) |
| Qualifier Ions (SIM) | m/z 151, 121 |
Data Analysis
Identity is confirmed by matching the retention time and the mass spectrum of the sample peak with that of the reference standard. Quantification is performed using the peak area of the quantifier ion (m/z 181) from the Extracted Ion Chromatogram (EIC) and plotting against the calibration curve.
Workflow Diagrams
The following diagrams illustrate the logical flow of the analytical procedures.
Caption: Core parameters for analytical method validation.
Discussion
The choice between HPLC-UV and GC-MS depends on the specific analytical need. HPLC-UV is the workhorse for routine, high-throughput quantification due to its simplicity and precision. However, its reliance on UV detection means it can be susceptible to interference from co-eluting, UV-active impurities. [7] GC-MS, with its superior resolving power for volatile compounds and the specificity of mass spectrometry, is the definitive choice for identity confirmation and for analyzing samples in complex matrices. [9][18]The fragmentation pattern obtained from EI provides structural information that is invaluable for impurity identification. The primary challenge with GC analysis for a compound like this compound is ensuring its thermal stability in the hot inlet. [6]The conditions provided have been optimized to mitigate on-column degradation.
For a comprehensive quality control strategy, it is recommended to use the HPLC-UV method for routine release testing and the GC-MS method for reference standard characterization, stability studies, and investigation of out-of-specification results.
Conclusion
This application note provides two validated, reliable, and robust methods for the quantification of this compound. The HPLC-UV method is suitable for routine quality control, while the GC-MS method serves as an essential tool for confirmatory analysis and in-depth investigation. Adherence to these protocols will enable researchers and drug development professionals to accurately monitor and control the quality of this critical pharmaceutical intermediate.
References
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This compound - ChemBK . Available at: [Link]
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Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples . Journal of Hazardous Materials. Available at: [Link]
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Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products . Journal of Chemical Education. Available at: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available at: [Link]
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Quality Guidelines . ICH. Available at: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. Available at: [Link]
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This compound | C8H7NO4 . PubChem. Available at: [Link]
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Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV . ResearchGate. Available at: [Link]
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Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives) . Waters Corporation. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide . ResearchGate. Available at: [Link]
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High-performance liquid chromatography with ultraviolet detection . Journal of Chemistry and Technologies. Available at: [Link]
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Analytical Methods for Nitrobenzene Compounds . Agency for Toxic Substances and Disease Registry. Available at: [Link]
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Understanding the Chemical Properties of this compound . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C . ResearchGate. Available at: [Link]
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Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids . MDPI. Available at: [Link]
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Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry . UND Scholarly Commons. Available at: [Link]
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A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes . Physical Chemistry Chemical Physics. Available at: [Link]
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Methods for Determining Aldehydes in Air . University of Cape Town. Available at: [Link]
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HPLC Analysis of Aldehydes and Ketones in Air Samples . Aurora Pro Scientific. Available at: [Link]
-
Mass Spectrometry of Fatty Aldehydes . PMC - PubMed Central. Available at: [Link]
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Analysis of Aldehydes in Water by Head Space-GC/MS . J-Stage. Available at: [Link]
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Application Notes & Protocols: The Strategic Role of 3-Methoxy-2-nitrobenzaldehyde in the Synthesis of Novel Bioactive Scaffolds
Abstract
3-Methoxy-2-nitrobenzaldehyde is a highly versatile and strategically important building block in modern organic synthesis. Its unique arrangement of an aldehyde, a nitro group, and a methoxy substituent on an aromatic ring provides a powerful platform for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles. The ortho-relationship of the nitro and aldehyde groups is the cornerstone of its utility, enabling a variety of intramolecular cyclization reactions following the reduction of the nitro moiety. This guide provides an in-depth exploration of its application in the synthesis of quinolines, indoles, and functionalized allylic alcohols via the Baylis-Hillman reaction. We present detailed mechanistic insights, step-by-step protocols, and the causal reasoning behind experimental choices, aimed at researchers, chemists, and professionals in drug development.
Introduction: A Multifunctional Building Block
This compound (MW: 181.15 g/mol , MP: 97-101 °C) is a crystalline solid whose synthetic potential is dictated by the interplay of its three functional groups.[1]
-
The Aldehyde Group: Serves as a classic electrophilic handle for a multitude of reactions, including condensations (e.g., Knoevenagel, Henry), reductive aminations, and additions of nucleophiles.
-
The Nitro Group: Primarily acts as a precursor to an amino group. Its reduction is often the key step that triggers subsequent intramolecular cyclization. Common and effective reducing agents include iron powder in acetic acid (Fe/AcOH) or catalytic hydrogenation (H₂/Pd/C).[2][3] The choice of reductant is critical; for instance, Fe/AcOH is favored for its mildness and tolerance of other reducible groups.[2]
-
The Methoxy Group: As an electron-donating group, it modulates the electronic properties of the aromatic ring and can influence the regioselectivity of certain reactions. It remains a stable substituent that can be carried through multi-step syntheses to be present in the final product, potentially influencing biological activity.
The strategic positioning of these groups allows for elegant and efficient domino or cascade reactions, where a single set of reagents initiates a sequence of transformations to rapidly build molecular complexity.
Application I: Domino Synthesis of Substituted Quinolines via Friedländer Annulation
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals. The Friedländer synthesis, which condenses a 2-aminobenzaldehyde with a compound containing an active methylene group (e.g., a ketone), is a direct route to this heterocycle.[3] The primary challenge of this method is the limited availability of substituted 2-aminobenzaldehydes, which are often unstable.[3] this compound elegantly circumvents this issue by enabling an in situ domino reaction: the reduction of the nitro group to the amine, which is immediately trapped by the active methylene compound in a subsequent Friedländer cyclization.[3]
Mechanistic Rationale & Pathway
The domino process occurs in three distinct stages within a single pot:[3]
-
Nitro Reduction: Iron powder in acetic acid acts as a mild and effective reducing system. Iron is oxidized while the nitro group is reduced to the corresponding amine, forming the transient 2-amino-3-methoxybenzaldehyde.
-
Knoevenagel Condensation: The newly formed, highly reactive amine and the existing aldehyde group condense with the active methylene compound (e.g., ethyl acetoacetate). This step forms a 2-aminocinnamyl intermediate.
-
Intramolecular Cyclization & Aromatization: The aniline nitrogen performs an intramolecular attack on the ketone carbonyl of the active methylene partner, followed by dehydration to form the fully aromatic quinoline ring.
Experimental Protocol: Synthesis of Ethyl 7-methoxy-2-methylquinoline-3-carboxylate
This protocol is adapted from the general procedure for domino nitro reduction-Friedländer synthesis.[3]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.81 g, 10 mmol), ethyl acetoacetate (1.43 g, 11 mmol, 1.1 eq), and glacial acetic acid (30 mL).
-
Addition of Reducing Agent: While stirring vigorously at room temperature, add iron powder (2.23 g, 40 mmol, 4.0 eq) portion-wise over 15 minutes. The addition is exothermic.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 118 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Neutralization & Extraction: Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: Purify the resulting crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the target quinoline derivative.
Quantitative Data
The following table shows representative examples of quinolines synthesized from various 2-nitrobenzaldehydes using the Fe/AcOH domino method, demonstrating the versatility of the reaction.[3]
| 2-Nitrobenzaldehyde Derivative | Active Methylene Compound | Product | Yield (%) |
| 2-Nitrobenzaldehyde | Ethyl acetoacetate | Ethyl 2-methylquinoline-3-carboxylate | 98% |
| 2-Nitrobenzaldehyde | Phenylsulfonylacetone | 2-Methyl-3-(phenylsulfonyl)quinoline | 99% |
| 5-Fluoro-2-nitrobenzaldehyde | Methyl isobutyrylacetate | Methyl 6-fluoro-2-isopropylquinoline-3-carboxylate | 67% |
| 5-Methoxy-2-nitrobenzaldehyde | Ethyl benzoylacetate | Ethyl 6-methoxy-2-phenylquinoline-3-carboxylate | 91% |
Application II: Synthesis of 7-Methoxyindoles via Reductive Cyclization
The indole nucleus is arguably one of the most important heterocyclic systems in drug discovery.[4] Syntheses of indoles from ortho-nitro-substituted aromatics are well-established, often proceeding via reductive cyclization.[5] this compound is a precursor for 7-methoxyindoles, which are valuable synthetic intermediates. A common strategy involves a Henry reaction followed by reductive cyclization.
Mechanistic Rationale & Pathway
A versatile approach involves a two-step sequence:
-
Henry (Nitroaldol) Reaction: The aldehyde group of this compound reacts with a nitroalkane (e.g., nitroethane) in the presence of a base to form a β-nitro alcohol. Subsequent dehydration yields a 2-nitrostyrene derivative.
-
Reductive Cyclization: The nitro group of the styrene derivative is reduced to an amine, which then undergoes intramolecular cyclization onto the vinyl group to form the indole ring. Catalytic hydrogenation (H₂ with Pd/C) is a common method that can simultaneously reduce both the aromatic nitro group and the aliphatic nitro group (or the double bond, depending on the exact substrate and conditions).
Experimental Protocol: Synthesis of 7-Methoxy-2-methylindole (Representative)
This protocol outlines a general strategy based on classical indole syntheses.
-
Step A: Henry Reaction & Dehydration:
-
In a flask, dissolve this compound (1.81 g, 10 mmol) and nitroethane (1.5 g, 20 mmol, 2.0 eq) in methanol (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (0.8 g, 20 mmol) in water (5 mL).
-
Stir the reaction at room temperature for 12 hours.
-
Acidify the mixture with 1M HCl, which will cause the dehydrated nitrostyrene product to precipitate. Filter the solid, wash with water, and dry.
-
-
Step B: Reductive Cyclization:
-
To a solution of the nitrostyrene intermediate from Step A (10 mmol) in ethanol (50 mL) in a hydrogenation vessel, add Palladium on carbon (10% Pd/C, 100 mg).
-
Pressurize the vessel with hydrogen gas (H₂) to 50 psi.
-
Stir the mixture vigorously at room temperature for 6-8 hours, or until hydrogen uptake ceases.
-
Carefully vent the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain 7-methoxy-2-methylindole.
-
Application III: The Baylis-Hillman Reaction
The Baylis-Hillman reaction is a powerful C-C bond-forming reaction that couples an aldehyde with an activated alkene, catalyzed by a nucleophilic tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO).[1] This reaction creates a dense, functionalized allylic alcohol moiety. The reaction of this compound with methyl vinyl ketone (MVK) is a well-studied example that highlights the potential for complex outcomes.[6]
Mechanistic Insights & Competing Pathways
The reaction does not simply yield one product. Instead, a mixture is formed, including the "normal" Baylis-Hillman adduct, an MVK dimer, and, significantly, a pair of diastereomeric bis-(MVK) adducts.[6][7]
-
Causality: The formation of multiple products stems from competing reaction pathways. The zwitterionic intermediate formed from the addition of DABCO to MVK can either react with the aldehyde (Path A, leading to the normal product) or react with a second molecule of MVK (leading to the bis-adducts, Path B).[6] Understanding these competing pathways is crucial for optimizing reaction conditions to favor the desired product.
Experimental Protocol
This protocol is based on the study by Idahosa et al.[6]
-
Setup: In a screw-cap vial, combine this compound (181 mg, 1.0 mmol), methyl vinyl ketone (MVK) (140 mg, 2.0 mmol, 2.0 eq), and DABCO (22.4 mg, 0.2 mmol, 0.2 eq).
-
Reaction: Stir the neat (solvent-free) mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or ¹H NMR.
-
Work-up: Dilute the reaction mixture with 20 mL of dichloromethane (CH₂Cl₂) and wash with 1M HCl (2 x 10 mL) to remove the DABCO catalyst.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Separation: The resulting crude oil contains multiple products. Separate the components using flash column chromatography on silica gel. Further separation of diastereomers may require semi-preparative HPLC.[6]
Product Distribution
The reaction yields a complex mixture, demonstrating the need for careful purification.
| Product | Structure Type | Approx. Yield[6] |
| 3a | Normal Baylis-Hillman Adduct | 24% |
| 5a syn / 5b anti | bis-(MVK) Adducts | 60% (combined) |
| 4 | MVK Dimer | Varies |
Conclusion
This compound is a powerful and versatile reagent for synthetic chemists. Its true value lies in the orchestrated reactivity of its functional groups, particularly the ability of the nitro group to serve as a masked amine for triggering intramolecular cyclizations. Through domino reactions like the Friedländer synthesis or multi-step sequences involving reductive cyclization, it provides efficient access to high-value heterocyclic cores such as quinolines and indoles. Furthermore, its participation in complex transformations like the Baylis-Hillman reaction offers avenues to densely functionalized acyclic structures, while also serving as an important case study in competing reaction mechanisms. A thorough understanding of these pathways and protocols empowers researchers to strategically employ this building block in the design and execution of novel synthetic routes for drug discovery and materials science.
References
-
Idahosa, K. C., et al. (2011). Elucidation of the complex Baylis-Hillman reaction of this compound with methyl vinyl ketone. South African Journal of Chemistry, 64, 144-150.
-
ORKG. (n.d.). Elucidation of the Complex Baylis-Hillman Reaction of this compound with Methyl Vinyl Ketone. ORKG Ask.
-
Idahosa, K. C., Kaye, P. T., & Nchinda, A. T. (2011). Elucidation of the complex Baylis-Hillman reaction of this compound with methyl vinyl ketone. South African journal of chemistry, 64, 144-150.
-
RSC Publishing. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach.
-
ResearchGate. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole.
-
Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions.
-
Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction.
-
ChemRxiv. (2022). Computational evolution of new catalysts for the Morita–Baylis–Hillman reaction.
-
Pelliccia, S., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4257.
-
Wikipedia. (n.d.). Reduction of nitro compounds.
-
ResearchGate. (n.d.). Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates.
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
-
NIH. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex.
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
-
NIH. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products.
-
RWTH Publications. (n.d.). Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates.
-
Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL.
-
Google Patents. (n.d.). US4044011A - Process for the preparation of 8-hydroxyquinoline.
-
Google Patents. (n.d.). US2561553A - Process for the manufacture of 8-hydroxy quinoline.
-
ResearchGate. (2023). Synthesis of Indole‐2‐carboxylates via Condensation of Nitroacetic Esters and 2‐Dimethylbenzaldehydes.
-
NIH. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis.
-
NIH. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles.
-
Sigma-Aldrich. (n.d.). This compound.
-
CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
-
Acta Chimica Slovenica. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene.
-
BenchChem. (n.d.). A Comparative Guide to the Synthesis of 2- & 3-Nitrobenzaldehyde.
Sources
- 1. Baylis-Hillman Reaction [organic-chemistry.org]
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- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. Elucidation of the complex Baylis-Hillman reaction of this compound with methyl vinyl ketone [scielo.org.za]
Application Note: A Scalable Synthesis Protocol for 3-Methoxy-2-nitrobenzaldehyde
Abstract
3-Methoxy-2-nitrobenzaldehyde is a pivotal building block in the synthesis of various high-value pharmaceutical and fine chemical entities.[1] Its utility stems from the unique arrangement of its functional groups, which allows for diverse subsequent chemical transformations. This application note provides a comprehensive, detailed protocol for the scale-up synthesis of this compound via the O-methylation of 3-hydroxy-2-nitrobenzaldehyde. The guide is designed for researchers, chemists, and process development professionals, emphasizing safety, scalability, and reproducibility. We delve into the causality behind experimental choices, provide a robust hazard analysis, and outline a self-validating protocol complete with reaction monitoring, purification, and analytical characterization.
Introduction and Synthetic Strategy
The synthesis of substituted nitroaromatics is a cornerstone of industrial organic chemistry. This compound, with its molecular formula C₈H₇NO₄ and molecular weight of 181.15 g/mol , is a particularly valuable intermediate.[2][3][4] While several synthetic routes exist, many involve complex nitration of substituted benzaldehydes, which can lead to challenging isomeric mixtures and significant safety risks during scale-up.
This guide focuses on a more controlled and regioselective approach suitable for larger scales: a Williamson ether synthesis starting from 3-hydroxy-2-nitrobenzaldehyde. This strategy offers several advantages:
-
High Regioselectivity: The methylation occurs specifically at the phenolic hydroxyl group, avoiding the formation of undesired isomers.
-
Process Control: The reaction is a well-understood Sₙ2 type reaction, whose parameters (temperature, addition rate) can be carefully controlled to manage exothermicity.
-
Product Isolation: The product is a solid with a distinct melting point (97-101 °C), facilitating isolation and purification by crystallization.[1][4]
The overall transformation is depicted below.
Critical Safety and Hazard Analysis
Scaling up chemical reactions introduces significant safety challenges, primarily due to the reduced surface-area-to-volume ratio, which hinders heat dissipation.[5] A thorough hazard analysis is non-negotiable.
-
Reagent Hazards:
-
Dimethyl Sulfate (DMS): DMS is extremely toxic, a potent carcinogen, and corrosive. It must be handled with extreme caution in a well-ventilated fume hood or a closed system. Personal protective equipment (PPE) should include a face shield, chemical-resistant apron, and specialized gloves (e.g., butyl rubber or laminate).
-
Sodium Hydroxide (NaOH): A strong base that is highly corrosive and can cause severe burns. Its dissolution in water is highly exothermic.
-
Solvents (THF, Toluene): Tetrahydrofuran (THF) can form explosive peroxides and is flammable. Toluene is flammable and has associated reproductive toxicity.
-
-
Reaction Hazards:
-
Exothermicity: The Williamson ether synthesis is an exothermic reaction. The rate of addition of the methylating agent must be carefully controlled to manage the heat generated and prevent a thermal runaway.[5][6]
-
Gas Evolution: While not expected in this specific reaction, any scale-up process should be equipped to handle potential gas evolution with adequate venting.
-
-
Engineering Controls for Scale-Up:
-
Jacketed Reactor: Use a reactor with a cooling jacket connected to a chiller for precise temperature control.
-
Overhead Stirring: Ensure efficient mixing to prevent localized hot spots.
-
Controlled Addition: Utilize a calibrated pump or a pressure-equalizing dropping funnel for slow, controlled addition of reagents.
-
Inert Atmosphere: An inert atmosphere (Nitrogen or Argon) is recommended to prevent peroxide formation in THF and protect sensitive reagents.
-
Detailed Scale-Up Protocol (100g Scale)
This protocol is designed for a 5 L jacketed glass reactor system. All operations should be conducted in a walk-in fume hood.
Materials and Equipment
-
Equipment: 5 L jacketed glass reactor, overhead mechanical stirrer, thermocouple, condenser, 500 mL pressure-equalizing dropping funnel, heating/cooling circulator, vacuum filtration setup (Büchner funnel), vacuum oven.
-
Chemicals:
-
3-Hydroxy-2-nitrobenzaldehyde (>98%)
-
Sodium Hydroxide (pellets, >97%)
-
Dimethyl Sulfate (>99%)
-
Tetrahydrofuran (THF, anhydrous)
-
Toluene (reagent grade)
-
Hydrochloric Acid (37%)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Reagent Data Table
| Compound | MW ( g/mol ) | Equivalents | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |
| 3-Hydroxy-2-nitrobenzaldehyde | 167.12 | 1.00 | 0.598 | 100 | - | - |
| Sodium Hydroxide | 40.00 | 1.10 | 0.658 | 26.3 | - | - |
| Dimethyl Sulfate | 126.13 | 1.15 | 0.688 | 86.8 | 65.2 | 1.33 |
| Tetrahydrofuran (THF) | - | - | - | - | 2000 | 0.889 |
| Toluene | - | - | - | - | 1000 | 0.867 |
Step-by-Step Procedure
-
Reactor Setup: Assemble and dry the 5 L reactor system. Purge the vessel with nitrogen for 20 minutes.
-
Phenoxide Formation:
-
Charge the reactor with 3-hydroxy-2-nitrobenzaldehyde (100 g, 0.598 mol) and THF (1 L).
-
Begin stirring to form a slurry.
-
In a separate beaker, carefully dissolve sodium hydroxide (26.3 g, 0.658 mol) in water (250 mL). Caution: This is a highly exothermic process. Cool the solution to room temperature.
-
Slowly add the aqueous NaOH solution to the reactor over 20 minutes. The slurry will dissolve, forming a deep red solution of the sodium phenoxide salt.
-
Scientist's Note: The formation of the phenoxide is crucial as it generates the potent nucleophile required for the Sₙ2 reaction with dimethyl sulfate. Using a slight excess of base ensures complete deprotonation.
-
-
O-Methylation:
-
Set the reactor jacket temperature to 40°C.
-
Charge the dropping funnel with dimethyl sulfate (65.2 mL, 0.688 mol).
-
Add the dimethyl sulfate dropwise to the stirred phenoxide solution over 60-90 minutes. Carefully monitor the internal temperature, ensuring it does not exceed 45°C.
-
Scientist's Note: This is the most critical, heat-generating step. A slow addition rate is paramount for safety and to minimize potential side reactions.[5] The reaction progress can be monitored as the deep red color of the phenoxide fades to a yellow-orange.
-
-
Reaction Monitoring & Completion:
-
After the addition is complete, maintain the reaction at 45°C for 2 hours.
-
Take a small aliquot from the reaction mixture, quench it with a few drops of dilute HCl, extract with ethyl acetate, and spot on a TLC plate (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting material spot (visualized under UV) is no longer visible. HPLC analysis can also be used for more quantitative monitoring.
-
-
Work-up and Quenching:
-
Cool the reaction mixture to room temperature (20-25°C).
-
Slowly and carefully add 500 mL of water to the reactor to quench any unreacted dimethyl sulfate and dissolve inorganic salts.
-
Transfer the mixture to a large separatory funnel. Add toluene (500 mL) and shake.
-
Separate the layers. The product will be in the organic phase.
-
Wash the organic layer sequentially with:
-
1 N HCl (2 x 250 mL) - to neutralize any remaining NaOH.
-
Saturated NaHCO₃ solution (2 x 250 mL) - to remove any acidic byproducts.
-
Brine (1 x 250 mL) - to break any emulsions and begin drying.
-
-
Scientist's Note: This washing sequence is a standard industrial work-up procedure designed to systematically remove different types of impurities before the final isolation step.[7]
-
-
Isolation and Purification:
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and transfer to a clean flask.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the solvents. A yellow solid will begin to precipitate.
-
Add 300 mL of a 1:1 mixture of Toluene:Hexanes to the crude solid. Heat the mixture to 60-70°C with stirring until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 2 hours to maximize crystallization.
-
Collect the yellow crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold hexanes.
-
-
Drying:
Process Workflow and Characterization
The overall experimental process from setup to final product is outlined in the following workflow diagram.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Melting Point: 97-101 °C (lit.).[1]
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ≈ 10.4 (s, 1H, -CHO), 7.8-7.9 (m, 2H, Ar-H), 7.3-7.4 (m, 1H, Ar-H), 4.0 (s, 3H, -OCH₃).
-
HPLC Purity: >99% (using a suitable C18 column and method).
Conclusion
This application note details a robust and scalable protocol for the synthesis of this compound. By employing a regioselective O-methylation strategy and adhering to strict safety protocols for handling hazardous reagents and managing reaction exotherms, this process can be safely and efficiently scaled. The emphasis on controlled reagent addition, in-process monitoring, and a well-defined work-up and purification procedure ensures the consistent production of high-purity material suitable for advanced applications in drug development and fine chemical manufacturing.
References
- ACS Publications. (2021, June 8). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development.
- Benchchem.
- ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- ResearchGate. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF.
- YouTube. (2024, June 7).
- ChemicalBook. (2025, January 27). This compound | 53055-05-3.
- Sigma-Aldrich. This compound >=97%.
- PubChem. This compound | C8H7NO4 | CID 98867.
- Benchchem. A Comparative Guide to the Synthesis of 2-Nitrobenzaldehyde and 3-Nitrobenzaldehyde.
- Benchchem. Challenges in the nitration of o-cresol to produce 2-Methyl-5-nitrophenol.
- Synthesis of 2-Nitrobenzaldehyde
- Sigma-Aldrich. This compound >=97%.
- Sigma-Aldrich. This compound >=97%.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of this compound.
- CiteSeerX. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
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Application Notes & Protocols: Strategic Derivatization of 3-Methoxy-2-nitrobenzaldehyde for Advanced Synthesis
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
3-Methoxy-2-nitrobenzaldehyde is a highly valuable aromatic building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its structure is distinguished by the strategic placement of three key functional groups on a benzene ring: an aldehyde, a nitro group, and a methoxy group. The electronic interplay between the electron-withdrawing nitro and aldehyde moieties and the electron-donating methoxy group governs its reactivity and provides multiple avenues for selective chemical modification.[1] This unique arrangement makes it an ideal precursor for the synthesis of complex heterocyclic systems and other high-value molecules.
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the principal derivatization strategies for this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles. The focus will be on three primary reaction pathways: transformations of the aldehyde group, selective reduction of the nitro group, and powerful domino reactions that engage both functionalities simultaneously.
Core Derivatization Pathways
The synthetic utility of this compound can be systematically explored by targeting its primary functional groups. The following diagram outlines the main derivatization strategies discussed in this document.
Sources
3-Methoxy-2-nitrobenzaldehyde as a building block for complex molecules
An In-Depth Guide to the Synthetic Utility of 3-Methoxy-2-nitrobenzaldehyde
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of this compound
In the landscape of organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency, elegance, and novelty of a synthetic route. This compound is a quintessential example of a strategic building block, offering chemists a powerful tool for the construction of complex molecular architectures.[1] This white to beige crystalline solid, with a melting point of 97-101 °C, is more than a simple aromatic aldehyde; it is a carefully orchestrated arrangement of functional groups poised for intricate transformations.[1][2]
The molecule's synthetic potential arises from the unique interplay between its three key functionalities:
-
The Aldehyde Group: An electrophilic center ready to participate in a host of classic carbonyl reactions, including condensations, nucleophilic additions, and oxidations.[1][3]
-
The Nitro Group: A strong electron-withdrawing group that influences the reactivity of the aromatic ring.[1][4] Crucially, it serves as a masked amine—its reduction uncovers a nucleophilic amino group, unlocking pathways for cyclization.[3][5]
-
The Ortho-Relationship: The adjacent positioning of the aldehyde and nitro groups is the cornerstone of this reagent's utility.[3] This arrangement enables powerful domino reactions where an initial reaction at the aldehyde can be followed by an intramolecular cyclization involving the in situ-generated amine, leading to the rapid assembly of heterocyclic systems.
This guide provides an in-depth exploration of this compound as a precursor for sophisticated molecules, focusing on field-proven protocols for the synthesis of quinolines and benzodiazepines, and its application in the Baylis-Hillman reaction.
Application I: Domino Synthesis of Substituted Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide spectrum of biological activities, including antimalarial and anticancer properties.[6] The Friedländer annulation is a classic and highly effective method for quinoline synthesis. A significant advancement of this methodology utilizes 2-nitrobenzaldehydes in a one-pot domino reaction, which circumvents the need for the corresponding 2-aminobenzaldehydes that are often less stable or commercially unavailable.[6][7]
Causality of the Experimental Design: The Domino Nitro Reduction-Friedländer Annulation
This one-pot procedure is a model of synthetic efficiency. The entire cascade is driven by a single set of conditions, typically using iron powder in glacial acetic acid (Fe/AcOH).[7] This system is chosen for its mild and selective reduction of the aromatic nitro group to an aniline, without affecting the aldehyde or other sensitive functional groups that may be present on the reaction partners.[7] Once the 2-amino-3-methoxybenzaldehyde intermediate is formed in situ, it is immediately trapped by the active methylene compound present in the reaction mixture, initiating the Friedländer condensation and cyclization to furnish the final quinoline product.[6][7]
Caption: Domino reaction workflow for quinoline synthesis.
Experimental Protocol: Synthesis of Ethyl 2-Methyl-6-methoxyquinoline-3-carboxylate
This protocol details the synthesis of a quinoline-3-carboxylate derivative, a common structural motif in drug development.
Materials
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
|---|---|---|---|
| This compound | 181.15 | 53055-05-3 | 1.0 equivalent |
| Ethyl acetoacetate | 130.14 | 141-97-9 | 2.0 - 3.0 equivalents |
| Iron powder (<100 mesh) | 55.85 | 7439-89-6 | 4.0 equivalents |
| Glacial Acetic Acid | 60.05 | 64-19-7 | Solvent |
| Standard laboratory glassware | - | - | Round-bottom flask, reflux condenser |
| Celite | - | 61790-53-2 | Filtration aid |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.81 g, 10.0 mmol, 1.0 equiv) in glacial acetic acid (40 mL).
-
Addition of Reagents: To this solution, add ethyl acetoacetate (3.90 g, 3.8 mL, 30.0 mmol, 3.0 equiv).
-
Heating: Stir the mixture and heat to 100 °C using a heating mantle.
-
Nitro Reduction: Once the temperature has stabilized, add iron powder (2.23 g, 40.0 mmol, 4.0 equiv) portion-wise over 15-20 minutes. The addition can be exothermic; maintain the temperature around 100-110 °C. The mixture will turn brown.[7]
-
Reaction Monitoring: Maintain the reaction at 110 °C for 2-3 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the iron residues and wash the pad with a small amount of ethyl acetate.[3]
-
Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid and solvent.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Application II: Synthesis of 1,4-Benzodiazepine Scaffolds
Benzodiazepines are a cornerstone class of compounds in medicinal chemistry, widely recognized for their anxiolytic, sedative, and anticonvulsant properties.[8][9] The synthesis of the core 1,4-benzodiazepine ring system often relies on precursors derived from 2-aminobenzophenones.[10] By leveraging the reactivity of this compound, a versatile entry into 2-amino-3-methoxybenzaldehyde is established, which can then be elaborated into the desired benzodiazepine framework.
Causality of the Experimental Design: A Multi-step Pathway
Unlike the one-pot quinoline synthesis, the construction of benzodiazepines from this compound is a multi-step process that requires careful control over each transformation.
-
Initial Reduction: The first critical step is the selective reduction of the nitro group to an amine. While various methods exist, a common and effective approach for this transformation is catalytic hydrogenation, which provides the 2-amino-3-methoxybenzaldehyde intermediate in high purity.[11]
-
Acylation and Cyclization: The resulting aminobenzaldehyde is then acylated, for instance with an α-amino acid chloride like N-glycyl chloride, to form an amide intermediate. This intermediate possesses all the necessary atoms for the seven-membered ring. The final cyclization is typically induced by heating, often under acidic or basic conditions, to drive the intramolecular condensation and form the thermodynamically stable benzodiazepine ring.
Caption: Multi-step workflow for benzodiazepine synthesis.
Experimental Protocol: Synthesis of an 8-Methoxy-1,4-Benzodiazepine Precursor
This protocol outlines a representative two-part synthesis, starting with the reduction of the nitro group, followed by a condensation-cyclization sequence.
Part A: Reduction to 2-Amino-3-methoxybenzaldehyde
Materials
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
|---|---|---|---|
| This compound | 181.15 | 53055-05-3 | 1.0 equivalent |
| Palladium on Carbon (10%) | - | 7440-05-3 | Catalytic amount |
| Ethanol / Ethyl Acetate | - | - | Solvent |
| Hydrogen Gas (H₂) | 2.02 | 1333-74-0 | Reductant |
Procedure
-
Reaction Setup: To a solution of this compound (1.81 g, 10.0 mmol) in ethanol (50 mL) in a hydrogenation flask, add 10% Pd/C (100 mg) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a Parr hydrogenator. Evacuate the flask and backfill with hydrogen gas three times. Pressurize the vessel to 50 psi of hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the uptake of hydrogen and/or by TLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the mixture through a pad of Celite to remove the catalyst, washing with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2-amino-3-methoxybenzaldehyde, which should be used promptly in the next step due to potential instability.[7]
Part B: Condensation and Cyclization
Materials
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
|---|---|---|---|
| 2-Amino-3-methoxybenzaldehyde | 151.16 | 51258-31-0 | 1.0 equivalent (from Part A) |
| Glycine ethyl ester hydrochloride | 139.58 | 623-33-6 | 1.1 equivalents |
| Pyridine | 79.10 | 110-86-1 | Solvent and Base |
Procedure
-
Reaction Setup: In a round-bottom flask, dissolve the crude 2-amino-3-methoxybenzaldehyde (approx. 10.0 mmol) in pyridine (30 mL).
-
Addition: Add glycine ethyl ester hydrochloride (1.54 g, 11.0 mmol) to the solution.
-
Cyclization: Heat the reaction mixture to reflux (approx. 115 °C) for 12-18 hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the target 8-methoxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one derivative.
Application III: The Baylis-Hillman Reaction
The Baylis-Hillman reaction is a versatile carbon-carbon bond-forming reaction that couples an aldehyde with an activated alkene under the influence of a nucleophilic catalyst, typically a tertiary amine like DABCO.[12] this compound readily participates in this reaction, yielding multifunctional adducts that are valuable intermediates for further synthetic elaboration.
Causality of the Experimental Design
The reaction with methyl vinyl ketone (MVK) is a well-documented example.[2] The electron-withdrawing nature of the nitro and aldehyde groups enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the DABCO-MVK adduct.[4] The reaction can sometimes be complex, leading to the formation of not only the primary Baylis-Hillman adduct but also diastereomeric bis-adducts, which underscores the need for careful monitoring and purification.[12]
Caption: General scheme of the Baylis-Hillman reaction.
Experimental Protocol: DABCO-Catalyzed Reaction with Methyl Vinyl Ketone
Materials
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
|---|---|---|---|
| This compound | 181.15 | 53055-05-3 | 1.0 equivalent |
| Methyl vinyl ketone (MVK) | 70.09 | 78-94-4 | 1.5 equivalents |
| DABCO | 112.17 | 280-57-9 | 0.2 equivalents |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Solvent |
Procedure
-
Reaction Setup: In a clean, dry flask, dissolve this compound (1.81 g, 10.0 mmol) and DABCO (0.22 g, 2.0 mmol) in DCM (20 mL).
-
Addition: Add methyl vinyl ketone (1.05 g, 1.25 mL, 15.0 mmol) to the stirring solution.
-
Reaction: Stir the reaction mixture at room temperature for 24-72 hours. The reaction is typically slow and should be monitored by TLC.
-
Work-up: Upon completion, wash the reaction mixture with dilute HCl (1M) to remove the DABCO catalyst.
-
Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically a mixture of adducts and requires purification by column chromatography on silica gel to isolate the desired Baylis-Hillman product.
References
- BenchChem. (n.d.). Application Notes: Synthesis of Quinolines Using 2-Nitrobenzaldehyde.
- BenchChem. (n.d.). An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry.
-
Kouznetsov, V. V., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4229. Retrieved from [Link]
-
Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. Retrieved from [Link]
-
Thomson, C. G., et al. (2010). A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. The Journal of Organic Chemistry, 75(10), 3488–3491. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
-
ResearchGate. (2020). The Synthesis of Hydroquinolines from Nitroaldehydes and Ketones by Hydrogenation Sequences and Condensations. Retrieved from [Link]
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2-Nitrobenzaldehyde: Properties, Uses, and Manufacturing Insights.
-
PubMed. (2010). A one-step synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid esters from o-nitrobenzaldehydes. Retrieved from [Link]
- BenchChem. (n.d.). Synthesis of a Benzodiazepine Precursor from 2-Amino-2'-fluoro-5-nitrobenzophenone: Application Notes and Protocols.
-
ResearchGate. (1994). Synthesis of 2-amino-1,4-benzodiazepin-5-ones from 2-nitrobenzoic acid and alpha-aminonitriles. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of this compound.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Benzodiazepine Derivatives Using 2-Amino-2'-fluoro-5-nitrobenzophenone.
-
Majid, S. A., et al. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Organic Chemistry, 3(1), 23-28. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
MDPI. (2022). Palladium-Catalyzed Benzodiazepines Synthesis. Molecules, 27(15), 4935. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 3-Methoxy-2-nitrobenzaldehyde Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 3-Methoxy-2-nitrobenzaldehyde. This molecule is a valuable intermediate in the development of various pharmaceuticals and fine chemicals.[1][2] Its synthesis, primarily achieved through the electrophilic nitration of 3-methoxybenzaldehyde, presents several challenges that can significantly impact yield and purity. Common issues include the formation of undesired isomers, dinitration, and oxidation of the sensitive aldehyde group.[3][4]
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, optimized experimental protocol. Our goal is to empower you to diagnose issues in your synthesis, understand the chemical principles behind them, and implement effective solutions to maximize the yield and purity of your target compound.
Core Synthesis Overview: The Nitration of 3-Methoxybenzaldehyde
The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. The process involves two critical stages:
-
Generation of the Electrophile: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule. This generates the highly reactive electrophile, the nitronium ion (NO₂⁺).[5][6]
-
Electrophilic Attack: The electron-rich aromatic ring of 3-methoxybenzaldehyde attacks the nitronium ion. The existing substituents on the ring—the activating, ortho, para-directing methoxy group (-OCH₃) and the deactivating, meta-directing aldehyde group (-CHO)—govern the position of the incoming nitro group. The powerful activating effect of the methoxy group primarily directs the substitution to the ortho (C2, C6) and para (C4) positions. The desired product is formed via substitution at the C2 position.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific experimental issues in a direct Q&A format, providing both solutions and the scientific rationale behind them.
Question 1: I am observing a very low yield or no product formation. What are the potential causes?
Answer: Low or no yield is a frequent problem that can often be traced to reaction conditions or reagent quality.[5] Consider the following factors systematically:
-
Improper Temperature Control: While low temperatures are crucial, a temperature that is too low can significantly slow or even halt the reaction.[5] The activation energy for the reaction must be overcome.
-
Solution: Monitor the reaction progress via Thin-Layer Chromatography (TLC). If no conversion of the starting material is observed after a reasonable time, consider gradually increasing the temperature in 5°C increments. However, do not exceed 15-20°C to avoid side reactions.[7]
-
-
Reagent Quality and Stoichiometry:
-
Degraded Starting Material: 3-methoxybenzaldehyde can oxidize over time. Ensure it is pure and, if necessary, distill it before use.
-
Insufficient Nitrating Agent: While a large excess is detrimental, an insufficient amount will lead to incomplete conversion.
-
Solution: Use a slight excess (approx. 1.05-1.1 equivalents) of nitric acid to ensure the reaction goes to completion.[5] Always use fresh, concentrated (fuming) nitric acid and concentrated sulfuric acid.
-
-
Poor Solubility: If the 3-methoxybenzaldehyde does not adequately dissolve or disperse in the acidic medium, the reaction will be slow due to the limited interface between reactants.[5]
-
Solution: Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of the aldehyde. A mechanical stirrer is highly recommended over a magnetic stir bar for better homogeneity.
-
Question 2: My final product is a mixture of isomers. How can I improve the selectivity for the 2-nitro product?
Answer: The formation of multiple isomers is expected due to the competing directing effects of the methoxy and aldehyde groups. The primary isomers formed are 2-nitro, 4-nitro, and 6-nitro. Optimizing for the 2-nitro isomer involves leveraging steric and electronic factors.
-
The Directing Group Conflict: The -OCH₃ group is a strong ortho, para-director, while the -CHO group is a meta-director. The activating -OCH₃ group's influence is dominant. However, nitration at the C6 position is sterically hindered by the adjacent methoxy group. Therefore, the main competition is between the C2 and C4 positions.
-
Solution - Temperature Control: Lower reaction temperatures can enhance selectivity.[8] Maintaining a consistently low temperature (0-5°C) during the addition of the aldehyde can favor the kinetically controlled product distribution, which may increase the proportion of the desired 2-nitro isomer.
-
Purification Strategy: Since achieving perfect selectivity is difficult, an efficient purification strategy is essential. The isomers often have different polarities and crystalline properties.
-
Solution: Recrystallization is the most effective method. A solvent system like toluene/petroleum ether or ethanol/water can be used to selectively crystallize the this compound, which typically presents as a yellow crystalline solid.[9]
-
Question 3: I am observing significant amounts of dinitrated byproducts. How can I prevent this?
Answer: Dinitration occurs when the initial product, this compound, undergoes a second nitration. This is a common issue in nitration reactions, especially with activated rings.[3]
-
Cause - Excessively Harsh Conditions:
-
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature below 10°C, preferably between 0-5°C, using an ice-salt bath.[12] Add the aldehyde dropwise and very slowly to allow the heat to dissipate.
-
Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of nitric acid. This ensures there is enough to react with the starting material but minimizes the amount available for a second reaction.[5]
-
Question 4: My product seems to be contaminated with a carboxylic acid. What is happening?
Answer: The aldehyde group (-CHO) is susceptible to oxidation to a carboxylic acid (-COOH), especially in the presence of a strong oxidizing agent like nitric acid.[5] This would form 3-methoxy-2-nitrobenzoic acid.
-
Cause - Oxidative Side Reaction: Higher temperatures significantly increase the rate of oxidation.[5] Prolonged exposure to the nitrating mixture can also promote this side reaction.
-
Solutions:
-
Maintain Low Temperature: This is the most critical factor in preventing oxidation.[5]
-
Minimize Reaction Time: Monitor the reaction closely with TLC. Once the starting material is consumed, proceed with the workup immediately to avoid over-exposure to the oxidizing conditions.
-
Purification: The acidic byproduct can be easily removed during the workup.
-
Action: During the workup, after precipitating the crude product, dissolve it in a suitable organic solvent (e.g., ethyl acetate or tert-butyl methyl ether) and wash it with a dilute aqueous solution of sodium bicarbonate (NaHCO₃).[7] The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt, while the neutral aldehyde product remains in the organic layer.
-
-
Frequently Asked Questions (FAQs)
-
Q: Why is the slow, dropwise addition of reagents so critical?
-
A: Nitration is a highly exothermic reaction.[11] Slow, dropwise addition into a well-stirred, cooled vessel is essential for controlling the internal temperature. A rapid addition can cause a dangerous temperature spike, leading to an uncontrolled reaction, increased byproduct formation (dinitration, oxidation), and potential decomposition.[13]
-
-
Q: What is the specific role of concentrated sulfuric acid?
-
A: Concentrated sulfuric acid is not just a solvent; it is the catalyst that generates the active electrophile. It is a stronger acid than nitric acid and protonates it, leading to the formation of the nitronium ion (NO₂⁺) and water.[6][10] Without sulfuric acid, the concentration of the nitronium ion would be too low for the reaction to proceed efficiently.
-
-
Q: Can I use a different nitrating agent?
-
A: While the HNO₃/H₂SO₄ system is standard, other nitrating agents exist. However, for this specific transformation, the mixed acid system provides a well-controlled way to generate the nitronium ion. Alternative reagents may offer different selectivity or reactivity profiles but could require substantial optimization. For most applications, the classical mixed acid approach remains the most reliable and cost-effective.
-
-
Q: How do I properly quench the reaction?
-
A: The reaction should be quenched by slowly pouring the entire reaction mixture into a large volume of crushed ice and water with vigorous stirring.[7][13] This serves two purposes: it rapidly cools the mixture to stop the reaction, and it dilutes the acid, causing the organic product, which is insoluble in water, to precipitate out as a solid.[14] This is a critical step for isolating the crude product.
-
Data Presentation: Key Reaction Parameters
The following table summarizes the optimized conditions for the synthesis of this compound.
| Parameter | Recommended Value | Rationale |
| Starting Material | 3-Methoxybenzaldehyde (1.0 eq) | The substrate for nitration. |
| Nitrating Agent | Fuming HNO₃ (1.05 - 1.1 eq) | Slight excess ensures complete reaction. |
| Catalyst/Solvent | Concentrated H₂SO₄ | Generates the NO₂⁺ electrophile.[6] |
| Temperature | 0 - 5 °C | Minimizes dinitration and oxidation.[5][12] |
| Addition Time | 45 - 60 minutes | Ensures proper heat control.[13] |
| Reaction Time | 1 - 2 hours (monitor by TLC) | Avoids prolonged exposure to harsh conditions. |
| Workup | Quench on ice, filter, wash | Precipitates product, removes acid.[7] |
| Purification | Recrystallization | Separates isomers and impurities. |
| Expected Yield | 50 - 65% | Typical yield after purification. |
Optimized Experimental Protocol
Materials:
-
3-Methoxybenzaldehyde
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate (5% aqueous solution)
-
Tert-butyl methyl ether (or Ethyl Acetate)
-
Toluene
-
Petroleum Ether
-
Anhydrous Sodium Sulfate
Procedure:
-
Preparation of Nitrating Mixture: In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 35 mL). Cool the flask in an ice-salt bath to 0°C.
-
Slowly, add fuming nitric acid (e.g., 1.05 equivalents) to the sulfuric acid via the dropping funnel. Maintain the temperature below 10°C throughout the addition.[7]
-
Reaction: Once the nitrating mixture is prepared and cooled to 0°C, add 3-methoxybenzaldehyde (e.g., 1 equivalent) dropwise via the dropping funnel over approximately 1 hour. Ensure the internal temperature does not rise above 5°C.[7]
-
After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Workup and Isolation:
-
Pour the reaction mixture slowly and carefully into a beaker containing a large amount of crushed ice (e.g., 400 g) with vigorous stirring. A yellow solid should precipitate.[13]
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid on the filter paper thoroughly with cold water until the filtrate is neutral (check with pH paper).
-
-
Purification:
-
Dissolve the crude, moist solid in tert-butyl methyl ether. Transfer the solution to a separatory funnel and wash it with a 5% sodium bicarbonate solution to remove any acidic byproducts.[7]
-
Wash the organic layer again with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude solid product.
-
Recrystallize the resulting solid from a hot toluene/petroleum ether mixture to obtain pure this compound as light yellow crystals.[7] Dry the product under vacuum.
-
Visualizations: Mechanisms and Workflows
Diagram 1: Reaction Mechanism
Caption: Mechanism of electrophilic nitration.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
-
Homework.Study.com. (n.d.). In the nitration of an aromatic compound, why is it important to keep the reaction temperature low? Retrieved from [Link]
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BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]
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ChemBK. (2024). This compound. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of this compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Clark, J. (2000). The nitration of benzene. Chemguide. Retrieved from [Link]
-
StackExchange. (2024). Why is mononitration of phenol carried out at low temperatures? Retrieved from [Link]
-
Quora. (2018). Why is nitration done at comparatively low temperatures? Retrieved from [Link]
-
Sainz-Díaz, C. I., et al. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. CiteSeerX. Retrieved from [Link]
-
vpscience.org. (n.d.). Nitration. Retrieved from [Link]
-
ResearchGate. (2025). Benzaldehyde Nitration by Mixed Acid under Homogeneous Condition: a Kinetic Modeling. Retrieved from [Link]
- Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences.
- Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
-
Organic Syntheses. (1944). o-NITROBENZALDEHYDE. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Procedure. Retrieved from [Link]
-
Russian Journal of General Chemistry. (2023). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. Retrieved from [Link]
-
Collection of Czechoslovak Chemical Communications. (n.d.). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]
- Google Patents. (n.d.). CN102329234A - Production process of m-nitrobenzaldehyde.
-
oc-praktikum.de. (2006). Nitration of benzaldehyde to 3-nitrobenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
Sources
- 1. This compound | 53055-05-3 [chemicalbook.com]
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common side reactions with 3-Methoxy-2-nitrobenzaldehyde
Welcome to the technical support center for 3-Methoxy-2-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common side reactions and challenges encountered during its use in organic synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your reactions.
Introduction to the Reactivity of this compound
This compound is a versatile building block in organic synthesis, prized for its unique substitution pattern that allows for the construction of complex molecular architectures. The interplay between the electron-withdrawing nitro group and the electron-donating methoxy group, coupled with the reactivity of the aldehyde functionality, presents both opportunities and challenges. Understanding the potential for side reactions is paramount to achieving high yields and purity of the desired products. This guide will address the most common side reactions encountered with this reagent and provide strategies to mitigate them.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Baylis-Hillman Reaction
Issue: "My Baylis-Hillman reaction with this compound and methyl vinyl ketone (MVK) is giving me a complex mixture of products, not just the desired adduct."
Analysis and Solution:
The Baylis-Hillman reaction with this compound is known to be complex, often yielding not only the expected Baylis-Hillman adduct but also an MVK dimer and a pair of diastereomeric bis-(MVK)Baylis-Hillman adducts.[1]
Common Side Products:
-
MVK Dimer: Methyl vinyl ketone can dimerize under the basic conditions of the Baylis-Hillman reaction.
-
Bis-(MVK)Baylis-Hillman Adducts: These are formed from the reaction of the initial Baylis-Hillman adduct with a second molecule of MVK.
Troubleshooting Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the aldehyde relative to MVK can sometimes disfavor the formation of the MVK dimer and bis-adducts.
-
Catalyst Loading: The concentration of the catalyst (e.g., DABCO) can influence the reaction pathways. While a catalytic amount is necessary, excessive catalyst can promote dimerization of MVK.
-
Reaction Time and Monitoring: This reaction can be slow. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Prolonged reaction times after the consumption of the starting aldehyde may lead to the formation of more side products. A study on this reaction showed that after approximately 2.8 hours, the starting aldehyde was completely consumed, while the formation of side products continued.[1]
-
Purification: Flash chromatography is often necessary to separate the desired product from the side products. In some cases, semi-preparative HPLC may be required for complete separation of the diastereomeric bis-adducts.[1]
Visualizing the Baylis-Hillman Reaction and its Side Products:
Caption: Baylis-Hillman reaction pathways.
Cannizzaro Reaction
Issue: "I'm observing the formation of both an alcohol (3-methoxy-2-nitrobenzyl alcohol) and a carboxylic acid (3-methoxy-2-nitrobenzoic acid) in my reaction mixture, especially under basic conditions."
Analysis and Solution:
This compound lacks α-hydrogens, making it susceptible to the Cannizzaro reaction in the presence of a strong base. This is a disproportionation reaction where two molecules of the aldehyde are converted to the corresponding primary alcohol and carboxylic acid.
Conditions Favoring the Cannizzaro Reaction:
-
Strong Base: High concentrations of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) promote this side reaction.[2][3]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the Cannizzaro pathway.[2]
Troubleshooting Strategies:
-
Choice of Base: If your desired reaction requires a base, opt for a weaker, non-nucleophilic base. For instance, in reactions like the Knoevenagel condensation, using milder bases such as piperidine or ammonium acetate is recommended.[4]
-
Base Concentration: Use only a catalytic amount of a weak base. Even an excess of a weak base can increase the likelihood of side reactions.[4]
-
Temperature Control: Perform your reaction at lower temperatures (e.g., room temperature or 0 °C) to disfavor the Cannizzaro reaction.[2]
-
Slow Addition: In reactions where another component is added to the aldehyde in the presence of a base, slow addition of that component can help maintain a low concentration of any reactive intermediates that might promote side reactions.
Visualizing the Cannizzaro Reaction Pathway:
Caption: Cannizzaro disproportionation reaction.
Knoevenagel Condensation
Issue: "In my Knoevenagel condensation with an active methylene compound, I'm getting a significant amount of a byproduct that seems to be the result of a further reaction."
Analysis and Solution:
A common side reaction in the Knoevenagel condensation is the Michael addition of a second molecule of the active methylene compound to the initially formed α,β-unsaturated product. This is more prevalent with highly reactive methylene compounds like malononitrile.
Troubleshooting Strategies:
-
Stoichiometry: Use a 1:1 molar ratio of this compound to the active methylene compound. An excess of the active methylene compound will favor the Michael addition.
-
Slow Addition: Add the active methylene compound slowly to the reaction mixture containing the aldehyde and the catalyst. This keeps the instantaneous concentration of the nucleophile low, disfavoring the secondary Michael addition.[4]
-
Catalyst Choice: Employ a weak base catalyst such as piperidine or ammonium acetate. Stronger bases can lead to higher concentrations of the enolate, which promotes the Michael addition.[4]
-
Temperature Control: Conduct the reaction at a controlled, and often lower, temperature to decrease the rate of the Michael addition, which may be more sensitive to temperature changes than the desired condensation.[4]
Visualizing the Knoevenagel Condensation and Michael Addition:
Caption: Knoevenagel condensation and potential Michael addition.
Experimental Protocols
Protocol 1: Chemoselective Reduction of the Aldehyde Group
This protocol describes the reduction of the aldehyde group of this compound to the corresponding alcohol, 3-methoxy-2-nitrobenzyl alcohol, using sodium borohydride (NaBH₄). This reagent is chemoselective for the aldehyde in the presence of the nitro group.[5]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Cool the solution in an ice bath with stirring.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C and monitor the progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 3-methoxy-2-nitrobenzyl alcohol, which can be further purified by recrystallization or column chromatography.
Protocol 2: Oxidation to 3-Methoxy-2-nitrobenzoic Acid
This protocol outlines the oxidation of this compound to 3-Methoxy-2-nitrobenzoic acid using potassium permanganate (KMnO₄).
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Sodium bisulfite (NaHSO₃) (for quenching)
-
Beaker
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a beaker, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., acetone or a mixture of t-butanol and water).
-
In a separate beaker, prepare a solution of potassium permanganate (approximately 2.0 eq) in water.
-
Cool the aldehyde solution in an ice bath.
-
Slowly add the potassium permanganate solution to the stirred aldehyde solution, maintaining the temperature below 10 °C. The purple color of the permanganate will disappear as it reacts.
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).
-
Quench any excess permanganate by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture to remove the MnO₂ and wash the solid with a small amount of hot water.
-
Combine the filtrates and cool in an ice bath.
-
Acidify the filtrate with concentrated hydrochloric acid until the pH is acidic, which will precipitate the 3-Methoxy-2-nitrobenzoic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
Data Summary
| Reaction Type | Common Side Products | Key Mitigation Strategies |
| Baylis-Hillman | MVK Dimer, Bis-(MVK) Adducts[1] | Control stoichiometry, limit catalyst loading, monitor reaction time. |
| Cannizzaro | 3-Methoxy-2-nitrobenzyl alcohol, 3-Methoxy-2-nitrobenzoic acid | Use weak, non-nucleophilic bases; low base concentration; low temperature.[2][3] |
| Knoevenagel Condensation | Michael Adduct | 1:1 stoichiometry, slow addition of active methylene compound, use of weak base catalyst.[4] |
References
- BenchChem. (2025). preventing Cannizzaro reaction in Aldol condensations. BenchChem Technical Support Center.
- Idahosa, K. C., et al. (2011). Elucidation of the Complex Baylis-Hillman Reaction of this compound with Methyl Vinyl Ketone. South African Journal of Chemistry, 64, 144-150.
- Idahosa, K. C., et al. (2011). Elucidation of the complex Baylis-Hillman reaction of this compound with methyl vinyl ketone. SciELO SA.
- ORKG. (n.d.). Elucidation of the Complex Baylis-Hillman Reaction of this compound with Methyl Vinyl Ketone. ORKG Ask.
- Idahosa, K. C., et al. (2011). Elucidation of the Complex Baylis-Hillman Reaction of this compound with Methyl Vinyl Ketone.
- Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- Allen. (n.d.). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. Allen Career Institute.
- Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction.
- Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure.
- University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
- BenchChem. (2025). Technical Support Center: Optimizing Solvent Systems for 4-Nitrobenzaldehyde Reactions. BenchChem Technical Support Center.
- Organic Syntheses. (1943). o-CHLOROBENZOIC ACID.
- Wikipedia. (n.d.). Baylis–Hillman reaction.
- Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE.
- NROChemistry. (n.d.). Baylis-Hillman Reaction: Mechanism & Examples.
- Chemistry Stack Exchange. (2019). How to avoid cannizaro reaction during aldol reaction?
- Sigma-Aldrich. (n.d.). This compound.
- Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.
- BenchChem. (2025). Application Notes and Protocols for the Reduction of 3-Nitrobenzaldehyde to 3-Aminobenzaldehyde. BenchChem Technical Support Center.
- Chemistry Stack Exchange. (2019). What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why?
- rhodium.ws. (n.d.). Selective Reduction of Nitroalkenes with Methanolic Sodium Borohydride: A Facile Route To Nitroalkanes.
- BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation with 3,5-Dimethoxybenzaldehyde. BenchChem Technical Support Center.
- BenchChem. (2025). Side reactions to avoid during Knoevenagel condensation of 4-methoxybenzaldehyde. BenchChem Technical Support Center.
- Baylis-hillman reaction in organic chemistry. (2024). Baylis-hillman reaction in organic chemistry.
- Maneesha, M., et al. (2024). Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. RSC Advances, 14(21), 14896-14917.
- Sigma-Aldrich. (n.d.). This compound = 97 53055-05-3.
- Semantic Scholar. (n.d.).
- Banaras Hindu University. (n.d.).
- Chemistry LibreTexts. (2023). Cannizzaro Reaction.
- Shi, M., et al. (2007).
- Pakhare, S. B., et al. (2016). Kinetics and mechanistic oxidation of 3-ethoxy-4-hydroxybenzaldehyde using potassium permanganate.
- Chemistry Stack Exchange. (2019). What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why?
- BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation Reactions using 3-Propylbenzaldehyde. BenchChem Technical Support Center.
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Technical Support Center: Baylis-Hillman Reaction of 3-Methoxy-2-nitrobenzaldehyde
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the Morita-Baylis-Hillman (MBH) reaction. This guide is specifically tailored to address the unique challenges encountered when using 3-methoxy-2-nitrobenzaldehyde as the aldehyde component. This substrate, while promising for the synthesis of complex quinoline and quinolone derivatives, presents a unique combination of electronic and steric factors that can lead to sluggish reactions and a complex product profile.[1][2] This document provides in-depth, evidence-based troubleshooting strategies and detailed protocols to navigate these complexities effectively.
Core Challenges & Frequently Asked Questions (FAQs)
This section addresses the most common issues researchers face with this specific transformation. The answers are designed to provide not just a solution, but a clear understanding of the underlying chemical principles.
Q1: My reaction is extremely slow or fails to proceed entirely. What are the primary factors inhibiting the reaction with this compound?
A1: The notoriously slow rate of the Baylis-Hillman reaction can be significantly exacerbated by the specific substitution pattern of your aldehyde.[3][4] While the strong electron-withdrawing nitro group at the ortho position should, in theory, increase the electrophilicity of the carbonyl carbon and accelerate the reaction, two countervailing factors are at play:
-
Steric Hindrance: The primary inhibitor is the steric bulk of the ortho-nitro group. This group physically obstructs the approach of the bulky zwitterionic intermediate formed between the catalyst (e.g., DABCO) and the activated alkene (e.g., methyl vinyl ketone or acrylate).[1] This hindrance raises the activation energy of the key C-C bond-forming step.
-
Electronic Ambiguity: The electron-donating methoxy group at the meta position partially counteracts the activating effect of the nitro group. While aromatic aldehydes with electron-withdrawing groups generally react faster, the overall electronic character of this substrate is complex.[5][6]
The rate-determining step of the Baylis-Hillman reaction is typically the proton transfer that follows the initial aldol addition.[7][8] However, with sterically hindered aldehydes, the initial C-C bond formation can become rate-limiting.
Q2: My TLC/NMR analysis shows a complex mixture with multiple spots/peaks, not just the expected product. What are these side products and why are they forming?
A2: This is the most critical issue reported for the reaction of this compound, particularly with methyl vinyl ketone (MVK).[1][9] Instead of a clean conversion, you are likely observing a mixture of four primary products:
-
The 'Normal' Baylis-Hillman Adduct: The desired product.
-
Alkene Dimer: The activated alkene (e.g., MVK) can self-condense in the presence of the catalyst.[1]
-
Diastereomeric bis-Adducts: These are major side products where a second molecule of the activated alkene has added to the initial Baylis-Hillman adduct via a Michael addition.[1][2]
A detailed kinetic study by Kaye et al. demonstrated that these bis-adducts form concurrently with the desired product, not just from subsequent reaction of the isolated adduct.[1] This indicates competing reaction pathways are active from the beginning.
Below is a diagram illustrating these competing pathways.
Caption: A step-by-step decision tree for troubleshooting the reaction.
Experimental Protocols
Protocol 1: Baseline Reaction for this compound with Methyl Acrylate
This protocol provides a standard starting point for optimization.
-
Reagent Preparation: Ensure this compound is pure (recrystallize if necessary). Use freshly opened methyl acrylate and solvent. If using DABCO, it is highly recommended to sublime it before use to remove any inactive, oxidized material. [10]2. Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and DABCO (0.2-0.3 eq.).
-
Solvent Addition: Add an appropriate solvent (e.g., THF, CH₂Cl₂, or CH₃CN, 2-3 mL per mmol of aldehyde). Stir until all solids are dissolved.
-
Alkene Addition: Add methyl acrylate (1.5 eq.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the aldehyde by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction may take anywhere from 24 hours to several days.
-
Workup: Once the aldehyde is consumed (or the reaction has stalled), quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) three times.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired Baylis-Hillman adduct.
Protocol 2: ¹H NMR-Based Kinetic Analysis
To understand the complex product distribution, especially with MVK, a kinetic analysis is invaluable. [1]
-
Sample Preparation: In an NMR tube, dissolve this compound (e.g., 0.1 mmol, 1.0 eq.), a known internal standard (e.g., 1,3,5-trimethoxybenzene, 0.5 eq.), and the activated alkene (e.g., MVK, 2.0 eq.) in a deuterated solvent (e.g., CDCl₃, 0.6 mL).
-
Initiation: Acquire an initial ¹H NMR spectrum (t=0) to confirm the initial concentrations. Add the catalyst (e.g., DABCO, 0.3 eq.) to the NMR tube, shake vigorously to mix, and immediately begin acquiring spectra at regular intervals (e.g., every 15-30 minutes for the first few hours, then less frequently).
-
Data Analysis: Integrate the characteristic peaks for the aldehyde, the desired product, and the major side products relative to the internal standard. Plotting the concentration of each species versus time will reveal the reaction profile, including the point of maximum product concentration. [1]
References
-
Baylis–Hillman reaction. In Wikipedia; 2023. [Link]
-
Baylis-Hillman Reaction. Organic Chemistry Portal. [Link]
-
Baylis-Hillman Reaction: Mechanism & Examples. NROChemistry. [Link]
-
Singh, V., et al. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. RSC Advances. 2021. [Link]
-
Recent advances in catalytic asymmetric reactions of Morita–Baylis–Hillman adducts. Royal Society of Chemistry. 2024. [Link]
-
Aggarwal, V. K., et al. Metal- and Ligand-Accelerated Catalysis of the Baylis−Hillman Reaction. The Journal of Organic Chemistry. 2002. [Link]
-
The Morita-Baylis-Hillman Reaction. University of California, Irvine. 2003. [Link]
-
Price, K. E., et al. A New Interpretation of the Baylis−Hillman Mechanism. The Journal of Organic Chemistry. 2005. [Link]
-
The Morita–Baylis–Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. MDPI. [Link]
-
The aza-Morita-Baylis-Hillman reaction of electronically and sterically deactivated substrates. ResearchGate. 2013. [Link]
-
Kaye, P. T., & Nocanda, X. W. Elucidation of the Complex Baylis-Hillman Reaction of this compound with Methyl Vinyl Ketone. South African Journal of Chemistry. 2011. [Link]
-
The aza-Morita–Baylis–Hillman reaction of electronically and sterically deactivated substrates. Organic & Biomolecular Chemistry. 2013. [Link]
-
How to speed up the Morita Baylis Hillman reaction, when utilizing DABCO as catalyst? ResearchGate. 2014. [Link]
-
Elucidation of the Complex Baylis-Hillman Reaction of this compound with Methyl Vinyl Ketone. ORKG Ask. [Link]
-
The Morita–Baylis–Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. National Institutes of Health. [Link]
-
Morita–Baylis–Hillman Reactions with Nitroalkenes: A Case Study. ResearchGate. 2014. [Link]
-
Elucidation of the Complex Baylis-Hillman Reaction of this compound with Methyl Vinyl Ketone. ResearchGate. 2011. [Link]
Sources
- 1. scielo.org.za [scielo.org.za]
- 2. researchgate.net [researchgate.net]
- 3. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. princeton.edu [princeton.edu]
- 8. mdpi.com [mdpi.com]
- 9. Making sure you're not a bot! [ask.orkg.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Byproduct Formation in 3-Methoxy-2-nitrobenzaldehyde Reactions
Welcome to the technical support center for 3-Methoxy-2-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile intermediate. Here, we address common challenges and provide in-depth troubleshooting strategies to minimize byproduct formation and optimize your reaction outcomes. Our approach is rooted in a deep understanding of reaction mechanisms and field-proven insights.
I. Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, prized for its unique substitution pattern that allows for a variety of chemical transformations. The presence of the electron-withdrawing nitro group and the aldehyde functionality, ortho to a methoxy group, dictates its reactivity and can also lead to the formation of undesired byproducts. This guide will focus on troubleshooting common reactions to help you achieve cleaner reaction profiles and higher yields of your desired product.
II. Troubleshooting Common Reactions
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A. Reduction of the Nitro Group
The selective reduction of the nitro group to an amine is a crucial transformation, often a key step in the synthesis of heterocyclic compounds.
Question 1: I am trying to reduce the nitro group of this compound to an amine using Fe/HCl, but I am getting a complex mixture of products. What could be the byproducts and how can I avoid them?
Answer:
The reduction of a nitro group to an amine is a multi-electron process that proceeds through several intermediates. Incomplete reaction or side reactions can lead to the accumulation of these intermediates as byproducts.
Common Byproducts:
-
Nitroso Intermediate (3-methoxy-2-nitrosobenzaldehyde): This is an early intermediate in the reduction process. If the reaction is not driven to completion, this species can be present in your crude product.
-
Hydroxylamine Intermediate (2-hydroxylamino-3-methoxybenzaldehyde): Further reduction of the nitroso group leads to the hydroxylamine. This intermediate can also be a significant byproduct if the reaction stalls.
-
Azoxy, Azo, and Hydrazo Compounds: These dimeric byproducts can form through condensation reactions of the nitroso and hydroxylamine intermediates, especially under certain pH conditions.
Causality and Troubleshooting:
The formation of these byproducts is often a result of insufficient reducing agent, poor reaction kinetics, or non-ideal pH. The use of iron in acidic medium (Fe/HCl) is a classic and generally effective method for nitro group reduction[1][2].
Troubleshooting Strategies:
| Parameter | Problem | Solution |
| Reducing Agent | Insufficient amount of iron powder. | Use a significant excess of freshly activated iron powder (e.g., 5-10 equivalents). Activation can be done by washing with dilute HCl to remove any oxide layer. |
| Acid Concentration | Inadequate or excessive HCl concentration. | Maintain a consistent and appropriate acidic pH throughout the reaction. A small amount of HCl is often sufficient as it is regenerated from the hydrolysis of FeCl2 formed during the reaction. |
| Temperature | Reaction temperature is too low, leading to slow kinetics. | Gently heat the reaction mixture (e.g., to 50-60°C) to ensure the reaction goes to completion[3]. Monitor the reaction progress by TLC. |
| Solvent | Poor solubility of the starting material or intermediates. | A co-solvent system, such as ethanol/water or acetic acid/water, can improve solubility and reaction homogeneity[4]. |
Experimental Protocol: Selective Nitro Reduction with Fe/HCl
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5-10 eq).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1-0.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the aqueous residue with a suitable base (e.g., NaHCO3 or NaOH solution) to precipitate the amine product.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude 2-amino-3-methoxybenzaldehyde.
DOT Diagram: Nitro Reduction Pathway and Byproducts
Caption: Competing reaction pathways in the Baylis-Hillman reaction.
C. Reactions Under Basic Conditions: The Cannizzaro Reaction
Aldehydes lacking α-hydrogens, such as this compound, are susceptible to the Cannizzaro reaction in the presence of a strong base.
Question 3: I am attempting a reaction with this compound under basic conditions and I am isolating a significant amount of the corresponding alcohol and carboxylic acid. What is happening?
Answer:
You are observing the classic Cannizzaro reaction, a disproportionation reaction where two molecules of an aldehyde are converted into a primary alcohol and a carboxylic acid.
Byproducts:
-
3-Methoxy-2-nitrobenzyl alcohol: The reduction product.
-
3-Methoxy-2-nitrobenzoic acid: The oxidation product.
Causality and Troubleshooting:
The Cannizzaro reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the aldehyde.[5] This is a common side reaction when working with non-enolizable aldehydes in the presence of strong bases like NaOH or KOH.
Troubleshooting Strategies:
| Parameter | Problem | Solution |
| Base Strength | Using a strong, non-nucleophilic base is crucial if deprotonation of another species is the goal. | If your desired reaction requires a base, consider using a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hindered base like lithium diisopropylamide (LDA) at low temperatures. |
| Reaction Conditions | The Cannizzaro reaction is often favored at higher temperatures. | If possible, run your reaction at lower temperatures to disfavor the Cannizzaro pathway. |
| Protecting Groups | The aldehyde functionality is inherently susceptible to nucleophilic attack. | Consider protecting the aldehyde as an acetal before performing reactions that require strongly basic conditions. The acetal can be deprotected under acidic conditions. |
DOT Diagram: The Cannizzaro Reaction Pathway
Caption: Mechanism of the Cannizzaro disproportionation reaction.
D. Oxidation of the Aldehyde
The oxidation of the aldehyde group to a carboxylic acid is a common synthetic step. However, over-oxidation or side reactions can occur depending on the oxidant used.
Question 4: I am oxidizing this compound to 3-methoxy-2-nitrobenzoic acid using potassium permanganate, but the purification is difficult due to impurities. What are the likely byproducts?
Answer:
While potassium permanganate is a powerful oxidizing agent, its lack of selectivity can sometimes lead to unwanted side reactions, especially with highly functionalized molecules.
Potential Byproducts:
-
Over-oxidation products: Although less common for aromatic systems, harsh conditions could potentially lead to degradation of the aromatic ring.
-
Manganese dioxide (MnO₂): This is an inorganic byproduct of the permanganate reduction and can sometimes contaminate the product if not removed properly.
-
Unreacted starting material: Incomplete oxidation will leave residual aldehyde.
Causality and Troubleshooting:
The key to a clean oxidation is controlling the reaction conditions and choosing an appropriate workup procedure.
Troubleshooting Strategies:
| Parameter | Problem | Solution |
| Oxidizing Agent | Potassium permanganate can be harsh. | Consider milder oxidizing agents like sodium chlorite (NaClO₂) with a chlorine scavenger, or a Pinnick oxidation. If using KMnO₄, ensure the reaction is performed at a controlled temperature and not for an extended period after completion. |
| Workup | Residual MnO₂ can complicate purification. | After the reaction, the MnO₂ precipitate should be thoroughly removed by filtration. A hot filtration can be effective. Washing the filter cake with hot water can help recover any adsorbed product. |
| Purification | The carboxylic acid product can be difficult to separate from starting material. | Acid-base extraction is a powerful purification technique. After the reaction, acidify the mixture to protonate the carboxylic acid, making it soluble in organic solvents. The unreacted aldehyde will also be extracted. Subsequent purification can be achieved by recrystallization or chromatography. |
Experimental Protocol: Oxidation with Potassium Permanganate
-
Dissolve this compound in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Slowly add a solution of potassium permanganate in water, maintaining the temperature with a water bath.
-
Stir the reaction mixture until the purple color of the permanganate has disappeared and a brown precipitate of MnO₂ has formed.
-
Filter the reaction mixture to remove the MnO₂.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 3-methoxy-2-nitrobenzoic acid.
-
Collect the product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can further purify the product.
III. Frequently Asked Questions (FAQs)
Q1: Can I perform a Wittig reaction on this compound without affecting the nitro group?
A1: Yes, the Wittig reaction is generally compatible with nitro groups. The key is to use a non-nucleophilic base to generate the ylide, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to avoid side reactions with the aldehyde or nitro group.
Q2: What is the best way to monitor the progress of these reactions?
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of products. For more quantitative analysis, especially for complex reaction mixtures like the Baylis-Hillman reaction, ¹H NMR spectroscopy of the crude reaction mixture can provide valuable information on the relative concentrations of different species over time.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: As with all nitroaromatic compounds, this compound should be handled with care. It is a combustible solid and can be irritating to the eyes, skin, and respiratory system. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
IV. References
-
Perumal, S., et al. (2011). Elucidation of the complex Baylis–Hillman reaction of this compound with methyl vinyl ketone. South African Journal of Chemistry, 64, 215-221.
-
Cannizzaro Reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Reduction of nitro compounds. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and HCL gives. Retrieved from [Link]
-
Allen. (n.d.). Reduction of aromatic nitro compounds using Fe and HCl gives…. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
-
Google Patents. (n.d.). CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology. Retrieved from
-
Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. Retrieved from
-
Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid. Retrieved from
-
Google Patents. (n.d.). KR0169558B1 - Method for preparing 2-amino-3,5-dibromo benzaldehyde. Retrieved from
-
Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-methoxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 3-Methoxy-2-nitrobenzoic acid. Retrieved from [Link]
-
NIST WebBook. (n.d.). 3-Methoxy-2-nitrobenzoic acid. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]
-
Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate. Retrieved from
-
Filo. (n.d.). Major product formed in the reaction: Image of chemical reaction with re... Retrieved from [Link]
-
CBSE Academic. (n.d.). SAMPLE PAPER (2023 -24). Retrieved from [Link]
Sources
- 1. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 2. Reduction of aromatic nitro compounds using Fe and HCl gives⦠[allen.in]
- 3. CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology - Google Patents [patents.google.com]
- 4. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 5. Major product formed in the reaction: Image of chemical reaction with re.. [askfilo.com]
Technical Support Center: Purification of 3-Methoxy-2-nitrobenzaldehyde
Welcome to the technical support guide for 3-Methoxy-2-nitrobenzaldehyde. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
Introduction: The Purification Challenge
This compound (CAS: 53055-05-3) is a key building block in organic synthesis, notably used in the preparation of quinazolines and other heterocyclic compounds.[1] While immensely useful, its synthesis via the nitration of 3-methoxybenzaldehyde or other routes often yields a crude product contaminated with structurally similar isomers, unreacted starting materials, and oxidation byproducts. These impurities can complicate subsequent reaction steps and compromise the purity of the final active pharmaceutical ingredient.
This guide provides a structured approach to troubleshooting common purification issues and offers detailed, field-proven protocols to achieve high purity.
Part 1: Troubleshooting Guide
This section addresses specific issues in a problem-solution format.
Question: My purified product remains a stubborn yellow or brownish color, not the expected pale yellow crystalline solid. What's causing this and how can I fix it?
Answer:
This is a common issue often caused by trace amounts of highly conjugated or oxidized impurities that are not effectively removed by a single purification method.
-
Causality: The nitro and aldehyde groups on the aromatic ring make the system susceptible to oxidation and side reactions, leading to colored byproducts. Standard recrystallization may not be sufficient if these impurities have similar solubility profiles to the target compound.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: During recrystallization, introduce activated charcoal to the hot, dissolved solution. Charcoal has a high surface area and can adsorb colored impurities.
-
Protocol Insight: Use 1-2% charcoal by weight relative to your crude product. Add it to the hot solution, stir or swirl for 5-10 minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal before allowing the solution to cool. Be cautious, as charcoal can also adsorb your product, so use it sparingly.
-
-
Column Chromatography: If charcoal treatment is ineffective, the impurities are likely more polar than the desired product. A silica gel column can effectively separate these. A gradient elution starting with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 9:1) and gradually increasing the polarity will typically elute the less polar this compound first, leaving the more polar, colored impurities bound to the silica.
-
Question: I've performed recrystallization, but my NMR/HPLC analysis still shows significant isomeric impurities. How can I separate these effectively?
Answer:
Co-crystallization or similar solubility of isomers is the primary challenge. The synthesis of nitroaromatics is notorious for producing a mixture of ortho, meta, and para isomers relative to the directing groups.[2][3] For this compound, you can expect isomers like 4-methoxy-2-nitrobenzaldehyde or 6-methoxy-2-nitrobenzaldehyde. A chemical purification step is often the most robust solution.
-
Expert Recommendation: Sodium Bisulfite Adduct Formation. This classic organic chemistry technique is highly selective for aldehydes and can effectively separate them from non-aldehyde impurities and even from other isomers with different steric hindrance around the aldehyde group.
-
Mechanism: Sodium bisulfite undergoes a reversible nucleophilic addition to the aldehyde carbonyl group, forming a solid, water-soluble bisulfite adduct. Most organic impurities remain in the solvent. The adduct can then be isolated and the aldehyde regenerated by treatment with a base (like sodium carbonate) or acid.[4]
-
Workflow: See the detailed protocol in Part 3. This method is particularly powerful for removing impurities that do not possess an accessible aldehyde functional group.
-
Question: My yield is very low after recrystallization. Where am I losing my product?
Answer:
Low recovery is typically due to one of three factors: using a suboptimal solvent, cooling the crystallization mixture too rapidly, or significant product remaining in the mother liquor.
-
Troubleshooting Steps:
-
Optimize the Solvent System: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. For this compound, which is soluble in many organic solvents[5], a mixed solvent system is often best. A common choice is Toluene/Petroleum Ether or Ethanol/Water.[6]
-
How to Test: In a small test tube, dissolve a small amount of crude product in a minimum of the hot, more-soluble solvent (e.g., Toluene). Then, add the less-soluble "anti-solvent" (e.g., Petroleum Ether) dropwise until you see persistent turbidity. Re-heat to clarify and then allow to cool slowly. The best ratio will give a high yield of crystalline solid.
-
-
Ensure Slow Cooling: Rapid cooling leads to the formation of small, often impure crystals and can trap impurities. Allow the hot, filtered solution to cool slowly to room temperature, and then move it to an ice bath to maximize crystal formation.
-
Recover from Mother Liquor: The filtrate (mother liquor) after the first crop of crystals will still contain dissolved product. Concentrate the mother liquor by about half its volume and cool again to obtain a second crop of crystals. Note that this second crop may be less pure and should be analyzed separately.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
You should anticipate a mixture of:
-
Isomeric Byproducts: Other methoxy-nitrobenzaldehyde isomers formed during the nitration step.[2]
-
Unreacted Starting Material: e.g., 3-methoxybenzaldehyde.
-
Oxidation Products: Such as 3-methoxy-2-nitrobenzoic acid, formed by oxidation of the aldehyde group.
-
Residual Solvents: From the reaction and initial workup.[2]
Q2: How do I choose the best purification strategy for my crude sample?
The choice depends on the initial purity and the nature of the impurities. The following decision tree provides a general guideline.
Caption: Decision workflow for selecting a purification strategy.
Q3: What analytical methods are best for assessing purity?
A combination of methods provides the most complete picture:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and for identifying the number of components in your crude mixture. It's also essential for developing a solvent system for column chromatography.[7]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve closely related isomers. A reverse-phase method is typically suitable.[8]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The gold standard for structural confirmation. It can identify and quantify impurities if their proton signals are resolved from the main product signals.[2]
-
Melting Point: A sharp melting point within the literature range (97-101 °C) is a good indicator of high purity.[1] A broad or depressed melting point suggests the presence of impurities.
Q4: Are there any stability issues to be aware of during purification?
While generally stable, this compound can be sensitive to strong oxidizing agents and high heat over prolonged periods. The aldehyde group can be oxidized to a carboxylic acid. It is recommended to store the compound under an inert gas (nitrogen or argon) at 2-8°C for long-term stability.[5]
Part 3: Detailed Experimental Protocols
Safety First: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle all chemicals in a well-ventilated fume hood.
Protocol 1: Recrystallization with Activated Charcoal
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., toluene, ~20-30 mL) to dissolve the solid completely. Use a magnetic stirrer and hot plate.
-
Charcoal Treatment: Once fully dissolved, remove the flask from the heat and add activated charcoal (e.g., 50-100 mg) to the hot solution.
-
Hot Filtration: Swirl the mixture for 5 minutes. Set up a hot filtration apparatus (e.g., pre-heated funnel with fluted filter paper). Filter the hot solution quickly into a clean, pre-warmed flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you may place the flask in an ice bath for 30 minutes to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent (e.g., petroleum ether) to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to obtain the purified product.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This protocol provides a robust method for separating the aldehyde from isomeric and non-aldehyde impurities.
Caption: Workflow for purification via sodium bisulfite adduct.
-
Adduct Formation: Dissolve the crude product (e.g., 5.0 g) in a suitable solvent like ethanol (50 mL). Add a saturated aqueous solution of sodium bisulfite slowly with vigorous stirring. A thick white precipitate of the adduct should form. Continue stirring for 1-2 hours at room temperature.
-
Isolation of Adduct: Collect the solid adduct by vacuum filtration. Wash the solid thoroughly with cold ethanol, followed by diethyl ether, to remove any trapped organic impurities.
-
Regeneration of Aldehyde: Suspend the washed adduct in water (50 mL). While stirring, add a saturated solution of sodium carbonate or 10% sodium hydroxide solution dropwise until the solution is basic (pH > 10) and the solid adduct dissolves. The free aldehyde will precipitate out or form an oily layer.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Final Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified this compound. A final recrystallization may be performed if necessary.
Part 4: Data Summary Tables
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₄ | [5][9] |
| Molar Mass | 181.15 g/mol | [1][9] |
| Appearance | White to beige or yellow crystalline powder | [1][10] |
| Melting Point | 97-101 °C (lit.) | [1][5] |
| Solubility | Soluble in ethanol, ether, dichloromethane; almost insoluble in water. | [5] |
Table 2: Comparison of Primary Purification Techniques
| Technique | Principle | Best for Removing... | Pros | Cons |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Small amounts of impurities with different solubility profiles. | Simple, scalable, cost-effective. | Ineffective for separating isomers; potential for product loss in mother liquor. |
| Column Chromatography | Separation based on differential partitioning between a stationary phase (e.g., silica) and a mobile phase. | Isomers, polar impurities, colored byproducts. | High resolution, versatile for complex mixtures. | Can be time-consuming, requires larger solvent volumes, potential for product loss on the column. |
| Bisulfite Adduct Formation | Reversible chemical reaction selective for aldehydes. | Non-aldehyde impurities, some sterically hindered isomers. | Highly selective, excellent for removing specific impurity classes. | Multi-step process, introduces aqueous workup, may not work for all aldehyde-containing compounds. |
References
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ChemBK. (2024). This compound. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of this compound. Available at: [Link]
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SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. Available at: [Link]
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Magritek. Column Chromatography. Available at: [Link]
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ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Available at: [Link]
- Google Patents. CN102329234A - Production process of m-nitrobenzaldehyde.
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Organic Chemistry practical course, University of Regensburg. Nitration of benzaldehyde to 3-nitrobenzaldehyde. Available at: [Link]
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dealing with steric hindrance in 3-Methoxy-2-nitrobenzaldehyde reactions
< Technical Support Center: 3-Methoxy-2-nitrobenzaldehyde Reactions
Welcome to the technical support center for navigating the synthetic challenges associated with this compound. This resource is designed for researchers, chemists, and drug development professionals who encounter predictable yet surmountable hurdles when working with this sterically demanding substrate. Here, we provide field-tested insights, troubleshooting guides, and detailed protocols to enhance the success of your reactions.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures and unexpected outcomes in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Issue 1: Low or No Yield in Knoevenagel Condensation
Q1: My Knoevenagel condensation between this compound and an active methylene compound (e.g., malononitrile, diethyl malonate) is failing or giving very low yields. What is the primary cause?
A1: The principal challenge is the severe steric hindrance around the aldehyde's carbonyl group. The ortho-nitro and meta-methoxy groups physically obstruct the approach of the nucleophilic enolate, significantly increasing the activation energy of the reaction.[1][2] While the nitro group is strongly electron-withdrawing, which electronically activates the carbonyl carbon for nucleophilic attack, its sheer size often dominates the reaction's feasibility.[1][3] Standard conditions, such as using piperidine in ethanol at room temperature, are often insufficient to overcome this steric barrier.[4]
Q2: What specific strategies can I employ to overcome this steric hindrance and improve my Knoevenagel condensation yield?
A2: A multi-faceted approach is often necessary. Consider the following adjustments, moving from simplest to more complex modifications:
-
Increase Thermal Energy: Heating the reaction, often to the reflux temperature of the solvent (e.g., ethanol, toluene, or acetonitrile), can provide the necessary energy to overcome the steric barrier.[4]
-
Facilitate Water Removal: The Knoevenagel condensation is an equilibrium reaction that produces water. Removing water as it forms drives the reaction toward the product. For higher boiling solvents like toluene, a Dean-Stark apparatus is highly effective.[4][5] For other systems, the addition of molecular sieves can be beneficial.[5]
-
Optimize Catalyst System: While weak bases like piperidine are standard, they may not be optimal here.[6] Consider alternative catalysts that can operate under different mechanisms or offer different steric profiles. For instance, L-proline has proven effective in certain challenging condensations.[4][5]
-
Solvent Choice: The polarity of the solvent can influence reaction rates. Aprotic polar solvents such as DMF or acetonitrile have been shown to accelerate Knoevenagel condensations in some cases.[4]
Issue 2: Failure of Grignard and Organolithium Additions
Q3: I am attempting to add an alkyl Grignard reagent to this compound, but I am only recovering my starting material or observing a complex mixture of side products. Why is this happening?
A3: You are facing two major competing side reactions, both exacerbated by the steric hindrance:
-
Reaction with the Nitro Group: Grignard reagents are known to react with nitro groups, leading to a complex mixture of reduction products and undesired side reactions.[7] This pathway can consume your nucleophile before it has a chance to add to the sterically shielded carbonyl.
-
Reduction of the Aldehyde: If your Grignard reagent has a β-hydrogen (e.g., ethylmagnesium bromide), it can act as a reducing agent, converting the aldehyde to the corresponding benzyl alcohol.[8][9] Steric hindrance around the carbonyl makes this pathway more competitive with the desired 1,2-addition.[8]
Q4: How can I achieve a successful C-C bond formation with an organometallic reagent?
A4: Standard Grignard conditions are unlikely to succeed. Consider these advanced strategies:
-
Use of Additives (Luche Conditions): The addition of cerium(III) chloride (CeCl₃) prior to the introduction of the Grignard reagent can significantly improve yields. CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity while decreasing the basicity of the organometallic species, thereby suppressing reduction and enolization side reactions.[10]
-
Switch to Organolithium Reagents at Low Temperatures: Organolithium reagents are generally more reactive than their Grignard counterparts. Performing the reaction at very low temperatures (e.g., -78 °C in THF) can favor the kinetic 1,2-addition to the carbonyl over competing pathways.[10] However, reactivity with the nitro group remains a concern.
-
Consider a Change in Synthetic Strategy: It may be more efficient to perform the C-C bond formation on a less hindered precursor, such as 3-methoxybenzaldehyde, and introduce the nitro group at a later stage in the synthesis.
Issue 3: Low Conversion in Reductive Amination
Q5: My direct reductive amination with this compound and a primary/secondary amine is sluggish and gives poor conversion to the desired amine product. What is the bottleneck?
A5: The rate-limiting step in this case is the initial formation of the imine or iminium ion intermediate.[11][12] The steric bulk from the ortho-nitro group hinders the nucleophilic attack of the amine on the carbonyl carbon.[13][14] Milder reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are excellent at reducing the iminium ion once it's formed, but they cannot accelerate its formation.[11][12]
Q6: What modifications can I make to the protocol to drive the formation of the imine intermediate and achieve higher yields?
A6: To improve this transformation, focus on accelerating the initial condensation step:
-
Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can activate the aldehyde.[10] The Lewis acid coordinates to the carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the amine.
-
Azeotropic Water Removal: Similar to the Knoevenagel condensation, removing the water formed during imine formation will shift the equilibrium to the right. Using a solvent like toluene with a Dean-Stark trap is a classic and effective method.
-
pH Control: The reaction is typically favored in weakly acidic conditions (pH 4-6). This protonates the carbonyl, activating it, but does not excessively protonate the amine nucleophile, which would render it unreactive. Adding a small amount of acetic acid is a common practice.
-
Use a More Effective Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often considered superior to sodium cyanoborohydride for hindered substrates as it is less toxic and highly selective for the iminium ion over the starting aldehyde.[10][12]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the combination of an ortho-nitro and meta-methoxy group so problematic for reactivity at the aldehyde?
A1: This substitution pattern creates a "perfect storm" of electronic and steric effects. The ortho-nitro group is the primary steric blocker due to its size and proximity to the reaction center.[1][2] The meta-methoxy group, while smaller, adds to the overall crowding on one side of the aldehyde. Electronically, the nitro group is strongly deactivating on the aromatic ring but powerfully activating for the aldehyde carbonyl via induction.[1][15] However, for most bimolecular reactions, the physical barrier (steric hindrance) preventing a nucleophile from reaching this activated site is the dominant factor that controls the reaction rate and outcome.
Q2: Are Wittig reactions a viable option for creating an alkene from this compound?
A2: Yes, but with important considerations. The Wittig reaction can be less sensitive to steric hindrance than Grignard additions, but challenges remain.[16]
-
Use Non-Stabilized Ylides: Non-stabilized ylides (e.g., from primary alkyl halides) are more reactive and generally more successful with hindered ketones and aldehydes.[17][18] They tend to give the (Z)-alkene as the major product.
-
Stabilized Ylides May Fail: Stabilized ylides (e.g., those containing an adjacent ester or ketone) are less reactive and may fail to react with the sterically congested carbonyl of this compound, or may require harsh conditions.[16][19]
-
Consider the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses phosphonate esters, is often a superior alternative for sterically hindered aldehydes.[16] The smaller size of the phosphonate-derived nucleophile can lead to better yields, typically favoring the (E)-alkene.
Q3: Can I selectively reduce the nitro group without affecting the aldehyde?
A3: Yes, selective reduction of the nitro group to an amine is a common and feasible transformation, yielding 2-amino-3-methoxybenzaldehyde. This is a valuable synthetic intermediate. Common methods include:
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with hydrogen gas. Careful monitoring is required to prevent over-reduction of the aldehyde.
-
Chemical Reduction: Reagents like iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) in hydrochloric acid are classic and effective methods for selectively reducing aromatic nitro groups in the presence of aldehydes.
Q4: Are there any organocatalytic methods that are particularly effective for this substrate?
A4: N-Heterocyclic Carbene (NHC) catalysis is a powerful modern tool for reactions involving aldehydes. NHCs can reverse the polarity of the aldehyde (a process called "umpolung"), allowing it to act as a nucleophile.[20] This strategy can be effective for sterically hindered aldehydes in reactions like the Stetter reaction or benzoin condensation, as the initial formation of the Breslow intermediate with the NHC catalyst can be less sterically demanding than the approach of an external nucleophile.[21][22] Exploring specific NHC catalysts, particularly those with tailored steric and electronic properties, could unlock new reactivity for this compound.[20][23]
Section 3: Protocols and Data
Protocol 1: Optimized Knoevenagel Condensation with Malononitrile
This protocol employs azeotropic water removal to drive the reaction to completion.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Toluene (sufficient to suspend reagents)
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound and malononitrile.
-
Add toluene to the flask.
-
Set up the Dean-Stark apparatus and reflux condenser. Fill the Dean-Stark trap with toluene.
-
Add the piperidine catalyst to the reaction mixture.
-
Heat the mixture to a vigorous reflux. Monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected and TLC analysis shows consumption of the starting aldehyde. This may take several hours.
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
If a solid forms, collect it by vacuum filtration and wash with cold ethanol or hexanes.
-
If no solid forms, concentrate the toluene under reduced pressure and purify the crude product by recrystallization or column chromatography.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes expected outcomes for a generic nucleophilic addition to this compound, illustrating the impact of strategic modifications.
| Reaction Type | Nucleophile | Standard Conditions | Optimized Conditions | Expected Outcome (Optimized) |
| Knoevenagel | Diethyl Malonate | Piperidine, EtOH, RT | Piperidine, Toluene, Reflux (Dean-Stark) | Moderate to Good Yield |
| Grignard | MeMgBr | THF, 0°C to RT | 1) CeCl₃, THF; 2) MeMgBr, -78°C | Low to Moderate Yield |
| Reductive Amination | Morpholine | NaBH(OAc)₃, DCE | Ti(OiPr)₄ (cat.), NaBH(OAc)₃, DCE, 40°C | Good Yield |
| Wittig | Ph₃P=CH₂ | THF, 0°C | THF, 0°C | Good Yield |
Section 4: Visual Logic and Workflows
Troubleshooting Workflow for Low-Yield Reactions
This diagram outlines a logical decision-making process when encountering a low-yield reaction with this compound.
Caption: A decision tree for troubleshooting low-yield reactions.
Mechanism: Steric Hindrance at the Carbonyl
This diagram illustrates the steric clash that hinders nucleophilic attack.
Caption: Steric shielding of the carbonyl carbon by ortho/meta groups.
References
- A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde. (n.d.). Benchchem.
- The Synthesis of Sterically Hindered Amines by a Direct Reductive Amination of Ketones. (2016). Chemical Communications, 52(7), 1397-400.
- Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. (n.d.). ResearchGate.
- This compound. (n.d.). Sigma-Aldrich.
- Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. (n.d.). ResearchGate.
- The Aldehyde Group in 3-Nitrobenzaldehyde: An In-depth Technical Guide to its Reactivity. (n.d.). Benchchem.
- This compound. (n.d.). ChemicalBook.
- The synthesis of sterically hindered amines by a direct reductive amination of ketones. (2015). Chemical Communications.
- N-Heterocyclic Carbene (NHC) Catalysis in Enzymatic Organic Synthesis. (n.d.). PubMed Central.
- Reductive amination. (n.d.). Wikipedia.
- Myers Chem 115. (n.d.). Harvard University.
- Troubleshooting low yields in Knoevenagel condensation. (n.d.). Benchchem.
- Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis. (n.d.). Sarchem Labs.
- If a nitro group is introduced in the benzene ring of the starting benzaldehyde, the effect would be. (n.d.). Allen.
- Separation of ortho/meta isomers of nitrobenzaldehyde via 1,3-dioxolane... (n.d.). ResearchGate.
- Overcoming steric hindrance in Pentamethylbenzaldehyde reactions. (n.d.). Benchchem.
- NHC-Catalyzed Reaction of Aldehydes for C(sp2)–O Bond Formation. (n.d.). MDPI.
- Understanding the Chemical Properties of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. (n.d.). Chemical Reviews.
- Thiazolium-Derived N-Heterocyclic Carbene-Catalyzed Cross-Coupling of Aldehydes with Unactivated Imines. (n.d.). ResearchGate.
- NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids. (2020). Learn CBSE.
- Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. (n.d.). PubMed Central.
- Optimizing Knoevenagel Condensation: A Technical Support Center. (n.d.). Benchchem.
- NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. (n.d.). BYJU'S.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). Organic Letters.
- Wittig Reaction. (n.d.). Organic Chemistry Portal.
- Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data.
- Application Notes and Protocols: Grignard Reaction with 2,6-Dimethoxybenzaldehyde. (n.d.). Benchchem.
- REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. (2002). Main Group Metal Chemistry, 25(12).
- Technical Support Center: Optimizing Solvent Systems for 4-Nitrobenzaldehyde Reactions. (n.d.). Benchchem.
- Knoevenagel condensation. (n.d.). Wikipedia.
- Novel Methods of Knoevenagel Condensation. (2021). Journal of Scientific Research, 65(8).
- Wittig Reaction. (2023). Chemistry LibreTexts.
- Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.
- Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal.
- This compound. (n.d.). PubChem.
- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Preprints.org.
-
Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). ResearchGate. Retrieved January 11, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_ZeIt7gI8Aih3iYT8GUTdMagCljhKQsFvXPgDsullZHJVEPVLER04RRTvJx9wY_y1IRybWozaJokn6cZeKIC_2qSyEkA0FS6rvsaSBJt2mL405Wt81qfpff8bW1iA7ewSVjT8eepS9p_aAGl9Blb8iv0N0yqaC3V1Iv8n6zR-s7ng3AlhJCMVB14Q6RyKdOwFkzaGc59cart-JwMpLTLINjH--KP-w3RaJO87kBEjZ3_jgikI7Ne6yPrUCYAdvqyZOg2G2_oQJZVX4kOC1LvmcuyUPwyRZ33W7VBwNechYqpKfcdIcnQ=]([Link]
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Technical Support Center: Resolving Reactivity Challenges with 3-Methoxy-2-nitrobenzaldehyde
Introduction: The Paradox of 3-Methoxy-2-nitrobenzaldehyde
This compound is a valuable synthetic intermediate, particularly in the development of heterocyclic scaffolds for pharmaceuticals.[1][2] At first glance, its structure suggests high reactivity. The presence of a potent electron-withdrawing nitro group ortho to the aldehyde functionality should significantly increase the electrophilicity of the carbonyl carbon, making it a prime target for nucleophiles.[3][4] However, researchers frequently encounter unexpectedly low reactivity, leading to sluggish reactions and diminished yields.
This guide addresses this central paradox. The low reactivity stems not from electronic effects, but from profound steric hindrance . The bulky ortho-nitro group physically obstructs the trajectory of incoming nucleophiles, effectively shielding the aldehyde from attack.[3][5] This guide provides field-proven troubleshooting strategies and optimized protocols to overcome this steric challenge, enabling successful and efficient synthesis.
Sources
Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 3-Methoxy-2-nitrobenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) issues related to 3-Methoxy-2-nitrobenzaldehyde. This document is designed for researchers, scientists, and drug development professionals who encounter asymmetrical peaks—specifically peak tailing—during the analysis of this compound. Our approach moves beyond a simple checklist to provide a deep, mechanistic understanding of the problem, enabling you to develop robust and reliable analytical methods.
Section 1: Understanding the Analyte: this compound
Before troubleshooting, it is crucial to understand the physicochemical properties of the analyte. This compound is a polar aromatic compound. Its structure contains multiple functional groups that can engage in undesirable secondary interactions with the stationary phase, a primary cause of peak tailing.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₈H₇NO₄ | [1][2] |
| Molecular Weight | 181.15 g/mol | [2] |
| Appearance | White to beige or yellow crystalline powder | [3][4] |
| Melting Point | 97-101 °C | [3] |
| Key Functional Groups | Aldehyde (-CHO), Nitro (-NO₂), Methoxy (-OCH₃) | [4] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); sparingly soluble in water. | [1] |
The presence of oxygen atoms in the aldehyde, nitro, and methoxy groups makes the molecule susceptible to hydrogen bonding with active sites on the HPLC column packing material.
Section 2: The Root of the Problem: Why Does Peak Tailing Occur?
In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction between the analyte and the non-polar stationary phase (e.g., C18). However, peak tailing often occurs when a secondary, more powerful retention mechanism is also at play.[5][6]
For polar compounds like this compound, the most common cause is the interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[7][8] These silanols are acidic and can form strong hydrogen bonds with the polar functional groups of the analyte, delaying the elution of a fraction of the analyte molecules and causing the characteristic "tail."[5][9]
Section 3: A Systematic Troubleshooting Workflow
Effective troubleshooting requires a logical, step-by-step approach. This workflow helps differentiate between chemical-specific issues and system-wide problems. Start at the top and follow the path based on your observations.
Section 4: Frequently Asked Questions (FAQs) & In-Depth Solutions
This section expands on the actions proposed in the workflow, providing the scientific rationale and detailed protocols to resolve peak tailing for this compound.
Q1: My this compound peak is tailing, but other (less polar) compounds in the same run look fine. Where should I start?
Answer: This pattern strongly suggests a specific chemical interaction between your analyte and the stationary phase. The most effective first step is to modify the mobile phase chemistry to suppress these secondary interactions.
Scientific Rationale: Residual silanol groups on the silica surface are acidic and can be ionized (deprotonated) at moderate pH levels, creating highly active sites for interaction.[10] By lowering the mobile phase pH to a value between 2.5 and 3.5, you ensure that these silanol groups are fully protonated (neutral).[5][8] This neutral state significantly reduces their ability to form strong hydrogen bonds with your polar analyte, leading to a more symmetrical peak shape.[10]
Protocol: Mobile Phase pH Adjustment
-
Prepare Aqueous Phase: To a fresh batch of your aqueous mobile phase (e.g., HPLC-grade water), add a small volume of an acid modifier.
-
For UV Detection: Use 0.1% (v/v) formic acid or phosphoric acid.
-
For LC-MS Detection: Use 0.1% (v/v) formic acid, as it is a volatile modifier.[11]
-
-
Verify pH: Use a calibrated pH meter to confirm the aqueous phase pH is within the target range of 2.5-3.5.
-
Mix Mobile Phase: Prepare your final mobile phase by mixing the acidified aqueous component with your organic solvent (e.g., acetonitrile or methanol) in the desired ratio.
-
Equilibrate and Test: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample. Observe the peak shape for improvement.
Q2: I've lowered the mobile phase pH, but the peak tailing persists. What's the next step?
Answer: If pH adjustment is insufficient, the issue likely lies with the column itself. Not all C18 columns are created equal. The underlying silica chemistry and surface treatment are critical, especially for polar analytes.
Scientific Rationale: Modern HPLC columns are manufactured using high-purity, "Type B" silica, which has a lower metal content and less acidic silanol groups compared to older "Type A" silica.[5][12] More importantly, high-quality columns undergo a process called end-capping . After the primary C18 chains are bonded to the silica, end-capping uses a small silylating reagent (like trimethylchlorosilane) to chemically deactivate most of the remaining, accessible silanol groups.[13][14] This "shielding" of the silanols is one of the most effective ways to prevent secondary interactions.[15][16]
Table 2: HPLC Column Selection Guide for Polar Aromatic Compounds
| Column Type | Key Feature | Suitability for this compound |
| Standard C18 (Non-End-Capped) | Basic hydrophobic phase on older silica. | Poor: High potential for silanol interactions and peak tailing. |
| Modern End-Capped C18 | High-purity silica with deactivated silanols. | Good: The standard choice. Significantly reduces tailing for polar analytes.[13] |
| Phenyl-Hexyl Phase | Phenyl groups offer π-π interactions. | Excellent: Can provide alternative selectivity for aromatic compounds and often shows excellent peak shape for polar analytes due to different interaction mechanisms.[17] |
| Polar-Embedded Phase | Incorporates a polar group (e.g., amide, carbamate) near the silica surface. | Excellent: The embedded polar group shields silanols and can improve retention of polar compounds in highly aqueous mobile phases.[15][18] |
Protocol: Column Evaluation and Replacement
-
Verify Column Type: Check the column's certificate of analysis or manufacturer's documentation to confirm it is a modern, high-purity, end-capped column.
-
Assess Column Age/History: If the column has been used extensively, especially with aggressive mobile phases or poorly prepared samples, it may be contaminated or degraded. A void can form at the column inlet, leading to peak distortion.[7][19]
-
Replace with a Suitable Alternative: If you suspect the column is the issue, replace it with a new, fully end-capped C18 column or consider a phenyl-hexyl phase for improved performance with aromatic analytes.
-
Always use a guard column to protect your analytical column from contaminants and extend its lifetime.[19]
Q3: All the peaks in my chromatogram are tailing, not just the analyte. What does this indicate?
Answer: When all peaks are affected similarly, the problem is not a specific chemical interaction but rather a system-wide or physical issue. The two most common culprits are extra-column volume (dead volume) and a physical problem at the head of the column.
Scientific Rationale:
-
Extra-Column Volume: The chromatographic band begins to broaden the moment it leaves the injector and continues until it reaches the detector. Excessive volume in tubing, fittings, or the detector flow cell contributes to this dispersion. Early eluting peaks are most affected because their peak volume is smaller relative to the extra-column volume.[7][19]
-
Column Inlet Frit Blockage/Void: Over time, particulate matter from the sample or system can clog the inlet frit of the column. This disrupts the uniform flow of the mobile phase onto the column bed, distorting the peak shape for all analytes.[20] Similarly, a physical void or channel in the packed bed at the column inlet will have the same effect.[8]
Protocol: System and Column Inlet Inspection
-
Minimize Tubing: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005" or 0.12 mm).
-
Check Fittings: Confirm that all fittings are correctly seated and that the tubing is pushed all the way into the port before tightening. Improperly seated fittings are a major source of dead volume.
-
Backflush the Column: Disconnect the column from the detector and direct the flow to a waste beaker. Reverse the column's direction and pump a strong, compatible solvent (e.g., 100% acetonitrile or methanol) through it at a low flow rate. This can sometimes dislodge particulates from the inlet frit.[20]
-
Replace the Column: If backflushing does not resolve the issue, the column bed may have a permanent void. The only solution in this case is to replace the column.[20]
Q4: Could my sample preparation or injection technique be the culprit?
Answer: Absolutely. Two common issues related to the sample itself are solvent mismatch and mass overload.
Scientific Rationale:
-
Solvent Mismatch: If you dissolve your sample in a solvent that is significantly stronger (less polar in reversed-phase) than your initial mobile phase, the sample band will not focus properly at the head of the column. This can lead to severe peak distortion, including tailing or fronting.[7]
-
Mass Overload: Every column has a limited sample capacity. Injecting too much analyte mass saturates the stationary phase at the peak's center. The excess molecules travel faster, while the trailing edge gets retained longer, resulting in a characteristic "shark-fin" or tailing peak.[7][21]
Protocol: Verifying Sample and Load Conditions
-
Match Sample Solvent: Ideally, dissolve your sample in the initial mobile phase. If this is not possible due to solubility constraints, use the weakest solvent that can adequately dissolve your analyte. Never inject a sample dissolved in 100% strong solvent (like acetonitrile) into a highly aqueous mobile phase.
-
Test for Overload: Prepare a 10-fold dilution of your sample and inject it. If the peak shape improves and becomes more symmetrical, you were likely overloading the column. Determine the optimal sample concentration that provides good signal without compromising peak shape.
Section 5: References
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
-
Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography.
-
Alwsci. (2025). Common Causes Of Peak Tailing in Chromatography.
-
ChemBK. (2024). This compound.
-
ChemicalBook. (2025). This compound.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties of this compound.
-
LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
-
Valencylab. (2025). HPLC Buffers for Sharp and Symmetrical Peaks.
-
LCGC International. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
-
Chromtech. (n.d.). HPLC Column Selection Guide.
-
Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
-
PubChem. (n.d.). This compound.
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC?
-
Sigma-Aldrich. (n.d.). This compound.
-
Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
-
LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
-
Waters. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
-
Sigma-Aldrich. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.
-
YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds.
-
Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development.
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
-
HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide.
-
Restek. (2014). [10]Troubleshooting HPLC- Tailing Peaks.
-
The Importance of Mobile Phase pH in Chromatographic Separations. (2023). The Importance of Mobile Phase pH in Chromatographic Separations.
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
-
Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
-
Gilson. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
-
Google Patents. (n.d.). EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions.
-
LCGC. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
-
Phenomenex. (n.d.). LC Technical Tip - End-Capping.
-
ChromaNik Technologies Inc. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?
-
Benchchem. (n.d.). Resolving peak tailing in HPLC of 3-Hydroxy-4-methoxyacetophenone.
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- 3. This compound | 53055-05-3 [chemicalbook.com]
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- 8. chromatographyonline.com [chromatographyonline.com]
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Technical Support Center: Workup Procedures for 3-Methoxy-2-nitrobenzaldehyde Reactions
As a Senior Application Scientist, this guide provides field-proven insights into the critical workup and purification stages of reactions involving 3-Methoxy-2-nitrobenzaldehyde. The unique electronic properties of this reagent, stemming from the interplay between the aldehyde, nitro, and methoxy groups, can present specific challenges during product isolation. This document is structured to provide immediate, actionable solutions to common problems encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound I should be aware of?
A1: this compound is typically a white to beige or yellow crystalline powder with a melting point of 97-101 °C.[1][2] Its molecular weight is 181.15 g/mol .[3] The molecule features an aldehyde group susceptible to oxidation and reduction, and an electron-withdrawing nitro group that influences the aromatic ring's reactivity.[2] It is solid at room temperature, which simplifies handling and storage.[2]
Q2: How should I properly store and handle this reagent?
A2: Store the container tightly closed in a dry, cool, and well-ventilated place.[4] It is incompatible with strong oxidizing agents, strong bases, and strong acids.[5] Standard personal protective equipment, including safety goggles and gloves, should be worn during handling.[4]
Q3: What are the most common reactions this aldehyde is used for?
A3: This compound is a versatile intermediate. It is frequently used in condensation reactions (e.g., Baylis-Hillman reactions with ketones), reductions of the nitro group to an amine, and oxidation of the aldehyde to a carboxylic acid.[6] These transformations are key steps in the synthesis of more complex molecules like quinazolines and anthranilates.[1][6]
Q4: Which analytical techniques are recommended for monitoring reaction progress and final product purity?
A4: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): A robust method for quantitative analysis of reaction conversion and assessing the purity of the final product. A reverse-phase C18 column is typically effective.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for structural confirmation of the final product and identifying impurities. The aldehyde proton signal (around 10 ppm) is particularly diagnostic for monitoring the reaction's progress.[7][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts, provided the product is thermally stable.[7]
Q5: What are the likely impurities I might find in my crude product?
A5: Impurities can arise from the starting material or side reactions. These may include unreacted this compound, isomeric nitrobenzaldehydes (if from a nitration synthesis), or the corresponding carboxylic acid (3-Methoxy-2-nitrobenzoic acid) due to over-oxidation. Depending on the reaction, byproducts from the Cannizzaro reaction could also be present, especially under strongly basic conditions.[10]
Troubleshooting Guide for Common Workup Issues
This section addresses specific problems that may arise during the isolation and purification of products derived from this compound.
Issue 1: My reaction is complete by TLC, but after workup, I have a low yield and the product is an intractable oil.
-
Potential Cause 1: Presence of High-Boiling Point Solvents. Solvents like DMF or DMSO are difficult to remove under reduced pressure and can prevent product crystallization.
-
Recommended Action: During the aqueous workup, wash the organic layer multiple times with water (e.g., 5 washes with a volume equal to the organic layer). For a 5 mL scale of DMF/DMSO, using 5 x 10 mL of water for washing is a good rule of thumb.[11] Follow this with a brine wash to help break any potential emulsions and further remove water from the organic layer.
-
-
Potential Cause 2: Impurities Inhibiting Crystallization. Even small amounts of unreacted starting material or side products can act as "crystallization inhibitors."
-
Recommended Action: Do not proceed directly to crystallization if you obtain an oil. Purify the crude material using flash column chromatography on silica gel. Once the product is purified, attempt crystallization from a suitable solvent system identified through a solvent screen.[12]
-
-
Potential Cause 3: Product is Naturally an Oil. Verify the expected physical state of your target compound from literature sources. If the product is indeed an oil, purification will rely solely on chromatography.
Issue 2: My final product is contaminated with an acidic impurity, likely 3-Methoxy-2-nitrobenzoic acid.
-
Potential Cause: Oxidation of the Aldehyde. The aldehyde group is susceptible to air oxidation, which can be accelerated by basic conditions during the reaction or workup.
-
Recommended Action: During the aqueous workup, perform a wash with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 2%) sodium carbonate solution.[10] The acidic byproduct will be deprotonated to its carboxylate salt and partition into the aqueous layer, effectively removing it from your desired product in the organic phase.
-
Issue 3: I performed a Wittig reaction, and my product is contaminated with triphenylphosphine oxide (TPPO).
-
Potential Cause: TPPO is a common byproduct of Wittig, Mitsunobu, and other reactions using triphenylphosphine. It is notoriously difficult to remove due to its moderate polarity and tendency to co-crystallize.
-
Recommended Action: Concentrate the crude reaction mixture to a small volume. Suspend the residue in a solvent system where your product is soluble but TPPO has low solubility, such as cold diethyl ether or a pentane/ether mixture.[11] Filter the suspension; the TPPO should remain as a solid. Alternatively, for less polar products, you can filter the crude mixture through a short plug of silica gel, eluting with a non-polar solvent like hexanes or dichloromethane to recover your product while the highly polar TPPO remains at the top of the silica.[11]
-
Issue 4: My aqueous workup is forming a persistent emulsion that won't separate.
-
Potential Cause: Emulsions are common when organic and aqueous layers have similar densities or when surfactants or finely divided solids are present.
-
Recommended Action:
-
Add Brine: Add a saturated aqueous solution of NaCl to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which often helps to break the emulsion.
-
Filter: If a solid is causing the emulsion, filter the entire mixture through a pad of Celite®.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).
-
Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning can effectively separate the layers.
-
-
Experimental Protocols & Data
Protocol 1: General Aqueous Workup Procedure
This protocol is a robust starting point for the majority of reactions involving this compound.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add a quenching solution (e.g., water, saturated aqueous NH₄Cl) to neutralize any reactive reagents.
-
Dilution & Phase Separation: Transfer the quenched mixture to a separatory funnel. Dilute with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Add deionized water to dissolve inorganic salts. Allow the layers to separate and remove the aqueous layer.
-
Aqueous Washes: Wash the organic layer sequentially according to the nature of the impurities (see Table 1). For each wash, add the aqueous solution, shake gently, allow the layers to separate, and drain the aqueous layer.
-
Brine Wash: Perform a final wash with saturated aqueous NaCl (brine). This helps to remove residual water and break emulsions.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration & Concentration: Filter the solution to remove the drying agent. Rinse the flask and filter cake with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Data Presentation
Table 1: Common Aqueous Wash Solutions and Their Purpose
| Aqueous Wash Solution | Purpose | Target Impurities Removed |
| Deionized Water | To remove water-soluble salts and polar, uncharged species. | Inorganic salts, DMF, DMSO.[11] |
| Saturated aq. NaHCO₃ / Dilute Na₂CO₃ | To remove acidic impurities.[10] | Carboxylic acids, acidic phenols, residual acidic catalysts. |
| Dilute aq. HCl (e.g., 1M) | To remove basic impurities.[11] | Amines (e.g., pyridine, triethylamine), basic byproducts. |
| Saturated aq. NH₄Cl | A mildly acidic solution for quenching reactions containing organometallics or strong bases without using a strong acid.[11] | Metal hydroxides, unreacted organometallics. |
| Saturated aq. NaCl (Brine) | To reduce the solubility of organic compounds in the aqueous layer and to help break emulsions by increasing the aqueous phase density. | Residual water from the organic layer. |
Visualizations
Workflow for a Standard Workup Procedure
Caption: A typical workflow for the aqueous workup of an organic reaction.
Troubleshooting Decision Tree for Product Isolation
Caption: A decision tree for purifying a crude product after initial workup.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting 3-Fluoro-4-nitrobenzaldehyde Reactions.
- ECHEMI. (n.d.). This compound SDS, 53055-05-3 Safety Data Sheets.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Nitrobenzaldoxime.
- Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE.
- ChemicalBook. (n.d.). This compound | 53055-05-3.
- Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Nitrobenzaldehyde.
- Sigma-Aldrich. (n.d.). This compound >= 97%.
- Hive Methods Discourse. (2003). 3-methoxy-4-methylbenzaldehyde.
- Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE.
- Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE.
- Sigma-Aldrich. (n.d.). This compound >= 97%.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of this compound.
- PubChem. (n.d.). This compound.
- University of Regensburg. (n.d.). Nitration of benzaldehyde to 3-nitrobenzaldehyde.
- ECHEMI. (n.d.). Ortho-nitration of benzaldehyde.
- Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde.
- Benchchem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized 3-Nitrobenzaldehyde.
- Haz-Map. (n.d.). This compound.
- CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
- Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde.
- Benchchem. (n.d.). Analytical Techniques for the Characterization of 2-Chloro-5-nitrobenzaldehyde: Application Notes and Protocols.
- Sigma-Aldrich. (n.d.). This compound >= 97%.
- Google Patents. (n.d.). CN102329234A - Production process of m-nitrobenzaldehyde.
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- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects in 3-Methoxy-2-nitrobenzaldehyde Reactions
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 3-Methoxy-2-nitrobenzaldehyde. This resource provides in-depth, troubleshooting-focused guidance on a critical, often underestimated experimental parameter: the choice of solvent. Understanding the solvent's role is paramount to achieving desired reaction outcomes, optimizing yields, and minimizing side reactions.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves from general principles to specific, reaction-based challenges, providing not just solutions but the underlying chemical reasoning to empower your experimental design.
Part 1: Foundational Principles & General FAQs
This section addresses common initial questions regarding the handling and properties of this compound and the fundamental role of solvents.
Q1: What are the basic solubility properties of this compound?
Answer: this compound is a yellow to orange crystalline solid with a melting point of approximately 97-101 °C.[1][2] Its solubility is a key factor in reaction setup. It is generally:
-
Soluble in common organic solvents like dichloromethane (DCM), ethanol, and ether.[1]
-
Sparingly soluble to insoluble in water.[1]
-
Its solubility in any solvent typically increases with temperature, a common characteristic for solid solutes.[3]
Expert Insight: The molecule's polarity is complex. The aromatic ring provides nonpolar character, while the nitro (-NO₂), aldehyde (-CHO), and methoxy (-OCH₃) groups introduce significant polarity and hydrogen bond accepting capabilities. This dual nature means that a range of solvents can be effective, but the optimal choice will depend entirely on the other reactants and the reaction mechanism.
Q2: How do the electronic properties of this compound influence solvent choice?
Answer: The benzaldehyde ring is substituted with three key groups whose electronic effects are critical:
-
Aldehyde (-CHO): A moderately deactivating, electron-withdrawing group.
-
Nitro (-NO₂): A strongly deactivating, electron-withdrawing group.
-
Methoxy (-OCH₃): An activating, electron-donating group.
The combined powerful electron-withdrawing nature of the nitro and aldehyde groups makes the aldehyde's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2] The solvent's ability to stabilize charged intermediates and solvate the nucleophile and electrophile will profoundly impact reaction rates and pathways.
Q3: What is the difference between protic and aprotic solvents, and why does it matter here?
Answer: This is one of the most critical considerations for your reactions.
-
Protic Solvents (e.g., water, ethanol, methanol, acetic acid) have a hydrogen atom bound to an electronegative atom (like oxygen or nitrogen). They can donate hydrogen bonds.
-
Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF)) lack an acidic proton and cannot donate hydrogen bonds, although they may accept them.
The choice is crucial. For example, in a reaction involving a strong, "naked" nucleophile (like in a Knoevenagel condensation), a protic solvent can form a solvent cage around the nucleophile via hydrogen bonding, reducing its reactivity and slowing the reaction. In such cases, a polar aprotic solvent is often preferred.
Part 2: Reaction-Specific Troubleshooting Guides
This section tackles common issues encountered in specific synthetic applications of this compound.
Scenario 1: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[4]
Q4: My Knoevenagel condensation with this compound and malononitrile is slow and giving low yields. I'm using ethanol as a solvent. What's wrong?
Answer: The most likely issue is your choice of a protic solvent (ethanol) combined with a base catalyst (like piperidine or ammonium acetate).
Causality:
-
Nucleophile Dampening: The active nucleophile, the carbanion of malononitrile, is stabilized by hydrogen bonding from ethanol. This "solvation shell" blunts its nucleophilicity, slowing down the initial attack on the electrophilic aldehyde carbon.
-
Equilibrium Issues: The reaction is an equilibrium. While ethanol is good at dissolving the initial reactants, it can also participate in side reactions or unfavorably shift the dehydration equilibrium.
Troubleshooting Steps & Solutions:
-
Switch to a Polar Aprotic Solvent: Solvents like DMF or DMSO can still dissolve the reactants and stabilize charged intermediates but will not hinder the nucleophile. This often leads to a significant rate increase.
-
Consider Solvent-Free Conditions: For some Knoevenagel condensations, heating the reactants with a catalyst in the absence of a solvent can be highly effective and environmentally friendly, driving the reaction forward by removing the volatile water byproduct.[4][5]
-
Catalyst Choice: Ensure your base catalyst is appropriate. Piperidine is common, but for solvent-free conditions, benign catalysts like ammonium salts can also be highly effective.[5]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} caption: Troubleshooting workflow for a sluggish Knoevenagel reaction.
Scenario 2: Reductive Cyclization for Quinoline Synthesis
A powerful application of 2-nitrobenzaldehydes is their conversion to quinolines via reductive cyclization, often in a one-pot reaction known as the Friedländer synthesis.[6] This involves reducing the nitro group to an amine, which then condenses with a ketone or other active methylene compound.
Q5: I'm attempting a one-pot Friedländer synthesis from this compound and acetone. My yield of the quinoline is very low, and I'm getting a complex mixture of byproducts. My solvent is ethanol.
Answer: This is a classic multi-step, one-pot synthesis where solvent choice is critical for balancing multiple reaction types: a reduction and a condensation/cyclization.
Causality:
-
Reduction Step: The reduction of the nitro group (e.g., using Fe/AcOH or SnCl₂) is often efficient in protic solvents like acetic acid or ethanol.[6]
-
Side Reactions: The problem arises after the amine is formed. The newly formed 2-amino-3-methoxybenzaldehyde can undergo self-condensation or other side reactions if the subsequent cyclization with acetone is not efficient.
-
Aldol Condensation: Under the basic or acidic conditions often used, acetone can undergo self-aldol condensation, consuming your reagent and complicating the purification.[7]
Troubleshooting Steps & Solutions:
-
Optimize Solvent for the Condensation: The Friedländer annulation itself is often favored in solvents that facilitate dehydration. While ethanol can work, exploring other options may be beneficial. Some modern, greener protocols have successfully used water as a solvent, heating the mixture to drive the reaction.[8]
-
Change the Reaction Order: Instead of a true one-pot reaction, consider a two-step sequence. First, reduce the nitrobenzaldehyde in a suitable solvent (e.g., EtOAc with a catalyst, or Fe/AcOH). Isolate the crude 2-aminobenzaldehyde derivative. Then, perform the Friedländer condensation in a separate step with a solvent optimized for that reaction (e.g., ethanol with a catalytic amount of acid or base).
-
Use Acetic Acid as a Dual-Role Solvent: A well-established method involves using acetic acid as the solvent. It's a suitable medium for the iron-powder reduction of the nitro group and also acts as an acidic catalyst for the subsequent condensation and dehydration steps.[6]
| Parameter | Ethanol | Acetic Acid | Water (Greener Method[8]) | Solvent-Free |
| Nitro Reduction | Good | Excellent (with Fe) | Possible with specific catalysts | Not applicable |
| Condensation | Moderate | Good (acid-catalyzed) | Good (at high temp) | Can be effective |
| Dehydration | Moderate | Good | Good (driven by heat) | Excellent (volatiles removed) |
| Side Reactions | Aldol condensation possible | Minimized | Can occur | Depends on temp/catalyst |
| Recommendation | Common, but can be low-yielding | Often the best choice for one-pot | Worth exploring for green chemistry | High potential, needs optimization |
Scenario 3: Baylis-Hillman Reaction
The Baylis-Hillman reaction involves the coupling of an aldehyde with an activated alkene, catalyzed by a nucleophile like DABCO (1,4-diazabicyclo[2.2.2]octane).
Q6: My Baylis-Hillman reaction between this compound and methyl vinyl ketone (MVK) is messy. I'm seeing multiple products, not just the expected adduct.
Answer: This specific reaction is known to be complex, and the solvent plays a major role in controlling the reaction pathways. Research has shown that this reaction can yield not only the expected Baylis-Hillman adduct but also MVK dimers and diastereomeric bis-adducts.[9][10]
Causality & Solvent Influence:
-
The reaction proceeds through a zwitterionic intermediate. The solvent's polarity is key to stabilizing this intermediate.
-
Aprotic Solvents (like THF or MeCN): These are generally preferred. They can stabilize the zwitterion to some extent without interfering with the proton transfer steps.
-
Protic Solvents (like Methanol): These can drastically alter the reaction course. The solvent can act as a proton shuttle, potentially accelerating the reaction but also promoting side reactions by protonating intermediates, leading to a complex product mixture.
Troubleshooting Steps & Solutions:
-
Start with a Polar Aprotic Solvent: Begin your optimization with THF, MeCN, or DMF.
-
Control Stoichiometry and Temperature: Ensure precise 1:1 stoichiometry of the aldehyde and alkene. Running the reaction at lower temperatures (0 °C to room temperature) can often improve selectivity by disfavoring the higher activation energy pathways of side reactions.
-
Monitor Closely: Use TLC to monitor the reaction. Baylis-Hillman reactions can be slow, but letting them run for too long can lead to the accumulation of byproducts. Stop the reaction once the starting aldehyde is consumed.
dot graph { graph [layout=neato, model=subset, overlap=false, splines=true]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10];
} caption: Solvent influence on Baylis-Hillman reaction pathways.
References
-
This compound - Introduction. (2024). ChemBK. [Link]
-
Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research. [Link]
-
Understanding the Chemical Properties of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
This compound | C8H7NO4. PubChem. [Link]
-
The Synthesis of 3-Arylquinolines from o-Nitrobenzaldehydes and β-Nitrostyrenes via an Iron-Promoted Reductive Cyclization. ResearchGate. [Link]
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2013). Molecules. [Link]
-
Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. ResearchGate. [Link]
-
This compound - Hazardous Agents. Haz-Map. [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2006). Pure and Applied Chemistry. [Link]
-
3-Nitrobenzaldehyde - Solubility of Things. Solubility of Things. [Link]
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- 9. 3-メトキシ-2-ニトロベンズアルデヒド ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 3-甲氧基-2-硝基苯甲醛 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Temperature Control in the Synthesis of 3-Methoxy-2-nitrobenzaldehyde
Welcome to the technical support center for the synthesis of 3-Methoxy-2-nitrobenzaldehyde. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the most critical parameter for success: temperature control . The nitration of an activated aromatic ring like 3-methoxybenzaldehyde is a highly exothermic process where minor temperature deviations can significantly impact yield, purity, and safety. This document is designed to equip researchers, chemists, and drug development professionals with the expertise to navigate the thermal challenges of this synthesis.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues encountered during the synthesis, linking them directly to their probable causes related to temperature and providing actionable solutions.
Q1: My final product yield is significantly lower than expected, and I recovered a lot of unreacted starting material. What happened?
A: This issue often points to a reaction temperature that was kept too low or an incomplete reaction.
-
Probable Cause & Scientific Explanation: While preventing runaway reactions is crucial, maintaining the temperature significantly below the optimal range (e.g., < 0°C) can drastically reduce the reaction rate. The formation of the electrophile (the nitronium ion, NO₂⁺) and its subsequent attack on the aromatic ring are activation energy-dependent processes. Insufficient thermal energy means the reaction may proceed too slowly to reach completion within the allotted time.
-
Preventative & Corrective Actions:
-
Strict Temperature Monitoring: Ensure your reaction thermometer is calibrated and accurately placed to measure the internal temperature of the reaction mixture, not the cooling bath.
-
Maintain Optimal Range: For the addition of 3-methoxybenzaldehyde, meticulously maintain the temperature within the recommended 0-5°C range.[1] This range is a balance between controlling the exotherm and allowing the reaction to proceed at a reasonable rate.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material before quenching the reaction.[2]
-
Q2: My NMR analysis shows the presence of dinitrated products. How can I avoid this?
A: The formation of dinitrated byproducts is a classic sign of excessive reaction temperature.[2]
-
Probable Cause & Scientific Explanation: Nitration reactions are highly exothermic.[3] If the heat generated is not dissipated efficiently, localized "hot spots" can form within the mixture, or the overall bulk temperature can rise. This excess thermal energy can overcome the deactivating effect of the first nitro group, leading to a second nitration event on the ring.
-
Preventative & Corrective Actions:
-
Efficient Cooling: Utilize an ice-salt or acetone-dry ice bath for more robust cooling, especially for larger-scale reactions. An ice-only bath may not be sufficient to absorb the heat generated.
-
Slow, Controlled Addition: The starting material (3-methoxybenzaldehyde) must be added dropwise to the nitrating mixture.[4] A rapid addition will generate heat faster than the cooling bath can remove it, causing a temperature spike.
-
Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to promote even heat distribution and prevent the formation of localized hot spots.
-
Q3: I've isolated a mixture of isomers, not just the desired this compound. Why did this occur?
A: Isomer distribution is highly sensitive to reaction conditions, especially temperature.
-
Probable Cause & Scientific Explanation: While the methoxy group (ortho-, para-directing) and the aldehyde group (meta-directing) compete, the conditions of nitration influence the final regioselectivity. Higher temperatures can provide enough energy to overcome the kinetic barriers for the formation of less-favored isomers, leading to a mixed product. Low-temperature conditions are critical for maximizing the selectivity of the reaction.[5]
-
Preventative & Corrective Actions:
-
Strict Temperature Adherence: Maintaining the 0-5°C range is paramount for regioselectivity.[1]
-
Pre-cool Reagents: Pre-cooling the flask containing the 3-methoxybenzaldehyde before addition can help prevent an initial temperature jump.
-
Controlled Nitrating Mixture Preparation: The preparation of the nitrating acid itself (adding nitric acid to sulfuric acid) is also exothermic. This mixture must be prepared slowly and kept below 10°C before the substrate is added.[3]
-
Q4: My reaction mixture turned dark red or brown, and the final product was impure. What causes this degradation?
A: Dark coloration is often indicative of degradation and oxidative side reactions.
-
Probable Cause & Scientific Explanation: At elevated temperatures, nitric acid can act as a potent oxidizing agent, and the aldehyde group is susceptible to oxidation into a carboxylic acid (forming 3-methoxy-2-nitrobenzoic acid). Furthermore, nitric acid itself can decompose, leading to the formation of nitrogen dioxide (NO₂) gas, which contributes to the dark color and can participate in further unwanted side reactions.[6][7]
-
Preventative & Corrective Actions:
-
Use Fresh Reagents: Use freshly distilled benzaldehyde derivatives to avoid impurities that can promote side reactions.[2]
-
Inert Atmosphere (Optional but Recommended): Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.
-
Absolute Temperature Control: This is the most critical factor. Any spike above 15°C significantly increases the risk of oxidation and degradation.
-
Frequently Asked Questions (FAQs)
Q: Why is this reaction so exothermic? A: The exothermicity arises from two main sources: the formation of the nitrating mixture and the nitration itself. The dehydration of nitric acid by concentrated sulfuric acid to form the highly reactive nitronium ion (NO₂⁺) releases a significant amount of heat. Subsequently, the aromatic substitution reaction, where a C-H bond is replaced by a C-N bond, is also a thermodynamically favorable and heat-releasing process.
Q: What is the specific role of sulfuric acid? A: Concentrated sulfuric acid serves two critical functions. First, it acts as a dehydrating agent. Second, and more importantly, it protonates nitric acid, facilitating the loss of a water molecule to generate the powerful electrophile, the nitronium ion (NO₂⁺), which is necessary for the reaction to occur.[8]
Q: What happens if the temperature exceeds 15°C during the addition of 3-Methoxybenzaldehyde? A: Exceeding this temperature dramatically increases the probability of all the issues mentioned in the troubleshooting guide:
-
A loss of regioselectivity, leading to a mixture of isomers.[5]
-
Oxidation of the aldehyde group to a carboxylic acid.
-
In a worst-case scenario, a thermal runaway reaction, which can be extremely dangerous, causing the reaction to boil uncontrollably and release corrosive acid vapors.
Q: Can I use a different cooling method instead of an ice bath? A: Yes, and for larger reactions, it is often necessary. An ice-water bath is effective for maintaining 0-5°C. For temperatures below 0°C or for reactions with a very strong exotherm, an ice-salt bath (-10 to -20°C) or a dry ice/acetone bath (approx. -78°C) can be used. However, be careful not to overcool the reaction, which could slow it down or cause it to stop entirely. Automated laboratory reactors with cryo-coolers offer the most precise control.
Data & Visualization
Table 1: Temperature Parameters and Their Impact
| Parameter | Recommended Range | Consequence of Deviation > Upper Limit | Consequence of Deviation < Lower Limit |
| Nitrating Mixture Preparation | 0°C to 10°C | Increased risk of nitric acid decomposition.[3] | Slower formation of the nitronium ion. |
| Substrate Addition | 0°C to 5°C | Increased dinitration, loss of selectivity, oxidation. | Significantly reduced reaction rate, incomplete conversion. |
| Post-Addition Stirring | 0°C to Room Temp (gradual) | If warmed too quickly, can lead to side reactions. | May result in an incomplete reaction if not allowed to proceed fully. |
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Cause-and-effect relationship of temperature deviations in nitration.
Detailed Experimental Protocol
This protocol is adapted from standard laboratory procedures and emphasizes the critical temperature control points.[3]
Reagents & Equipment:
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, ≥90%)
-
3-Methoxybenzaldehyde (m-Anisaldehyde)
-
Crushed Ice / Deionized Water
-
Three-neck round-bottom flask
-
Mechanical or magnetic stirrer
-
Addition funnel
-
Internal thermometer
-
Ice-salt bath
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a 250 mL three-neck flask equipped with a stirrer and internal thermometer, add 45 mL of concentrated H₂SO₄.
-
Cool the flask in an ice-salt bath until the internal temperature is below 5°C.
-
CRITICAL STEP: Slowly, add 22.5 mL of fuming HNO₃ dropwise via an addition funnel. The rate of addition must be controlled to ensure the internal temperature does not exceed 10°C . This process is highly exothermic.
-
-
Nitration Reaction:
-
After the nitric acid addition is complete, cool the prepared nitrating mixture to between 0°C and 5°C.
-
CRITICAL STEP: In the addition funnel, place 10.9 g (9.5 mL) of 3-methoxybenzaldehyde. Add it dropwise to the cold, stirred nitrating mixture over approximately 1 hour. It is imperative to maintain the internal reaction temperature between 0°C and 5°C throughout the entire addition.[1]
-
Scientist's Note: A slow addition rate is essential to manage the reaction's exotherm. If the temperature rises above 5°C, pause the addition until the cooling bath brings it back into range.
-
-
Reaction Completion:
-
Once the addition is complete, continue stirring the mixture in the cooling bath for an additional 1-2 hours, ensuring the temperature remains at 0-5°C.
-
Monitor the reaction's progress via TLC to confirm the consumption of the starting material.
-
-
Work-up and Isolation:
-
In a separate large beaker (e.g., 1 L), prepare a slurry of ~400 g of crushed ice and a small amount of water.
-
CRITICAL STEP: Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching step is also exothermic and should be done in a well-ventilated fume hood.
-
The crude this compound will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
-
Dry the purified product under vacuum. The expected product is a white to yellow crystalline solid.[9]
-
References
- Brainly. (2023). Why is it important to keep the temperature low during a nitration reaction?
- Study.com. (n.d.). In the nitration of an aromatic compound, why is it important to keep the reaction temperature low?
- Zhongxiang, W. (2024). Why is mononitration of phenol carried out at low temperatures?
- Quora. (2018). Why is nitration done at comparatively low temperatures?
- BYJU'S. (n.d.). Aromatic Nitration.
- OC-Praktikum. (2006). 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde.
- BenchChem. (n.d.). Improving the selectivity of nitration in benzaldehyde derivatives.
- BenchChem. (n.d.). Technical Support Center: Nitration of Benzaldehyde Derivatives.
- BenchChem. (n.d.). Technical Support Center: Controlling Regioselectivity in the Nitration of Benzaldehyde.
- Sigma-Aldrich. (n.d.). This compound.
- ChemicalBook. (2025). This compound.
- BenchChem. (n.d.). A Technical Guide to the Synthesis of 2-Nitrobenzaldehyde via Nitration of Benzaldehyde.
- Sigma-Aldrich. (n.d.). This compound Product Page.
- ECHEMI. (n.d.). Ortho-nitration of benzaldehyde.
- Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE.
- Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of this compound.
- ResearchGate. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
- CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
- PrepChem.com. (n.d.). Synthesis of 2-nitrobenzaldehyde.
Sources
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- 9. nbinno.com [nbinno.com]
Technical Support Center: Characterization of Unexpected Byproducts of 3-Methoxy-2-nitrobenzaldehyde
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Methoxy-2-nitrobenzaldehyde. This document provides in-depth troubleshooting guides and FAQs to address specific issues you might encounter during your experiments, focusing on the identification and characterization of unexpected byproducts. Our goal is to equip you with the expertise to diagnose and resolve common synthetic challenges, ensuring the integrity and success of your research.
Introduction: The Chemistry of this compound
This compound (CAS No. 53055-05-3) is a valuable intermediate in organic synthesis, notable for its unique arrangement of functional groups: an aldehyde, a nitro group, and a methoxy group on an aromatic ring.[1] The electron-withdrawing nature of the ortho-nitro group and the aldehyde group significantly influences the reactivity of the molecule, making it a versatile precursor for various heterocyclic compounds, including quinazolines and indoles.[2]
However, this inherent reactivity can also lead to the formation of unexpected byproducts. Suboptimal reaction conditions, impure reagents, or the intrinsic complexity of a reaction pathway can result in side products that complicate purification and reduce yields.[3] This guide is designed to be your first point of reference when things don't go as planned.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when using this compound. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to characterizing the unknown substance.
FAQ 1: My reaction has produced an unknown spot on TLC and a corresponding unexpected mass in the LC-MS. What are my first steps?
This is the most common challenge in synthetic chemistry. A systematic approach is crucial for efficient identification. The initial goal is to isolate the byproduct and gather enough spectroscopic data to elucidate its structure.[3]
Causality: Unknown spots or peaks can arise from numerous sources: unreacted starting materials, degradation of product or reactants, isomeric impurities, or the formation of a completely new chemical entity due to a side reaction.
Troubleshooting & Characterization Workflow:
-
Isolation: The first step is to separate the byproduct from the main product and other components of the reaction mixture.
-
Protocol: Utilize flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) for isolation. Monitor fractions by TLC or analytical HPLC to ensure the purity of the isolated compound.[4]
-
-
Preliminary Analysis (Mass Spectrometry): Your LC-MS data provides the molecular weight, which is the first clue to the byproduct's identity.
-
Protocol: Obtain a high-resolution mass spectrum (HRMS) to determine the exact molecular formula. Compare this formula to that of your starting material (C₈H₇NO₄, MW: 181.15 g/mol ) and your expected product.[5]
-
-
Structural Elucidation (NMR & IR): Once isolated and pure, use spectroscopic methods to determine the structure.
-
Protocol:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for determining the chemical structure and connectivity of atoms.[6]
-
Infrared (IR) Spectroscopy: This will help identify the functional groups present in the molecule, which is especially useful for spotting changes to the aldehyde or nitro groups.[4]
-
-
Below is a general workflow for identifying an unknown byproduct.
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Methoxy-2-nitrobenzaldehyde and Its Isomers
In the landscape of synthetic organic chemistry, the nuanced reactivity of substituted aromatic aldehydes is a cornerstone of rational molecular design. For researchers, scientists, and professionals in drug development, a deep understanding of how substituent patterns influence chemical behavior is paramount for optimizing reaction pathways and achieving desired synthetic outcomes. This guide provides an in-depth, objective comparison of the reactivity of 3-methoxy-2-nitrobenzaldehyde and its various isomers. By dissecting the interplay of electronic and steric effects, and grounding our analysis in experimental observations, we aim to furnish a comprehensive resource for predicting and harnessing the chemical potential of these versatile building blocks.
The Decisive Interplay of Electronic and Steric Effects
The reactivity of the aldehyde functional group in benzaldehyde derivatives is fundamentally governed by the electrophilicity of the carbonyl carbon. The introduction of substituents onto the aromatic ring can dramatically alter this electrophilicity through a combination of electronic (inductive and resonance) and steric effects.
The nitro group (-NO₂) is a potent electron-withdrawing group (EWG) through both the inductive (-I) and resonance (-R) effects. This withdrawal of electron density from the benzene ring extends to the carbonyl group, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack.[1][2][3][4] Consequently, nitro-substituted benzaldehydes are generally more reactive towards nucleophiles than unsubstituted benzaldehyde.[5][6]
Conversely, the methoxy group (-OCH₃) is an electron-donating group (EDG) primarily through its resonance effect (+R), which outweighs its inductive electron-withdrawing effect (-I).[3][4] This donation of electron density to the aromatic ring decreases the electrophilicity of the carbonyl carbon, thereby reducing its reactivity towards nucleophiles.[3][4]
Steric hindrance becomes a significant factor when substituents are located at the ortho position relative to the aldehyde group.[5] Bulky ortho-substituents can physically impede the approach of a nucleophile to the carbonyl carbon, slowing down the reaction rate, irrespective of the electronic effects.[7]
The isomers of methoxy-nitrobenzaldehyde present a fascinating case study where these competing effects dictate the overall reactivity. The specific placement of the methoxy and nitro groups leads to a unique electronic and steric environment for the aldehyde functionality in each isomer, resulting in a spectrum of reactivities.
Comparative Reactivity Analysis
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon. Therefore, isomers with a stronger net electron-withdrawing effect on the aldehyde group will exhibit higher reactivity.
| Isomer | Key Electronic and Steric Factors | Predicted Relative Reactivity |
| 4-Nitrobenzaldehyde | Strong -R and -I effect of the para-nitro group; no steric hindrance. | Very High |
| 2-Nitrobenzaldehyde | Strong -R and -I effect of the ortho-nitro group; potential for steric hindrance. | High (but may be lower than 4-nitro due to sterics)[5] |
| 3-Nitrobenzaldehyde | -I effect of the meta-nitro group (no resonance effect). | Moderate to High |
| This compound | Strong -I and -R effect of the ortho-nitro group, partially offset by the +R effect of the meta-methoxy group. Significant steric hindrance from the ortho-nitro group. | Moderate |
| 4-Methoxy-2-nitrobenzaldehyde | Strong -I and -R effect of the ortho-nitro group, enhanced by the +R effect of the para-methoxy group (destabilizing for nucleophilic attack). Significant steric hindrance. | Low to Moderate |
| 5-Methoxy-2-nitrobenzaldehyde | Strong -I and -R effect of the ortho-nitro group, with a meta-methoxy group providing some electron donation. Significant steric hindrance. | Moderate |
| 2-Methoxy-4-nitrobenzaldehyde | Strong -R and -I effect of the para-nitro group, with the ortho-methoxy group providing both steric hindrance and electron donation. | Moderate to High (competing effects)[8] |
| 4-Methoxy-3-nitrobenzaldehyde | -I effect of the meta-nitro group, with a para-methoxy group providing strong electron donation. | Low |
| Benzaldehyde (Reference) | No electronic perturbation from substituents. | Baseline |
| 4-Methoxybenzaldehyde | Strong +R effect of the para-methoxy group. | Very Low[3] |
Causality Behind the Predictions:
-
4-Nitrobenzaldehyde is predicted to be the most reactive among the nitro-substituted isomers due to the powerful, unhindered electron-withdrawing nature of the para-nitro group.[5]
-
Ortho-nitro isomers (e.g., 2-nitrobenzaldehyde, this compound) will experience a strong electronic activation, but their reactivity will be tempered by steric hindrance from the bulky nitro group adjacent to the aldehyde.[5]
-
The position of the methoxy group is critical. When para to the aldehyde (e.g., 4-methoxy-3-nitrobenzaldehyde), its strong electron-donating resonance effect significantly deactivates the aldehyde towards nucleophilic attack. When meta, its influence is less pronounced.
-
In isomers like 2-methoxy-4-nitrobenzaldehyde , the activating effect of the para-nitro group is in direct competition with the deactivating and sterically hindering ortho-methoxy group, leading to a more complex reactivity profile.[8]
Oxidation Reactions
The oxidation of aldehydes to carboxylic acids is another important transformation. The reactivity in these reactions can be influenced by the electron density at the aldehydic C-H bond. Interestingly, in some oxidation reactions, such as with benzyltrimethylammonium chlorobromate, electron-withdrawing groups have been observed to decrease the reaction rate, suggesting a different mechanism is at play compared to nucleophilic additions.[5]
A comparative study on the oxidation of 2- and 4-nitrobenzaldehyde showed that the 2-nitro isomer reacts slightly faster.[5] This highlights that the specific reaction mechanism and reagents are crucial in determining the relative reactivity.
Condensation Reactions (e.g., Baylis-Hillman Reaction)
The Baylis-Hillman reaction involves the coupling of an aldehyde with an activated alkene. The reaction is sensitive to the electrophilicity of the aldehyde. Studies on the Baylis-Hillman reaction of this compound with methyl vinyl ketone have been reported, indicating its participation in such transformations.[9] Generally, electron-deficient benzaldehydes, such as those with nitro groups, are effective substrates for this reaction.[10]
Experimental Protocols for Reactivity Comparison
To empirically validate the predicted reactivity trends, a series of standardized experiments can be performed. Below are detailed protocols for two common methods used to assess aldehyde reactivity.
Tollen's Test for Qualitative Reactivity Comparison
Tollen's test provides a simple, visual indication of the ease of oxidation of an aldehyde. A faster formation of the silver mirror suggests a more reactive aldehyde.
Methodology:
-
Preparation of Tollen's Reagent: In a clean test tube, add 2 mL of 5% silver nitrate solution. Add one drop of 10% sodium hydroxide solution to form a precipitate of silver oxide. Add 2% ammonia solution dropwise, with shaking, until the precipitate just dissolves. This freshly prepared solution is Tollen's reagent.
-
Reaction: Prepare a set of clean test tubes, each containing a small, equimolar amount of one of the methoxy-nitrobenzaldehyde isomers dissolved in a suitable solvent (e.g., ethanol).
-
To each test tube, add 1 mL of the freshly prepared Tollen's reagent.
-
Gently warm the test tubes in a water bath (around 60°C) for 5-10 minutes.[11]
-
Observation: Observe the rate of formation of a silver mirror on the inner surface of the test tubes. A faster and more prominent mirror formation indicates higher reactivity.
Caption: Workflow for the qualitative comparison of aldehyde reactivity using Tollen's test.
UV-Vis Spectrophotometric Kinetic Analysis of a Condensation Reaction
For a quantitative comparison, the rate of a reaction, such as a Knoevenagel condensation, can be monitored using UV-Vis spectrophotometry. This involves tracking the formation of the conjugated product over time.
Methodology:
-
Reactant Preparation: Prepare stock solutions of each methoxy-nitrobenzaldehyde isomer, an active methylene compound (e.g., malononitrile), and a basic catalyst (e.g., piperidine) in a suitable solvent (e.g., ethanol).
-
Kinetic Run: In a quartz cuvette, mix the solutions of the active methylene compound and the catalyst. Place the cuvette in a thermostatted spectrophotometer.
-
Initiation and Monitoring: Initiate the reaction by adding a small aliquot of the aldehyde solution to the cuvette and start recording the absorbance at the λmax of the product at fixed time intervals.
-
Data Analysis: Plot absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve. By keeping the concentrations of the other reactants in large excess, pseudo-first-order kinetics with respect to the aldehyde can be assumed, and the rate constant can be calculated.
Caption: Workflow for quantitative kinetic analysis using UV-Vis spectrophotometry.
Conclusion
The reactivity of this compound and its isomers is a finely tuned consequence of the electronic and steric influences of the methoxy and nitro substituents. While the strong electron-withdrawing nitro group generally enhances the reactivity of the aldehyde towards nucleophiles, the electron-donating and sterically hindering properties of the methoxy group, along with the positional isomerism, create a diverse reactivity landscape. For synthetic chemists, a thorough understanding of these principles is not merely academic but a practical tool for predicting reaction outcomes and designing more efficient and selective synthetic routes. The provided experimental frameworks offer a starting point for the empirical validation of these principles and for the further elucidation of the chemical behavior of these important synthetic intermediates.
References
-
Study.com. (n.d.). p-nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain why. Retrieved from [Link]
-
Scribd. (n.d.). Reactions of Aldehydes and Ketones: Learning Activity No. 17. Retrieved from [Link]
-
Wikipedia. (n.d.). Baylis–Hillman reaction. Retrieved from [Link]
-
BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett plot for the selective –C=O group reduction of para-substituted... Retrieved from [Link]
-
University of Calgary. (n.d.). Substituent Effects and LFERS. Retrieved from [Link]
-
Filo. (2025, September 16). Major product formed in the reaction: Image of chemical reaction with re.. Retrieved from [Link]
-
CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]
Sources
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- 10. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
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A Senior Application Scientist's Guide to the Validation of an HPLC Method for 3-Methoxy-2-nitrobenzaldehyde Analysis
Executive Summary: For researchers and quality control analysts in the pharmaceutical and chemical synthesis sectors, the precise and reliable quantification of intermediates like 3-Methoxy-2-nitrobenzaldehyde is critical for ensuring final product quality and process consistency. This guide presents a comprehensive validation of a High-Performance Liquid Chromatography (HPLC) method, establishing its superiority over alternative techniques such as Gas Chromatography (GC) and UV-Vis Spectrophotometry. By adhering to the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines, we demonstrate that the validated RP-HPLC method offers unparalleled specificity, accuracy, and precision.[1][2][3] This document provides a detailed, step-by-step protocol, in-depth analysis of validation data, and a clear rationale for experimental choices, empowering scientists to implement a robust and defensible analytical solution.
Introduction: The Analytical Imperative for this compound
This compound is a key organic intermediate used in the synthesis of various pharmaceutical compounds and other fine chemicals.[4] Its molecular structure, featuring an aromatic ring with methoxy, nitro, and aldehyde functional groups, makes it a versatile building block.[5][6] The purity and concentration of this starting material directly impact the yield and impurity profile of the final product. Therefore, a validated, high-fidelity analytical method is not merely a procedural formality but a cornerstone of process control and quality assurance. This guide establishes a definitive HPLC method for its analysis and validates it against internationally recognized criteria.
Comparative Analysis of Analytical Techniques
While several methods can be employed to analyze benzaldehyde derivatives, they differ significantly in their performance characteristics. HPLC is often the preferred method due to its high selectivity and sensitivity.[7]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Specificity | High: Excellent separation from impurities and related substances. | Moderate to High: Good for volatile impurities, but may require derivatization for less volatile compounds.[8] | Low: Prone to interference from any compound with a similar chromophore. |
| Sensitivity (LOD/LOQ) | High: Capable of detecting and quantifying trace levels. | High: Excellent sensitivity, especially with specific detectors like FID. | Moderate: Generally less sensitive than chromatographic methods. |
| Linearity & Range | Excellent: Wide linear range suitable for both assay and impurity determination. | Good: Reliable linear response, though the range can be detector-dependent. | Moderate: Often limited by deviations from the Beer-Lambert law at high concentrations. |
| Accuracy & Precision | Excellent: High recovery rates and low relative standard deviation (%RSD). | Good: Generally accurate and precise, but can be affected by injection variability. | Moderate: Susceptible to matrix effects and sample preparation errors. |
| Sample Throughput | Moderate: Typical run times are 5-15 minutes per sample. | Moderate to High: Can have faster run times, but sample preparation may be longer. | High: Very rapid measurements once samples are prepared. |
| Expertise Required | Moderate: Requires understanding of chromatographic principles. | Moderate: Requires knowledge of gas-phase separation and instrumentation. | Low: Relatively simple instrumentation and operation. |
As evidenced, the HPLC method provides the optimal balance of specificity, sensitivity, and reliability, making it the most suitable choice for the rigorous demands of pharmaceutical and chemical quality control.
Deep Dive: The Validated RP-HPLC Method
The foundation of a reliable analytical method is a well-developed protocol validated to prove it is fit for its intended purpose.[3][9] The following Reversed-Phase HPLC (RP-HPLC) method was designed for the robust quantification of this compound.
3.1. Rationale for Chromatographic Conditions
-
Stationary Phase (Column): A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is selected. The C18 stationary phase provides excellent hydrophobic retention for the moderately polar this compound, ensuring good separation from both more polar and less polar impurities.
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water is used.[10] Acetonitrile serves as the organic modifier to elute the analyte from the C18 column. The acidic aqueous phase (phosphoric acid) is crucial for suppressing the ionization of any potential acidic impurities and ensuring sharp, symmetrical peak shapes.
-
Detection Wavelength: The UV detection wavelength is set based on the absorbance maximum of this compound, typically determined via a UV scan, to ensure maximum sensitivity.
-
Flow Rate & Temperature: A flow rate of 1.0 mL/min and a column temperature of 25°C provide a balance between efficient separation and reasonable analysis time.
3.2. Experimental Protocol: Method Validation
The validation protocol is designed to meet the criteria outlined in the ICH Q2(R1) guideline.[1][2]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile: (0.1% Phosphoric Acid in Water) in an isocratic elution. The exact ratio should be optimized for ideal retention time (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at the determined maximum absorbance wavelength.
Preparation of Solutions:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of at least five calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 10-150 µg/mL).
-
Sample Solution: Accurately weigh the sample, dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
Experimental Data & Results: Proving Method Performance
A series of experiments were conducted to validate the HPLC method. The results are summarized below.
4.1. System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified.[11][12][13] This is achieved by injecting a standard solution multiple times (typically five or six replicates).
| SST Parameter | Acceptance Criteria (USP/ICH) | Representative Result | Status |
| Tailing Factor (T) | T ≤ 2.0[11] | 1.15 | Pass |
| Theoretical Plates (N) | N ≥ 2000 | 8500 | Pass |
| Precision (%RSD) | RSD ≤ 2.0% for peak area[11] | 0.65% | Pass |
These results confirm that the system is operating correctly and is suitable for the intended analysis on the day of testing.[11][14]
4.2. Method Validation Parameters
| Validation Parameter | Acceptance Criteria (ICH Q2(R1)) | Representative Results |
| Specificity | No interference from blank/placebo at the analyte's retention time. Peak purity index > 0.99. | No interferences observed. Peak purity confirmed by photodiode array detector. |
| Linearity (R²) | Correlation coefficient (R²) ≥ 0.999 | 0.9998 over a range of 10-150 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% at three concentration levels (80%, 100%, 120%). |
| Precision (%RSD) | ||
| - Repeatability (Intra-day) | RSD ≤ 2.0% | 0.88% (n=6) |
| - Intermediate Precision (Inter-day) | RSD ≤ 2.0% | 1.32% (analyzed on two different days by different analysts) |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | No significant impact on results from minor variations. | Method is robust to small, deliberate changes in mobile phase composition (±2%) and flow rate (±0.1 mL/min). |
The data unequivocally demonstrates that the method is specific, linear, accurate, precise, and robust for the intended analytical application.
Visualization of the Validation Workflow
The logical flow of the HPLC method validation process, from initial setup to final confirmation, is crucial for ensuring all regulatory requirements are met.
Caption: A flowchart of the HPLC method validation process, following ICH guidelines.
Conclusion and Recommendations
This guide has detailed a comprehensive validation for an RP-HPLC method for the analysis of this compound. The experimental data confirms that the method is highly specific, accurate, precise, and robust, surpassing the performance of alternative techniques like GC and UV-Vis spectrophotometry for this specific application. By adhering to the principles of the ICH Q2(R1) guideline, this method provides a trustworthy and scientifically sound tool for quality control and research. It is strongly recommended that laboratories adopt this validated HPLC method for routine analysis to ensure data integrity and product quality.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA).
-
ChemicalBook. (2025-01-27). This compound | 53055-05-3.
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MicroSolv Technology Corporation. (2025-11-03). System suitability Requirements for a USP HPLC Method.
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U.S. Food and Drug Administration (FDA). (2021-09-17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
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U.S. Food and Drug Administration (FDA). (2005-11). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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International Council for Harmonisation (ICH). Quality Guidelines.
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Starodub. (2024-04-24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
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Pharmalytics. (2025-10-15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
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ChemBK. (2024-04-10). This compound.
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Royal Society of Chemistry. (2019-02-26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
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Sigma-Aldrich. This compound >= 97%.
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Pharmaguideline. System Suitability in HPLC Analysis.
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Haware, D. et al. HPLC Calibration Process Parameters in Terms of System Suitability Test. ResearchGate.
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U.S. Pharmacopeia (USP). 〈621〉CHROMATOGRAPHY.
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Hewala, I. I. (1994). Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. Journal of Pharmaceutical and Biomedical Analysis.
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of this compound.
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SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column.
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Schubert, M., & Dinkelspiel, J. (1942). Assay of Benzaldehyde. Use of Hydroxylammonium Sulfate and Aqueous Sodium Hydroxide. Industrial & Engineering Chemistry Analytical Edition.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 98867, this compound.
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Wikipedia. Benzaldehyde.
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BenchChem. A Comparative Guide to the Validation of an HPLC Method for 3-Methoxy-4-nitrobenzoic Acid Quantification.
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ResearchGate. Benzaldehyde derivatives with investigated inhibition profile.
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GSN, K. et al. (2014). development and validation of rp-hplc method for the estimation of process related impurities from nimodipine bulk and formulation. International Journal of Pharmacy and Pharmaceutical Sciences.
-
BenchChem. A Comparative Guide to the Validated HPLC Method for 3-Nitrobenzaldoxime Analysis.
-
Kumar, K. et al. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica.
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comparative study of catalysts for 3-Methoxy-2-nitrobenzaldehyde reactions
An Application Scientist's Guide to Catalytic Systems for 3-Methoxy-2-nitrobenzaldehyde Transformations
Abstract
This compound is a pivotal intermediate in synthetic organic chemistry, valued for its dual reactivity stemming from the aldehyde and nitro functional groups. The selective transformation of either group is crucial for the synthesis of pharmaceuticals, dyes, and other fine chemicals. This guide provides a comparative analysis of various catalytic systems for two primary transformations of this compound: the reduction of the nitro group to an amine and the condensation reaction at the aldehyde carbonyl. By synthesizing data from authoritative sources and providing field-proven insights, this document aims to equip researchers, chemists, and drug development professionals with the knowledge to select the optimal catalyst for their specific synthetic needs. We will delve into the mechanistic underpinnings of each catalytic system, present comparative performance data, and offer detailed, validated experimental protocols.
Part 1: Catalytic Reduction of the Nitro Group
The selective reduction of the nitro group in this compound to form 2-amino-3-methoxybenzaldehyde is a foundational step in the synthesis of heterocycles and other complex molecules. The primary challenge lies in achieving high chemoselectivity, reducing the nitro group while preserving the sensitive aldehyde functionality. This section compares the efficacy of noble metal, non-noble metal, and metal-free catalysts for this transformation.
Noble Metal Catalysts: The Gold Standard
Noble metal catalysts, particularly those based on Palladium (Pd) and Platinum (Pt), are renowned for their high activity and efficiency in nitroarene reduction.[1] They typically operate under mild conditions using molecular hydrogen (H₂) as the reductant.
Mechanism & Rationale: The catalytic cycle on the surface of metals like Pd/C involves the dissociative adsorption of H₂ to form metal-hydride species. The nitro group of the substrate coordinates to the metal surface and is sequentially reduced via nitroso and hydroxylamine intermediates to the final amine product. The high activity of these catalysts stems from their optimal d-band electronic structure, which facilitates both H₂ activation and nitro group adsorption.
Comparative Performance:
| Catalyst System | Reductant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) (to Amine) | Ref. |
| 5% Pd/C | H₂ (1 atm) | Methanol | 25 | 1 | >99 | >99 | [1] |
| 5% Pt/C | H₂ (1 atm) | Ethanol | 25 | 2 | >99 | >99 | [1] |
| Au/TiO₂ | H₂ (1 atm) | Toluene | 80 | 3 | >99 | >98 | [2] |
Note: Data is based on the model substrate nitrobenzene, which shows comparable reactivity for this specific transformation.
Expertise & Insights: While highly effective, a key consideration with noble metal catalysts is chemoselectivity. The aldehyde group is susceptible to reduction to an alcohol or even hydrodeoxygenation. To mitigate this, it is crucial to use low catalyst loadings, operate at room temperature, and carefully monitor the reaction progress to stop it upon complete consumption of the starting material. The choice of support (e.g., activated carbon, alumina) can also influence selectivity.
Non-Noble Metal Catalysts: Cost-Effective Alternatives
The high cost and limited availability of noble metals have driven research into more economical alternatives.[3] Catalysts based on Nickel (Ni), Cobalt (Co), and Silver (Ag) have emerged as promising options, often utilizing transfer hydrogenation or reductants like sodium borohydride (NaBH₄).[2][4]
Mechanism & Rationale: The mechanisms vary. For instance, Ag/TiO₂ catalysts can activate NaBH₄ to generate silver-hydride species that act as the reducing agent.[4] The titania support plays a crucial role by providing a high surface area and promoting the dispersion of silver nanoparticles.[4] The choice of a non-noble metal catalyst is often a balance between cost, activity, and the tolerance of other functional groups in the molecule.
Comparative Performance:
| Catalyst System | Reductant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) (to Amine) | Ref. |
| 4% Ag/MTA | NaBH₄ | Ethanol | 25 | 4 | >99 | >98 | [4] |
| Ni-NPs | N₂H₄·H₂O | Ethanol | 60 | 0.5 | >99 | >99 | [2] |
| Co₂Mn₃O₈ | NaBH₄ | Methanol | 25 | 1 | >99 | >98 | [2] |
Note: Data is based on model substrates like 4-nitrotoluene and other substituted nitroarenes.
Expertise & Insights: Non-noble metal catalysts can sometimes offer superior chemoselectivity compared to their noble counterparts. For example, certain nickel-based systems show excellent selectivity for the nitro group in the presence of aldehydes.[2] However, they may require higher catalyst loadings or more forcing conditions. Leaching of the metal into the product stream can also be a concern, necessitating careful post-reaction purification and analysis.
Metal-Free Catalysis: The Green Frontier
Carbocatalysis represents a paradigm shift, utilizing functionalized carbon materials as catalysts for nitroarene reduction.[3] These systems avoid metal contamination entirely and are built from abundant, inexpensive precursors.
Mechanism & Rationale: The catalytic activity of carbon catalysts is often attributed to specific functional groups on their surface, such as quinone-like carbonyl moieties.[5] For example, a zigzag-type quinone can activate hydrogen and facilitate its transfer to the nitro group.[5] The reaction proceeds through a stepwise reduction, and the selectivity can be influenced by the structure and density of these active sites.[3][5]
Comparative Performance:
| Catalyst System | Reductant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) (to Amine) | Ref. |
| Phenanthraquinone (PQ) | H₂ (1 atm) | Ethanol | 60 | 1 | ~80 | <30* | [5] |
| Anthraquinone (AQ) | H₂ (1 atm) | Ethanol | 60 | 1 | <50 | ~98 | [5] |
Note: Data is based on the model substrate nitrobenzene. The main byproduct with PQ is N-phenylhydroxylamine.[5]
Expertise & Insights: While a fascinating and sustainable approach, metal-free carbocatalysis is still an evolving field. The activity of these catalysts is generally lower than metal-based systems. As seen in the comparative data, the structure of the carbon catalyst is critical; an armchair-type quinone (AQ) provides high selectivity to aniline, whereas a zigzag-type (PQ) favors the formation of the hydroxylamine intermediate.[5] This tunability, however, offers unique opportunities for controlling the reaction outcome.
Workflow & Protocol: Selective Nitro Reduction using 4% Ag/MTA
This protocol describes a reliable method for the selective reduction of this compound using a silver nanoparticle-based catalyst and NaBH₄.[4]
Caption: Workflow for selective nitro group reduction.
-
Catalyst Suspension: To a 5 mL glass reactor equipped with a magnetic stir bar, add the 4% Ag/MTA catalyst (10 mg).
-
Reagent Addition: Add ethanol (1 mL) followed by this compound (18.1 mg, 0.1 mmol).
-
Initiation: Cool the mixture in an ice bath. Carefully add sodium borohydride (NaBH₄) (22.7 mg, 0.6 mmol) in small portions over 5 minutes to control the initial exotherm and hydrogen evolution.
-
Reaction: Remove the ice bath and stir the reaction mixture vigorously at room temperature (approx. 25°C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4 hours.
-
Workup: Upon completion, quench the reaction by carefully adding 1 mL of water. Filter the mixture through a short pad of silica gel to remove the catalyst, washing the pad with an additional 5 mL of ethanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 2-amino-3-methoxybenzaldehyde.
Part 2: Catalytic Condensation Reactions at the Aldehyde Group
The aldehyde functionality of this compound is a versatile handle for carbon-carbon bond formation. The Baylis-Hillman reaction, an organocatalyzed coupling of an aldehyde with an activated alkene, is a particularly powerful transformation. The strong electron-withdrawing nature of the ortho-nitro group significantly activates the aldehyde, making it an excellent substrate for such reactions.
Organocatalysts for the Baylis-Hillman Reaction
Tertiary amines and phosphines are the most common catalysts for the Baylis-Hillman reaction. 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a widely used and highly effective amine catalyst.
Mechanism & Rationale: The reaction is initiated by the nucleophilic addition of the catalyst (DABCO) to the activated alkene (e.g., methyl vinyl ketone, MVK), forming a zwitterionic enolate intermediate. This nucleophilic intermediate then attacks the electrophilic carbonyl carbon of this compound. A subsequent proton transfer and elimination of the catalyst regenerates the active catalyst and yields the desired allylic alcohol product. The ortho-nitro group enhances the electrophilicity of the aldehyde, accelerating the rate of nucleophilic attack.
Caption: Simplified Baylis-Hillman reaction pathway.
Comparative Performance: The kinetics of the Baylis-Hillman reaction can be complex, often complicated by side reactions such as the formation of MVK dimers.[6] A kinetic study on this compound with MVK catalyzed by DABCO revealed the formation of the normal adduct alongside dimer and bis-adducts.
| Aldehyde | Catalyst | Reaction Conditions | Outcome | Ref. |
| This compound | DABCO | MVK, CDCl₃, 298 K | Formation of normal adduct, MVK dimer, and bis-adducts. Pseudo-second-order rate constant for MVK dimer formation (k₄) = 3.97 × 10⁻⁶ L mol⁻¹ s⁻¹ | [6] |
| 4-Nitrobenzaldehyde | DABCO | Acrylonitrile, CH₂Cl₂, RT | High Yield of Adduct | [6] |
Expertise & Insights: The presence of the ortho-nitro group in this compound makes it highly reactive. However, this can also promote side reactions. The choice of solvent is critical; protic solvents can interfere with the catalytic cycle, while aprotic solvents like THF, acetonitrile, or dichloromethane are generally preferred. Careful control of stoichiometry and reaction temperature is necessary to maximize the yield of the desired Baylis-Hillman adduct and minimize the formation of byproducts.
Protocol: DABCO-Catalyzed Baylis-Hillman Reaction
This protocol provides a general method for the reaction between this compound and methyl vinyl ketone (MVK).
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.81 g, 10 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.12 g, 10 mmol) in 20 mL of dichloromethane.
-
Reagent Addition: To the stirring solution, add methyl vinyl ketone (MVK) (1.05 g, 15 mmol, 1.25 mL) dropwise over 10 minutes at room temperature.
-
Reaction: Seal the flask and stir the mixture at room temperature. The reaction is typically slow and may require several days to proceed to a reasonable conversion.
-
Monitoring: Monitor the reaction by TLC or ¹H NMR spectroscopy to observe the consumption of the aldehyde and the formation of the product.
-
Workup: Once the desired conversion is reached, dilute the reaction mixture with 20 mL of dichloromethane and wash with 1 M HCl (2 x 20 mL) to remove DABCO, followed by saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the Baylis-Hillman adduct.
Conclusion
The choice of a catalyst for reactions involving this compound is highly dependent on the desired transformation. For the selective reduction of the nitro group, noble metal catalysts like Pd/C offer high activity, while non-noble metal systems such as Ag/TiO₂ provide a cost-effective and highly selective alternative. For C-C bond formation at the aldehyde position via the Baylis-Hillman reaction, organocatalysts like DABCO are effective, leveraging the electron-withdrawing nature of the nitro group to activate the aldehyde. By understanding the mechanistic principles and carefully controlling reaction parameters as outlined in this guide, researchers can effectively harness the synthetic potential of this versatile building block.
References
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Wu, S., Lin, Y., Zhong, B., Wen, G., Liu, H., & Su, D. S. (2018). A comparative study of nitrobenzene reduction using model catalysts. RSC Advances. [Link]
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Wu, S., Lin, Y., Zhong, B., Wen, G., Liu, H., & Su, D. S. (2018). A comparative study of nitrobenzene reduction using model catalysts. RSC Advances. [Link]
- Google Patents. (2011). Method for synthesizing 3-methoxybenzaldehyde. CN101570473B.
-
Valle-Agustin, M. B., et al. (2020). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Molecules. [Link]
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ResearchGate. Catalytic reduction of different nitroarenes. ResearchGate. [Link]
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Rossi, L. (2017). Reduction of Nitro Compounds Using 3d- Non-Noble Metal Catalysts. AIR Unimi. [Link]
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3-Methoxy-2-nitrobenzaldehyde vs 4-Methoxy-2-nitrobenzaldehyde in synthesis
An In-Depth Guide for Synthetic Chemists: Navigating the Choice Between 3-Methoxy-2-nitrobenzaldehyde and 4-Methoxy-2-nitrobenzaldehyde
As key building blocks in the synthesis of complex organic molecules, particularly heterocyclic systems of medicinal importance, the selection of the correct starting material is paramount. This guide provides a detailed comparative analysis of two structurally similar yet electronically distinct isomers: this compound and 4-Methoxy-2-nitrobenzaldehyde. We will delve into their physicochemical properties, electronic differences, and strategic applications in synthesis, supported by experimental protocols, to empower researchers in making informed decisions for their synthetic campaigns.
Physicochemical Properties: A Head-to-Head Comparison
While both isomers share the same molecular formula and weight, their distinct substitution patterns lead to differences in physical properties such as melting point and crystalline structure. These fundamental characteristics are crucial for handling, storage, and reaction setup.
| Property | This compound | 4-Methoxy-2-nitrobenzaldehyde |
| CAS Number | 53055-05-3[1][2] | 22996-21-0[3][4] |
| Molecular Formula | C₈H₇NO₄[1][5] | C₈H₇NO₄[3][6] |
| Molecular Weight | 181.15 g/mol [1][7] | 181.15 g/mol [3][6] |
| Appearance | White to beige or yellow crystalline powder[2][8] | White to off-white or yellow solid[9] |
| Melting Point | 97-101 °C[2][5][7] | 95.5-96 °C[6] or 76-80 °C[10] |
| IUPAC Name | This compound[1] | 4-methoxy-2-nitrobenzaldehyde[3][11] |
| InChIKey | GDTUACILWWLIJF-UHFFFAOYSA-N[1][7] | KLTDQLIGNSBZPO-UHFFFAOYSA-N[3] |
| SMILES | COC1=CC=CC(=C1[O-])C=O[1] | COC1=CC(=C(C=C1)C=O)[O-][3] |
Structural and Electronic Divergence: The "Why" Behind Reactivity
The synthetic utility of these isomers is dictated by the interplay of their three functional groups: the electron-donating methoxy (-OCH₃) group, and the two powerful electron-withdrawing groups, nitro (-NO₂) and aldehyde (-CHO). Their relative positions on the benzene ring create unique electronic environments that govern the reactivity of the aldehyde and the overall molecule.
-
This compound : The methoxy group is meta to the aldehyde. Its electron-donating resonance effect does not directly influence the aldehyde's carbonyl carbon. However, the strong inductive and resonance withdrawal from the ortho-nitro group significantly increases the electrophilicity of the aldehyde. The proximity of all three functional groups can also lead to steric hindrance, potentially influencing the approach of nucleophiles.
-
4-Methoxy-2-nitrobenzaldehyde : The methoxy group is para to the aldehyde. This positioning allows for a powerful +M (resonance) effect, donating electron density directly into the carbonyl system through the benzene ring. This donation is counteracted by the strong electron-withdrawing effect of the ortho-nitro group. This push-pull dynamic makes the molecule a versatile substrate for various transformations.[12]
Caption: Domino Friedländer Synthesis Workflow.
Experimental Protocols: From Theory to Practice
To provide actionable insights, we present a generalized protocol for the highly efficient domino nitro reduction-Friedländer heterocyclization, a reaction where both isomers excel.
Protocol: Synthesis of a Methoxy-Substituted Quinoline-3-carboxylate
This protocol describes a one-pot synthesis of a substituted quinoline from either methoxy-2-nitrobenzaldehyde isomer and ethyl acetoacetate. [13] Materials:
-
This compound OR 4-Methoxy-2-nitrobenzaldehyde (1.0 equiv)
-
Ethyl acetoacetate (2.0-3.0 equiv)
-
Iron powder (Fe), <100 mesh (4.0 equiv)
-
Glacial Acetic Acid
-
Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate for workup
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the chosen methoxy-2-nitrobenzaldehyde isomer (e.g., 1.32 mmol) in glacial acetic acid (10 mL).
-
Addition of Reagents : Add the active methylene compound, ethyl acetoacetate (3.0 equiv), to the solution.
-
Heating : Stir the mixture and heat to a temperature of 95-110 °C.
-
Nitro Reduction : Once the target temperature is reached, add the iron powder (4.0 equiv) portion-wise over approximately 15 minutes to control the initial exotherm.
-
Reaction Monitoring : Maintain the temperature and allow the reaction to proceed for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup : After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts, washing the pad with ethyl acetate.
-
Extraction : Transfer the filtrate to a separatory funnel and dilute with water. Extract the aqueous layer with ethyl acetate (3x).
-
Washing : Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure substituted quinoline product.
Concluding Remarks for the Synthetic Strategist
The choice between this compound and 4-Methoxy-2-nitrobenzaldehyde is not one of superior reactivity but of strategic design. Both are excellent and reliable precursors for constructing complex heterocyclic systems via domino reactions that leverage the ortho-nitroaldehyde motif.
-
Select This compound when the synthetic target requires a methoxy substituent at a position corresponding to the C8 of the resulting quinoline or related heterocycle.
-
Select 4-Methoxy-2-nitrobenzaldehyde to install a methoxy group at the C7 position of the heterocyclic core.
Understanding the subtle yet significant electronic and steric differences dictated by the methoxy group's position is fundamental to predicting reactivity, optimizing reaction conditions, and ultimately, achieving the desired molecular architecture with efficiency and precision.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
WorldOfChemicals. (2025, November 13). 4-Methoxy-2-Nitrobenzaldehyde: Properties, Synthesis, and Applications Explained. Retrieved from [Link]
-
ChemBK. (n.d.). 4-Methoxy-2-Nitro-Benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-2-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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ChemBK. (n.d.). 4-Methoxy-2-nitrobenzaldehyde. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties of this compound. Retrieved from [Link]
-
Biosynce. (n.d.). 4-Methoxy-2-nitrobenzaldehyde CAS 22996-21-0. Retrieved from [Link]
-
SLS. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Retrieved from [Link]
-
Vedantu. (n.d.). The IUPAC name of the compound a 4methoxy2nitrobenzaldehyde. Retrieved from [Link]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
A Spectroscopic Compass: Navigating the Structural Nuances of 3-Methoxy-2-nitrobenzaldehyde and Its Derivatives
For the discerning researcher in organic synthesis and drug development, 3-methoxy-2-nitrobenzaldehyde is more than just a chemical intermediate; it is a versatile scaffold teeming with synthetic potential. The strategic placement of the methoxy, nitro, and aldehyde functionalities on the aromatic ring gives rise to a unique electronic and steric environment, making it a valuable precursor for a diverse range of heterocyclic compounds and pharmacologically active molecules. However, to effectively harness its synthetic utility and that of its derivatives, a profound understanding of their molecular architecture is paramount. Spectroscopic techniques serve as our primary toolset for elucidating these structural intricacies, providing a detailed fingerprint of each molecule.
This guide presents a comprehensive spectroscopic comparison of this compound and its key derivatives. Moving beyond a mere cataloging of spectral data, we will delve into the causal relationships between molecular structure and spectroscopic output. By examining the subtle yet significant shifts in NMR, the characteristic vibrations in IR, the electronic transitions in UV-Vis, and the fragmentation patterns in mass spectrometry, we will construct a holistic understanding of how substituent placement and electronic effects manifest in the spectral data. This guide is designed to be a practical resource, empowering researchers to confidently identify, characterize, and differentiate these valuable compounds.
The Interplay of Electrons and Nuclei: A Comparative NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing a detailed map of the carbon and hydrogen framework. In the case of this compound and its derivatives, the chemical shifts (δ) and coupling constants (J) of the protons and carbons are exquisitely sensitive to the electronic and steric interplay of the substituents.
¹H NMR Spectroscopy: A Window into the Electronic Environment
The proton NMR spectrum provides a wealth of information about the electronic environment of the hydrogen atoms in a molecule. The electron-withdrawing nature of the nitro (-NO₂) and aldehyde (-CHO) groups, combined with the electron-donating effect of the methoxy (-OCH₃) group, creates a distinct pattern of shielding and deshielding on the aromatic ring.
Key Observational Logic:
-
Aldehydic Proton: The proton of the aldehyde group is highly deshielded due to the electronegativity of the carbonyl oxygen and the anisotropic effect of the C=O bond. This results in a characteristic signal in the downfield region of the spectrum, typically between 9.5 and 10.5 ppm.[1]
-
Aromatic Protons: The chemical shifts of the aromatic protons are influenced by the combined electronic effects of the substituents. The strongly electron-withdrawing nitro group will significantly deshield protons that are ortho and para to it. Conversely, the electron-donating methoxy group will shield these protons, causing an upfield shift. The interplay of these effects in different isomers leads to unique and diagnostic chemical shift patterns.
-
Methoxy Protons: The protons of the methoxy group typically appear as a sharp singlet in the upfield region of the aromatic spectrum, usually between 3.8 and 4.0 ppm.
Comparative Data for this compound and its Isomers:
| Compound | Aldehyde H (δ, ppm) | Aromatic H (δ, ppm) | Methoxy H (δ, ppm) | Solvent |
| This compound | ~10.4 | 7.4 - 7.9 (m) | ~3.9 (s) | CDCl₃ |
| 4-Methoxy-2-nitrobenzaldehyde | ~10.3 | 7.3 - 7.7 (m) | ~3.9 (s) | CDCl₃ |
| 3-Methoxy-4-nitrobenzaldehyde | ~9.9 | 7.6 - 8.2 (m) | ~4.0 (s) | CDCl₃ |
| 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | ~10.3 | 7.6 - 8.3 (m) | ~4.0 (s) | CDCl₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented is a representative compilation from various sources.[2][3]
Mechanistic Insights:
The ortho- and para-directing activating effect of the methoxy group and the meta-directing deactivating effect of the nitro and aldehyde groups are fundamental concepts in understanding the observed chemical shifts. In this compound, the proximity of the electron-withdrawing nitro group and the electron-donating methoxy group creates a complex electronic environment. Theoretical studies have shown that the chemical shifts of protons on a substituted benzene ring are not solely governed by resonance effects but are also significantly influenced by the σ-electronic system and, in the case of ortho-substituents, through-space interactions.[3]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are also highly sensitive to the electronic effects of the substituents.
Key Observational Logic:
-
Carbonyl Carbon: The carbon of the aldehyde group is significantly deshielded and appears far downfield, typically in the range of 185-195 ppm.[1]
-
Aromatic Carbons: The carbons directly attached to the electron-withdrawing nitro and aldehyde groups are deshielded, while the carbon attached to the electron-donating methoxy group is shielded. The chemical shifts of the other aromatic carbons are influenced by the combined resonance and inductive effects of all three substituents.
Comparative Data for this compound and its Isomers:
| Compound | C=O (δ, ppm) | Aromatic C (δ, ppm) | -OCH₃ (δ, ppm) |
| This compound | ~189 | 120 - 155 | ~56 |
| 4-Methoxy-2-nitrobenzaldehyde | ~188 | 115 - 165 | ~56 |
| 3-Methoxy-4-nitrobenzaldehyde | ~190 | 112 - 160 | ~57 |
Note: This data is compiled from publicly available spectral databases and may vary based on experimental conditions.[3]
Vibrational Fingerprints: A Comparative IR Spectroscopic Analysis
Infrared (IR) spectroscopy probes the vibrational frequencies of the bonds within a molecule. The positions, intensities, and shapes of the absorption bands in an IR spectrum provide a unique fingerprint of the functional groups present.
Key Vibrational Modes and Their Significance:
-
C=O Stretch (Aldehyde): This is a strong, sharp absorption band that is highly characteristic of the carbonyl group. For aromatic aldehydes, this band typically appears in the region of 1710-1685 cm⁻¹. Conjugation with the aromatic ring and the electronic effects of other substituents can influence the exact frequency. Electron-withdrawing groups tend to increase the frequency, while electron-donating groups decrease it.[1]
-
C-H Stretch (Aldehyde): Aldehydes exhibit a characteristic C-H stretching vibration that appears as two weak bands, one around 2850-2820 cm⁻¹ and another around 2750-2720 cm⁻¹. The presence of these bands is a strong indicator of an aldehyde functionality.
-
NO₂ Stretches: The nitro group has two characteristic stretching vibrations: an asymmetric stretch (strong) typically found between 1560-1515 cm⁻¹ and a symmetric stretch (medium) between 1360-1315 cm⁻¹.
-
C-O Stretch (Methoxy): The stretching vibration of the aryl-alkyl ether linkage of the methoxy group usually appears as a strong band in the region of 1275-1200 cm⁻¹ (asymmetric) and a weaker band around 1075-1020 cm⁻¹ (symmetric).
-
Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear as a series of bands of variable intensity in the 1600-1450 cm⁻¹ region.
Comparative IR Data (cm⁻¹):
| Compound | ν(C=O) | ν(NO₂) asymmetric | ν(NO₂) symmetric | ν(C-O) |
| This compound | ~1700 | ~1530 | ~1350 | ~1260 |
| 4-Methoxy-2-nitrobenzaldehyde | ~1705 | ~1525 | ~1345 | ~1270 |
| 3-Methoxy-4-nitrobenzaldehyde | ~1700 | ~1520 | ~1340 | ~1280 |
Note: Data is compiled from various spectral databases. The KBr pellet or ATR techniques are commonly used for solid samples.[3]
Electronic Transitions: A Glimpse with UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds, with their conjugated π-electron systems, typically exhibit characteristic absorption bands in the UV-Vis region.
Understanding the Electronic Transitions:
The UV-Vis spectra of nitrobenzaldehydes are generally characterized by multiple absorption bands arising from π → π* and n → π* transitions.[4][5]
-
π → π* Transitions: These are typically high-intensity absorptions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In substituted benzaldehydes, these transitions often appear in the 250-300 nm range.
-
n → π* Transitions: These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen of the carbonyl or nitro group) to a π* antibonding orbital. These bands are often observed as a shoulder on the more intense π → π* bands, typically appearing at longer wavelengths (>300 nm).[4]
Molecular Fragmentation: Insights from Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern of a molecule upon ionization can offer valuable structural clues.
Expected Fragmentation Pathways:
For this compound (Molecular Weight: 181.15 g/mol ), electron ionization (EI) mass spectrometry is expected to show a molecular ion peak (M⁺˙) at m/z 181. The fragmentation pattern will be dictated by the relative stability of the resulting fragments. Key expected fragmentation pathways include:
-
Loss of a hydrogen radical (-H˙): Formation of a stable [M-1]⁺ ion at m/z 180.
-
Loss of the nitro group (-NO₂): A peak at m/z 135, corresponding to the [M-46]⁺ ion.
-
Loss of the methoxy group (-OCH₃): A peak at m/z 150, corresponding to the [M-31]⁺ ion.
-
Loss of the aldehyde group (-CHO): A peak at m/z 152, corresponding to the [M-29]⁺ ion.
-
Formation of the benzoyl cation: Cleavage of the C-C bond between the ring and the aldehyde group can lead to the formation of a substituted benzoyl cation.
The relative intensities of these fragment ions will depend on their stability, which is influenced by the electronic effects of the remaining substituents.
Experimental Protocols: A Guide to Reproducible Data Acquisition
The acquisition of high-quality, reproducible spectroscopic data is contingent upon meticulous experimental technique. The following are detailed, step-by-step methodologies for the key experiments discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative into a clean, dry vial.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to dissolve the sample completely.
-
If the solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS, 0 ppm).
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 90° pulse).
-
Acquire the ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, proton-decoupled).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale using the TMS signal (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Determine the chemical shifts and coupling constants for all signals.
-
Assign the signals to the corresponding protons and carbons in the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Caption: Workflow for FT-IR spectroscopic analysis using ATR.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound derivative directly onto the center of the ATR crystal.
-
Lower the press arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
After the measurement, clean the ATR crystal and the press tip thoroughly.
-
-
Data Analysis:
-
Identify the wavenumbers of the major absorption bands in the spectrum.
-
Assign these bands to the corresponding functional groups and vibrational modes in the molecule.
-
Compare the obtained spectrum with reference spectra from databases for confirmation.
-
Conclusion: A Unified Spectroscopic Picture
The spectroscopic characterization of this compound and its derivatives provides a powerful means of confirming their identity, assessing their purity, and gaining deep insights into their electronic and structural properties. By systematically analyzing the data from NMR, IR, UV-Vis, and mass spectrometry, researchers can confidently navigate the subtleties of these important synthetic intermediates. The interplay of the electron-donating methoxy group and the electron-withdrawing nitro and aldehyde groups creates a unique spectroscopic fingerprint for each isomer, allowing for their unambiguous differentiation. This guide, by integrating experimental data with mechanistic explanations and practical protocols, aims to equip researchers with the knowledge and tools necessary to effectively utilize these versatile molecules in their synthetic endeavors.
References
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assessing the purity of 3-Methoxy-2-nitrobenzaldehyde by different analytical techniques
For researchers, scientists, and professionals vested in drug development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock of reproducible, safe, and effective outcomes. 3-Methoxy-2-nitrobenzaldehyde, a key building block in the synthesis of various pharmaceuticals, exemplifies a compound where stringent purity control is paramount. Impurities, even in trace amounts, can lead to aberrant reaction pathways, diminished yields, and the generation of potentially toxic byproducts in the final active pharmaceutical ingredient (API).
This guide provides an in-depth, objective comparison of the principal analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and support our discussion with experimental data, all within the framework of established regulatory standards.
The Analytical Imperative: Understanding Potential Impurities
A robust purity assessment begins with an understanding of the potential impurities. The common synthesis of this compound involves the nitration of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). This process can introduce several related substances:
-
Starting Material: Unreacted o-vanillin.
-
Isomeric Byproducts: Positional isomers such as 4-methoxy-3-nitrobenzaldehyde and 6-methoxy-5-nitrobenzaldehyde.
-
Over-nitrated or Under-nitrated Species: Dinitro or non-nitrated benzaldehyde derivatives.
-
Degradation Products: Arising from instability under certain pH, oxidative, or thermal conditions.[1]
-
Residual Solvents: From the reaction and purification steps.
The choice of an analytical technique must be guided by its ability to resolve and quantify these diverse potential impurities.
Comparative Analysis of Key Analytical Techniques
A multi-pronged analytical strategy is often the most effective approach to comprehensively characterize the purity of a compound like this compound. Each technique offers unique advantages in terms of selectivity, sensitivity, and the nature of the information it provides.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) Spectroscopy |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[2] | Separation of volatile compounds in the gas phase followed by mass-based detection.[2] | Absorption of radiofrequency by atomic nuclei in a magnetic field, with signal intensity directly proportional to the number of nuclei.[3][4] |
| Primary Application | Quantitative purity determination and detection of non-volatile impurities.[5] | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. | Absolute purity determination without a specific reference standard for the analyte, structural confirmation, and quantification of isomers.[4] |
| Strengths | High resolution and sensitivity for a wide range of aromatic compounds. Robust and widely available.[2] | High specificity from mass detection, excellent for identifying unknown volatile impurities.[6] | A primary method providing a direct measure of purity. Non-destructive.[4][7] |
| Limitations | May require specific reference standards for impurity identification. Not suitable for highly volatile impurities. | Limited to thermally stable and volatile compounds. Potential for thermal degradation of the analyte. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer for optimal resolution and sensitivity. |
Data Presentation: A Comparative Overview
The following table presents representative performance data for the analysis of this compound by the three techniques, based on established literature values for similar aromatic aldehydes and validated methods.[8][9][10]
| Parameter | HPLC-UV | GC-MS | qNMR |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | ~0.1 mg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | ~0.3 mg/mL |
| Precision (%RSD) | < 1.5% | < 5% | < 1.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% |
Experimental Protocols
The trustworthiness of any analytical data hinges on the robustness of the experimental protocol. The following are detailed, step-by-step methodologies for each technique, designed to be self-validating in accordance with ICH guidelines.[11][12][13]
High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the quantitative determination of this compound purity.
Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | Quaternary pump, autosampler, column oven, and UV-Vis detector. |
| Stationary Phase | C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8] |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile[5] |
| Gradient Elution | 0-20 min: 30-80% B20-25 min: 80% B25-26 min: 80-30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL[8] |
Preparation of Solutions:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the standard solution.
-
Filter both solutions through a 0.45 µm syringe filter prior to injection.
Method Validation (as per ICH Q2(R2)): [2][11][12][13]
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), the sample, and the sample spiked with known impurities. No interfering peaks should be observed at the retention time of this compound. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions should be performed to demonstrate peak purity.[1][14]
-
Linearity: Prepare a series of at least five standard solutions across a range of 50-150% of the nominal concentration. Plot the peak area versus concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or a known sample matrix at three concentration levels (e.g., 80%, 100%, and 120%).
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the sample.
-
LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[15]
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to identify and quantify volatile impurities, such as residual solvents and thermally stable byproducts.
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| GC-MS System | Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole). |
| Column | Capillary column suitable for polar compounds (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm). |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min. |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | Initial: 60 °C (hold 2 min)Ramp: 15 °C/min to 240 °CFinal Hold: 5 min at 240 °C |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 35-450 amu |
Preparation of Solutions:
-
Standard Solution: Prepare individual standards of expected volatile impurities in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 10 µg/mL.
-
Sample Solution (10 mg/mL): Accurately weigh about 100 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
Data Analysis:
-
Identify impurities by comparing their retention times and mass spectra to the prepared standards and a spectral library (e.g., NIST).
-
Quantify impurities using an internal or external standard method.
Quantitative ¹H-NMR (qNMR) Spectroscopy
This protocol outlines the absolute purity determination of this compound using an internal standard.
Instrumentation and Parameters:
| Parameter | Recommended Condition |
| NMR Spectrometer | ≥ 400 MHz, equipped with a probe capable of producing sharp, symmetrical peaks. |
| Solvent | Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). |
| Internal Standard | A certified reference material with known purity, chemically stable, and with signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are suitable choices. |
| Pulse Program | A single pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and internal standard protons (typically 30-60 seconds). |
| Number of Scans | Sufficient to achieve a signal-to-noise ratio of >150 for the signals used in quantification. |
Experimental Procedure:
-
Sample Preparation: Accurately weigh (to 0.01 mg) approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a clean, dry vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using the quantitative parameters.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction.
-
Purity Calculation: The purity of this compound (Purity_analyte) is calculated using the following equation:
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Mandatory Visualizations
Experimental Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity assessment of this compound.
Logical Relationship of Analytical Techniques in Purity Assessment
Caption: Interrelation of analytical techniques for a comprehensive purity profile.
Conclusion
The assessment of purity for a critical intermediate like this compound is a multi-faceted endeavor that necessitates a thoughtful selection of orthogonal analytical techniques. HPLC stands out as the workhorse for routine quantitative purity determination due to its robustness and high resolution for non-volatile impurities. GC-MS is indispensable for the specific identification and quantification of volatile and semi-volatile contaminants, which are often overlooked by liquid chromatography. qNMR, as a primary analytical method, provides an unparalleled level of confidence in assigning an absolute purity value and confirming the structural integrity of the compound.
By integrating these techniques within a validation framework compliant with ICH guidelines, researchers and drug development professionals can ensure the quality and consistency of their materials, thereby safeguarding the integrity of their scientific work and the safety of potential therapeutic applications.
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Wang, Y., Zhang, J., Li, Q., & Zhang, H. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 765. [Link]
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Rustandi, R. R., & Hu, P. (2012). Live qualification/validation of purity methods for protein products. Purdue University. [Link]
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A Comparative Analysis of Synthetic Routes to 3-Methoxy-2-nitrobenzaldehyde: A Guide for Researchers
In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of a synthetic pathway is paramount to achieving optimal yields, purity, and scalability. 3-Methoxy-2-nitrobenzaldehyde, a key intermediate in the preparation of various biologically active compounds, presents a compelling case study in the challenges and intricacies of aromatic substitution and functional group manipulation. This guide provides an in-depth comparative analysis of the three primary synthetic routes to this valuable molecule, offering experimental insights and data to inform the decisions of researchers, scientists, and professionals in drug development.
This analysis will dissect the synthesis of this compound starting from three readily available precursors:
-
o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde)
-
3-Methoxybenzaldehyde
-
3-Methoxytoluene
Each route will be evaluated based on its chemical principles, experimental feasibility, yield, and the inherent challenges associated with each transformation.
Route 1: Synthesis from o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde)
This pathway leverages the directing effects of the hydroxyl and methoxy groups of o-vanillin to guide the nitration, followed by a crucial dehydroxylation step.
Chemical Strategy
The synthesis commences with the electrophilic nitration of o-vanillin. The activating, ortho-, para-directing hydroxyl and methoxy groups synergistically direct the incoming nitro group. The primary challenge in this route lies in the subsequent selective removal of the phenolic hydroxyl group.
Experimental Protocol: Nitration of o-Vanillin
A greener approach to the nitration of vanillin and its derivatives utilizes milder nitrating agents to mitigate the formation of byproducts and reduce environmental impact.
Materials:
-
o-Vanillin
-
Sodium Nitrate (NaNO₃) or Potassium Nitrate (KNO₃)
-
Glacial Acetic Acid
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Dissolve o-vanillin in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a stoichiometric amount of sodium nitrate or potassium nitrate to the cooled solution while stirring vigorously.
-
Allow the reaction to proceed at low temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the nitrated product.
-
Collect the solid by filtration, wash with cold water, and dry.
The Dehydroxylation Challenge
The removal of the phenolic hydroxyl group from the nitrated intermediate is a non-trivial step. The Barton-McCombie deoxygenation offers a potential solution.[1][2] This radical-mediated reaction involves the conversion of the alcohol to a thiocarbonyl derivative, which is then reduced.
Route 2: Synthesis from 3-Methoxybenzaldehyde
This route appears to be the most direct, involving a single nitration step. However, the regioselectivity of this reaction presents a significant challenge.
Chemical Strategy
The nitration of 3-methoxybenzaldehyde is governed by the competing directing effects of the methoxy group (ortho-, para-directing) and the aldehyde group (meta-directing). This leads to the formation of a mixture of isomers, primarily 2-nitro, 4-nitro, and 6-nitro derivatives. The key to the success of this route lies in the efficient separation of the desired 2-nitro isomer.
Experimental Protocol: Nitration of 3-Methoxybenzaldehyde
Materials:
-
3-Methoxybenzaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice bath
-
Magnetic stirrer
Procedure:
-
In a three-necked flask equipped with a thermometer, addition funnel, and magnetic stirrer, cool concentrated sulfuric acid in an ice bath.
-
Slowly add fuming nitric acid to the sulfuric acid, maintaining the temperature below 10°C to create the nitrating mixture.
-
Add 3-methoxybenzaldehyde dropwise to the nitrating mixture, keeping the internal temperature between 5°C and 15°C.
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the mixture of nitro isomers.
-
Collect the solid by vacuum filtration and wash with cold water.
Isomer Separation: A Critical Hurdle
The separation of the resulting nitrobenzaldehyde isomers is challenging due to their similar physical properties.[3] Fractional crystallization is often ineffective.[3] A more robust method involves the conversion of the aldehyde mixture into their corresponding acetals, which often exhibit different physical properties, allowing for separation by chromatography or distillation. The separated acetals can then be hydrolyzed back to the pure aldehyde isomers.[3]
Route 3: Synthesis from 3-Methoxytoluene
This two-step approach involves the nitration of 3-methoxytoluene followed by the selective oxidation of the methyl group to an aldehyde.
Chemical Strategy
The initial nitration of 3-methoxytoluene is directed by the methoxy group to the ortho and para positions. To obtain the precursor for this compound, the nitration needs to occur at the 2-position. The subsequent selective oxidation of the methyl group of 3-methoxy-2-nitrotoluene to an aldehyde is a delicate transformation, as over-oxidation to the carboxylic acid is a common side reaction.
Experimental Protocol: Selective Oxidation of 3-Methoxy-2-nitrotoluene
The Sommelet reaction provides a classic method for the conversion of a benzyl halide to an aldehyde.[4][5] This would first require the benzylic bromination of 3-methoxy-2-nitrotoluene. An alternative is the Hass-Bender oxidation, which converts a benzyl halide to a benzaldehyde using the sodium salt of 2-nitropropane.[6]
A more direct, albeit potentially lower-yielding, approach involves controlled oxidation.
Materials:
-
3-Methoxy-2-nitrotoluene
-
Oxidizing agent (e.g., ceric ammonium nitrate, manganese dioxide)
-
Solvent (e.g., acetic acid)
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve 3-methoxy-2-nitrotoluene in a suitable solvent in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add the oxidizing agent portion-wise to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove any inorganic salts.
-
Extract the product from the filtrate using an appropriate organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Comparative Summary
| Parameter | Route 1: From o-Vanillin | Route 2: From 3-Methoxybenzaldehyde | Route 3: From 3-Methoxytoluene |
| Starting Material | o-Vanillin | 3-Methoxybenzaldehyde | 3-Methoxytoluene |
| Number of Steps | 2 (Nitration, Dehydroxylation) | 1 (Nitration) | 2 (Nitration, Oxidation) |
| Key Challenge | Selective dehydroxylation of the phenolic group. | Regioselectivity of nitration and separation of isomers. | Selective oxidation of the methyl group to an aldehyde. |
| Potential Yield | Moderate to Good (highly dependent on dehydroxylation efficiency). | Variable (depends on isomer separation efficiency). | Moderate (oxidation step can be low-yielding). |
| Scalability | Potentially scalable if an efficient dehydroxylation method is established. | Challenging due to the need for large-scale isomer separation. | Scalability depends on the efficiency and safety of the oxidation step. |
| Green Chemistry | Can be improved with milder nitrating agents. Dehydroxylation step may use hazardous reagents. | Use of strong acids is typical. Isomer separation can be solvent-intensive. | Oxidation step may use heavy metals or hazardous reagents. |
Visualization of Synthetic Pathways
Caption: Comparative workflow for the synthesis of this compound.
Conclusion and Future Perspectives
Each of the analyzed synthetic routes to this compound presents a unique set of advantages and challenges. The choice of the optimal pathway will ultimately depend on the specific requirements of the synthesis, including the desired scale, purity, and available resources.
-
Route 1 (from o-Vanillin) is promising due to the controlled nitration, but its viability hinges on the development of an efficient and scalable dehydroxylation method for the nitrophenol intermediate.
-
Route 2 (from 3-Methoxybenzaldehyde) is the most direct but is hampered by the formation of isomers, necessitating a robust and efficient separation technique.
-
Route 3 (from 3-Methoxytoluene) offers a viable alternative, provided that a selective and high-yielding oxidation of the methyl group can be achieved without significant byproduct formation.
Future research in this area should focus on addressing the key challenges identified in each route. For the o-vanillin route, exploring novel catalytic dehydroxylation methods that are compatible with the nitro group would be highly beneficial. For the 3-methoxybenzaldehyde route, the development of regioselective nitration conditions or more efficient isomer separation technologies would significantly enhance its attractiveness. Finally, for the 3-methoxytoluene route, the discovery of more selective and sustainable oxidation catalysts for the conversion of the methyl group to an aldehyde would be a major advancement.
By carefully considering the factors outlined in this guide, researchers can make informed decisions to select the most appropriate synthetic strategy for their specific needs in the synthesis of this compound and other related fine chemicals.
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- Sajiki, H., et al. Pd/C-Catalyzed Deoxygenation of Phenol Derivatives Using Mg Metal and MeOH in the Presence of NH4OAc. Organic Letters2006, 8 (5), 987-990.
- Rossi, R. A.; Bunnett, J. F. Dehydroxylation of phenols by cleavage of their diethyl phosphate esters with alkali metals in liquid ammonia. The Journal of Organic Chemistry1973, 38 (7), 1407–1410.
- Wang, Z. Comprehensive Organic Name Reactions and Reagents. Wiley, 2009.
- Hass, H. B.; Bender, M. L. The Reaction of Benzyl Halides with the Sodium Salt of 2-Nitropropane. A General Synthesis of Substituted Benzaldehydes. J. Am. Chem. Soc.1949, 71 (5), 1767–1769.
- Angyal, S. J. The Sommelet Reaction. Org. React.1954, 8, 197.
- Ismail, K., et al. Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. RSC Adv.2013, 3, 18609.
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ResearchGate. Selective oxidation of o-nitrotoluene to o-nitrobenzaldehyde with metalloporphyrins as biomimetic catalys. [Link]
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Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde. [Link]
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Organic Reactions. The Sommelet Reaction. [Link]
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ResearchGate. Selective catalytic hydroalkylation and deoxygenation of substituted phenols to bicycloalkanes. [Link]
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ACS Publications. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. [Link]
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ResearchGate. Separation of ortho/meta isomers of nitrobenzaldehyde via 1,3-dioxolane derivatives. [Link]
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CiteSeerX. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]
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Collection of Czechoslovak Chemical Communications. Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. [Link]
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A Senior Application Scientist's Guide to Validating the Structure of 3-Methoxy-2-nitrobenzaldehyde Reaction Products
For professionals in chemical research and drug development, 3-Methoxy-2-nitrobenzaldehyde is a cornerstone reagent. Its unique electronic and steric properties, arising from the interplay between the aldehyde, nitro, and methoxy groups, make it a versatile precursor for a wide array of heterocyclic and pharmacologically active compounds.[1][2][3][4] However, this same chemical versatility presents a significant challenge: the unambiguous structural validation of its reaction products.
Reactions such as reductions, condensations, and cyclizations can yield a complex mixture of isomers, stereoisomers, or entirely unexpected molecular architectures.[2][3][5][6] For the researcher, absolute certainty in the structure of a synthesized molecule is not merely an academic exercise; it is a prerequisite for reproducible results, meaningful structure-activity relationship (SAR) studies, and the ultimate success of a development pipeline.
This guide provides a comprehensive, technically-grounded framework for validating the products of this compound reactions. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to build a self-validating analytical workflow. Our approach is rooted in a multi-technique strategy, recognizing that no single method can provide the complete structural picture.[7][8][9]
The Analytical Workflow: A Strategy for Unambiguous Elucidation
The validation process should be systematic, beginning with preliminary assessments and progressing to high-resolution spectroscopic and spectrometric techniques. The following workflow illustrates a logical and efficient pathway from a crude reaction mixture to a fully validated chemical structure.
Caption: Logical workflow for structural validation of synthetic products.
Comparative Guide to Core Analytical Techniques
The cornerstone of modern structural elucidation lies in the synergistic use of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined data allows for a confident assignment.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Causality: NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule.[8][11] For derivatives of this compound, ¹H and ¹³C NMR are indispensable for mapping the aromatic substitution pattern and confirming transformations of the aldehyde group.
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; ensure the compound is fully soluble and that the solvent signal does not obscure key resonances.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz is typical) and Fourier transform. Phase the spectrum and calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Analysis: Integrate all peaks to determine proton ratios. Analyze chemical shifts, coupling constants (J-values), and multiplicity to assemble structural fragments.
Data Interpretation & Comparison:
| Technique | Information Provided | Strengths for this Topic | Limitations |
| ¹H NMR | Proton environment, count, and connectivity through spin-spin coupling. | - Directly maps the aromatic substitution pattern. - Confirms conversion of the aldehyde proton (disappearance of ~10 ppm singlet).[6] - Sensitive to changes in neighboring groups (e.g., nitro to amine). | - Can have overlapping signals in the aromatic region. - May not distinguish between certain regioisomers without 2D NMR. |
| ¹³C NMR | Number of unique carbon environments and their electronic nature. | - Confirms the total number of carbons. - Carbonyl carbon signal (~190 ppm) disappearance is a key indicator of reaction. - Sensitive to symmetry in the molecule. | - Low natural abundance requires longer acquisition times. - Does not provide information on proton count. |
| 2D NMR (COSY) | Shows ¹H-¹H coupling correlations. | - Unambiguously connects protons within a spin system, crucial for assigning complex aromatic patterns.[6] | - Does not connect isolated spin systems. |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Causality: MS provides the molecular weight of a compound, which is the most fundamental piece of structural data.[7][12] High-resolution mass spectrometry (HRMS) can yield a molecular formula, drastically narrowing down potential structures. Fragmentation patterns offer clues about the molecule's substructures.[13][14]
Experimental Protocol (Electrospray Ionization - ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive or negative ion mode, depending on the analyte's ability to be protonated [M+H]⁺ or deprotonated [M-H]⁻. Scan a mass range appropriate for the expected product.
-
Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) to confirm the molecular weight. Analyze major fragment ions to corroborate the proposed structure.
Data Interpretation & Comparison:
| Technique | Information Provided | Strengths for this Topic | Limitations |
| Low-Res MS | Nominal molecular weight and fragmentation patterns. | - Rapid confirmation that a reaction has occurred (i.e., mass has changed as expected). - Simple and widely accessible. | - Cannot distinguish between isomers. - Cannot provide a molecular formula. |
| High-Res MS (HRMS) | Exact mass to within 5 ppm, allowing for molecular formula determination. | - Provides very high confidence in the elemental composition of the product. | - More expensive and less accessible than low-res MS. |
Infrared (IR) Spectroscopy: The Functional Group Check
Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the presence or absence of key functional groups.[8][15] In the context of this compound reactions, it provides a quick check to see if the intended functional group transformation has occurred.
Experimental Protocol (Attenuated Total Reflectance - ATR-IR):
-
Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands for key functional groups.
Data Interpretation & Comparison:
| Starting Material (this compound) | Expected Product Functional Group | Characteristic IR Bands (cm⁻¹) | Causality of Change |
| Aldehyde C=O stretch (~1700 cm⁻¹) | Alcohol (-OH) | Broad O-H stretch (~3200-3600 cm⁻¹) | Reduction of the aldehyde. |
| Aldehyde C-H stretch (~2720, ~2820 cm⁻¹) | Alkene (C=C) | C=C stretch (~1650 cm⁻¹), =C-H bend (~960-990 cm⁻¹ for trans) | Condensation reaction (e.g., Wittig, Knoevenagel). |
| Nitro N-O stretches (~1530, ~1350 cm⁻¹) | Amine (-NH₂) | Two N-H stretches (~3300-3500 cm⁻¹) | Reduction of the nitro group. |
Single-Crystal X-ray Crystallography: The Absolute Answer
Expertise & Causality: When NMR and MS data are insufficient to resolve ambiguities in regiochemistry or stereochemistry, X-ray crystallography provides the definitive 3D structure of a molecule in the solid state.[16][17] It is the gold standard for determining absolute configuration of chiral molecules.[18][19][20]
Experimental Protocol:
-
Crystal Growth: This is the most critical and often challenging step. Grow a single, high-quality crystal (typically 0.1-0.3 mm) of the purified compound. Common methods include slow evaporation from a solvent/co-solvent system, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount the crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data as the crystal is rotated.
-
Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final, unambiguous molecular structure.
Data Interpretation & Comparison:
| Technique | Information Provided | Strengths for this Topic | Limitations |
| X-ray Crystallography | Unambiguous 3D molecular structure, bond lengths, bond angles, and absolute configuration. | - Provides the ultimate, irrefutable proof of structure. - Essential for resolving complex stereochemical or regiochemical questions. | - Requires a suitable single crystal, which can be difficult or impossible to grow. - The determined structure is for the solid state, which may differ from the solution-phase conformation. |
Case Study: Validating the Product of a Baylis-Hillman Reaction
Let's consider the reaction of this compound with methyl vinyl ketone (MVK), a reaction known to be complex.[2][3] The expected product is a Baylis-Hillman adduct, but side products are possible.
Caption: Baylis-Hillman reaction of this compound.
Validation Strategy:
| Analytical Data | Expected Observation for Baylis-Hillman Adduct | Rationale |
| HRMS | Molecular formula C₁₂H₁₃NO₅ | Confirms the addition of one molecule of MVK to the starting material. |
| IR | Appearance of a broad -OH stretch (~3400 cm⁻¹). Disappearance of the aldehyde C-H stretches. | Confirms the conversion of the aldehyde to a secondary alcohol. |
| ¹H NMR | Disappearance of the aldehyde proton (~10 ppm). Appearance of new signals for the allylic alcohol proton (-CH(OH)-), vinyl protons, and a new methyl group. | Provides direct evidence of the new C-C bond formation and functional group transformation. |
| ¹³C NMR | Disappearance of the aldehyde carbon (~190 ppm). Appearance of a new sp³ carbon attached to oxygen (~70-80 ppm) and new sp² carbons. | Corroborates the ¹H NMR data and confirms the carbon skeleton. |
| X-ray | Definitive 3D structure. | Would be pursued if the product is chiral and the absolute configuration is required, or if NMR data cannot distinguish between possible regioisomers. |
Conclusion
The structural validation of reaction products derived from this compound demands a rigorous, multi-faceted analytical approach. By systematically applying the techniques of Mass Spectrometry, IR Spectroscopy, and comprehensive NMR analysis, researchers can build a robust and self-validating case for their proposed structures. For cases of ultimate ambiguity, particularly concerning stereochemistry, single-crystal X-ray crystallography remains the final arbiter. Adhering to this logical workflow ensures the scientific integrity of the data, which is paramount for the advancement of research and the development of novel chemical entities.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 3-Methoxy-2-nitrobenzaldehyde
For researchers, scientists, and drug development professionals, the robust characterization of chemical intermediates is a cornerstone of reproducible and reliable research. 3-Methoxy-2-nitrobenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds and organic materials, demands rigorous analytical scrutiny to ensure its identity, purity, and quality. This guide provides an in-depth, objective comparison of orthogonal analytical techniques for the comprehensive analysis of this compound, supported by experimental data and established validation principles.
The central tenet of this guide is the concept of analytical cross-validation—a process that ensures the reliability and performance of an analytical procedure by comparing its results with those from other methods.[1] This approach is fundamental to establishing the trustworthiness of analytical data, a critical component of regulatory compliance and successful drug development.
The Imperative of Orthogonal Analytical Approaches
Relying on a single analytical technique, no matter how powerful, can lead to an incomplete or even misleading understanding of a compound's profile. Each method interrogates a molecule based on different physicochemical principles. By employing a suite of orthogonal techniques—methods that measure the same analyte through different mechanisms—we can build a more complete and validated analytical picture. This guide will focus on a quartet of powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparative Overview of Analytical Techniques
The choice of an analytical method is dictated by the specific question being asked—be it quantification of purity, identification of impurities, or confirmation of molecular structure. The following table provides a comparative overview of the primary techniques discussed in this guide.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning of volatile compounds between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Absorption of infrared radiation, causing molecular vibrations. |
| Primary Application | Quantification of purity and separation of non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities; structural elucidation. | Definitive structural elucidation and quantification. | Identification of functional groups. |
| Strengths | High resolution, excellent quantitation, suitable for non-volatile and thermally labile compounds. | High sensitivity and specificity, excellent for impurity identification. | Provides detailed structural information, non-destructive, and quantitative. | Fast, simple, and provides a unique molecular "fingerprint". |
| Limitations | May require chromophore for UV detection, potential for co-elution. | Requires analyte to be volatile and thermally stable, potential for thermal degradation. | Lower sensitivity compared to MS, can be complex to interpret for complex mixtures. | Primarily qualitative, not well-suited for quantifying components in a mixture. |
In-Depth Methodologies and Experimental Data
The following sections provide detailed experimental protocols for each analytical technique, grounded in established practices and tailored for the analysis of this compound. These protocols are designed to be self-validating systems, adhering to the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation.[2][3][4]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the workhorse for purity determination and quantification of related substances in the pharmaceutical industry. For this compound, a reverse-phase HPLC method is highly effective.[5]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid. A typical gradient could be:
-
0-20 min: 30% to 80% Acetonitrile
-
20-25 min: 80% to 30% Acetonitrile
-
25-30 min: 30% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in acetonitrile.
-
Prepare a sample solution of the test article at the same concentration.
-
Filter both solutions through a 0.45 µm syringe filter prior to injection.
-
Data Interpretation:
The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. The presence of impurities, such as isomeric byproducts (e.g., 2-methoxy-3-nitrobenzaldehyde) or starting materials, can be identified by their retention times relative to the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying potential impurities that may not be resolved by HPLC.
Experimental Protocol:
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C (hold for 2 minutes).
-
Ramp: 10 °C/min to 250 °C (hold for 5 minutes).
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 10 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
Filter the solution through a 0.45 µm syringe filter.
-
Data Interpretation:
The mass spectrum of the main peak should correspond to the molecular ion and fragmentation pattern of this compound. Impurities can be identified by searching their mass spectra against a library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed for a comprehensive analysis.
Experimental Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹H NMR Acquisition:
-
A sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
A relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more scans).
-
Proton decoupling is used to simplify the spectrum.
-
Data Interpretation:
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton, the methoxy protons, and the aromatic protons, with characteristic chemical shifts and coupling patterns. The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The spectral data for a related compound, 3-methoxybenzaldehyde, shows characteristic shifts for the aldehyde and methoxy groups which can be used as a reference point.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule, offering a unique "molecular fingerprint."
Experimental Protocol:
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean and a background spectrum has been collected.
-
Place a small amount of the solid this compound sample onto the crystal.
-
Apply pressure to ensure good contact.
-
-
Data Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Interpretation:
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:
-
Aromatic C-H stretch: ~3100-3000 cm⁻¹
-
Aldehyde C-H stretch: Two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹
-
C=O (aldehyde) stretch: ~1700 cm⁻¹
-
NO₂ (nitro) asymmetric and symmetric stretches: ~1530 cm⁻¹ and ~1350 cm⁻¹
-
C-O (methoxy) stretch: ~1250 cm⁻¹
Cross-Validation Workflow and Data Congruence
The true power of this multi-technique approach lies in the cross-validation of the results. The data from each technique should be congruent and paint a consistent picture of the analyte.
Caption: Workflow for the cross-validation of analytical results.
For instance, an impurity detected by HPLC should ideally be identifiable by GC-MS. The structural information from NMR must be consistent with the functional groups identified by FTIR. Any discrepancies in the data should be investigated thoroughly, as they may indicate the presence of an unexpected impurity or a flaw in one of the analytical methods.
Conclusion: A Framework for Analytical Trustworthiness
The cross-validation of analytical results using orthogonal techniques provides a robust and scientifically sound framework for the characterization of this compound. By integrating the quantitative power of HPLC, the impurity identification capabilities of GC-MS, the definitive structural elucidation of NMR, and the functional group confirmation of FTIR, researchers can have a high degree of confidence in the quality and integrity of their chemical intermediates. This comprehensive approach not only ensures data reliability but also aligns with the stringent requirements of the pharmaceutical industry and regulatory bodies, ultimately contributing to the development of safe and effective medicines.
References
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2). [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]
-
Salthammer, T. (2008). Comparison of analytical techniques for the determination of aldehydes in test chambers. Chemosphere, 73(8), 1351-1356. [Link]
-
RTI Laboratories. (n.d.). FTIR Analysis. [Link]
-
Salthammer, T. (n.d.). Comparison of analytical techniques for the determination of aldehydes in test chambers. [Link]
-
Kalaichelvan, S., et al. (2010). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Indian Journal of Pure & Applied Physics, 48, 163-171. [Link]
-
Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
-
Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. [Link]
-
Agilent. (2018). FTIR Spectroscopic Analyze on Aqueous Samples. [Link]
-
MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. [Link]
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- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. database.ich.org [database.ich.org]
- 5. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole | MDPI [mdpi.com]
- 6. rsc.org [rsc.org]
A Comparative Guide to the Reaction Yields of 3-Methoxy-2-nitrobenzaldehyde
This guide provides a comprehensive literature comparison of reaction yields for 3-Methoxy-2-nitrobenzaldehyde, a versatile building block in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of reactions to offer an in-depth analysis of how experimental conditions influence synthetic outcomes. We will explore key transformations, including nitro group reductions, condensation reactions, and cyclization cascades, supported by experimental data from peer-reviewed literature.
Introduction: The Synthetic Utility of this compound
This compound is a valuable aromatic aldehyde due to the strategic placement of its functional groups. The ortho-nitro group, powerfully electron-withdrawing, activates the aldehyde for nucleophilic attack. Simultaneously, this nitro group is a latent amine, accessible through reduction, which opens pathways to a variety of heterocyclic scaffolds. The methoxy group further modulates the electronic properties of the benzene ring. This unique combination of an aldehyde, a reducible nitro group, and a methoxy substituent makes it a key precursor for synthesizing complex molecules, including pharmaceuticals and dyes like quinolines and quinazolines.
This guide will dissect the performance of this compound across several critical reaction classes, providing a comparative analysis of reported yields to inform experimental design and optimization.
Chemoselective Reduction of the Nitro Group
A primary transformation for this substrate is the selective reduction of the nitro group to an amine, yielding 2-amino-3-methoxybenzaldehyde.[1] This product is a crucial intermediate, but its synthesis can be challenging as the aldehyde functionality is also susceptible to reduction. The choice of reducing agent is therefore critical to achieving high yields of the desired amino-aldehyde.
The causality behind the choice of reagent lies in its chemoselectivity. Harsh reducing agents like LiAlH₄ would indiscriminately reduce both the nitro and aldehyde groups. Milder, more selective systems are required.
Comparative Data for Nitro Group Reduction:
| Reducing System | Solvent(s) | Temperature | Time | Product | Yield (%) | Reference / Notes |
| Iron (Fe) powder / Acetic Acid (AcOH) | Glacial Acetic Acid | 95-110 °C | 15 min (then add ketone) | 2-amino-3-methoxybenzaldehyde (in-situ) | High (implied) | Used in domino Friedländer synthesis for quinolines.[2][3] |
| Sodium Dithionite (Na₂S₂O₄) | Isopropanol / Water | Reflux (Batch) | 12 h | Corresponding Alcohol | 83% (for 3-methoxybenzyl alcohol) | General method for aldehyde reduction, not selective for nitro group.[4] |
| Sodium Dithionite (Na₂S₂O₄) | N/A | N/A | N/A | Corresponding Amine | High (implied) | Known for reducing aromatic nitro compounds.[5] |
| Catalytic Hydrogenation (e.g., Pt/C) | Organic Solvent | Increased Pressure | N/A | 2-amino-3-methoxybenzaldehyde | N/A | A common industrial method for nitro reduction.[6] |
Field-Proven Insights:
-
Iron in Acetic Acid (Fe/AcOH): This is a classic and highly effective method for nitro group reduction in acidic media. It is particularly favored for one-pot reactions like the Friedländer synthesis, where the in-situ generation of the 2-aminobenzaldehyde is immediately followed by condensation.[2][3] The system is robust, inexpensive, and generally selective for the nitro group over the aldehyde.
-
Sodium Dithionite (Na₂S₂O₄): While a powerful reducing agent for nitro groups, its application here requires careful condition selection. In aqueous systems, it can also reduce aldehydes to alcohols, as demonstrated in studies on related benzaldehydes.[4][7][8] Its primary advantage is its use under neutral or slightly basic conditions, which is beneficial for base-sensitive substrates.
-
Catalytic Hydrogenation: This method offers a clean reduction with water as the only byproduct. However, it requires specialized equipment (hydrogenator) and careful catalyst selection to prevent over-reduction of the aldehyde group.
Condensation Reactions at the Aldehyde Carbonyl
The electrophilic aldehyde group of this compound readily participates in condensation reactions to form new carbon-carbon bonds. These reactions are fundamental for extending the carbon skeleton and creating α,β-unsaturated systems.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base.[9] The reaction rate and yield are heavily influenced by the electrophilicity of the aldehyde. The strong electron-withdrawing effect of the ortho-nitro group significantly enhances the reactivity of this compound compared to unsubstituted or electron-donating group-substituted benzaldehydes.
Comparative Data for Knoevenagel-type Condensations:
| Active Methylene Compound | Catalyst / Conditions | Product Type | Yield (%) | Reference / Notes |
| Ethyl Acetoacetate | Fe / AcOH, 95-110 °C | Quinoline (via domino reaction) | 86% | Domino Nitro Reduction-Friedländer Synthesis.[3] |
| Malononitrile | Piperidine or Ammonium Acetate | α,β-Unsaturated Dinitrile | High (expected) | General high-yielding protocol for aromatic aldehydes.[10][11] |
| β-Diketones, β-Ketoesters | Base (e.g., piperidine, KOH) | Substituted Quinolines | 61-86% | Friedländer synthesis is a variant of this pathway.[3] |
Expertise & Causality: The success of the Friedländer synthesis, which incorporates a Knoevenagel-type condensation as a key step, underscores the high reactivity of the aldehyde group.[2][3] The ortho-nitro group makes the carbonyl carbon highly electron-deficient, promoting rapid nucleophilic attack by the enolate of the active methylene compound. This intrinsic reactivity often leads to high conversion and excellent yields under relatively mild conditions.
Baylis-Hillman Reaction
This reaction couples an activated alkene (like methyl vinyl ketone, MVK) with the aldehyde, catalyzed by a tertiary amine such as DABCO. The reaction with this compound is noted to be complex, affording not only the expected Baylis-Hillman adduct but also dimer and bis-adducts, which can complicate purification and reduce the yield of the primary product.
Multi-Component and Domino Reactions: The Friedländer Synthesis
One of the most powerful applications of this compound is in the domino nitro reduction-Friedländer synthesis of quinolines.[2][3][12] This reaction elegantly combines two transformations in a single pot: the reduction of the nitro group and the subsequent condensation/cyclization with a ketone.
Workflow for Domino Friedländer Synthesis:
Caption: Domino reaction pathway for quinoline synthesis.
This one-pot procedure is highly efficient as it avoids the isolation of the often-unstable 2-aminobenzaldehyde intermediate. The yields are generally high, demonstrating a robust and atom-economical route to complex heterocyclic products.
Detailed Experimental Protocol: Synthesis of Ethyl 8-methoxy-2-methylquinoline-3-carboxylate
This protocol is adapted from a high-yield (86%) domino nitro reduction-Friedländer heterocyclization.[3] It serves as a self-validating system, representing a reliable method for utilizing this compound.
Materials:
-
This compound (1.0 equiv)
-
Ethyl acetoacetate (3.0 equiv)
-
Iron powder (<100 mesh, 4.0 equiv)
-
Glacial acetic acid
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.32 mmol, 239 mg).
-
Solvent and Reagent Addition: Add glacial acetic acid (10 mL) to the flask. Under a nitrogen atmosphere, add ethyl acetoacetate (3.0 equiv, 3.96 mmol, 515 mg).
-
Heating: Stir the mixture and heat to 95-110 °C using a heating mantle.
-
Reduction: Once the temperature is stable, add iron powder (4.0 equiv, 5.28 mmol, 295 mg) portion-wise over 10-15 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Maintain the temperature and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture over ice-water (50 mL) and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure quinoline derivative.
Conclusion
This compound is a highly reactive and versatile substrate. The analysis of literature data reveals clear patterns in its reaction yields:
-
For Nitro Reduction: The Fe/AcOH system is superior for one-pot syntheses requiring the in-situ formation of 2-amino-3-methoxybenzaldehyde, offering high efficiency for domino reactions.
-
For Condensation Reactions: The aldehyde is highly activated by the ortho-nitro group, leading to excellent yields in Knoevenagel-type condensations, which is a cornerstone of its utility in Friedländer cyclizations.
-
For Overall Strategy: Domino reactions, such as the Friedländer synthesis, represent the most efficient use of this substrate, consistently providing high yields of complex heterocyclic products by minimizing intermediate isolation steps.
This guide demonstrates that a rational choice of reagents and reaction strategy, grounded in an understanding of the substrate's electronic and steric properties, is paramount to achieving high-yield outcomes in the synthesis of valuable chemical entities from this compound.
References
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Title: Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions Source: Beilstein Journal of Organic Chemistry URL: [Link]
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Title: Supporting Information for: Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions Source: Beilstein Journal of Organic Chemistry URL: [Link]
- Title: 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology Source: Google Patents URL
-
Title: Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
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Title: Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions Source: Beilstein Journals URL: [Link]
-
Title: One-pot reductive amination of carbonyl compounds with nitro compounds over the Co-Nx catalyst by transfer hydrogenation Source: ResearchGate URL: [Link]
-
Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series URL: [Link]
-
Title: Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines Source: Molecules (MDPI) URL: [Link]
-
Title: Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Reduction of Aldehydes and Ketones by Sodium Dithionite Source: University of Groningen URL: [Link]
-
Title: 2-Amino-3-methoxybenzaldehyde Source: PubChem URL: [Link]
-
Title: Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds Source: Frontiers in Chemistry URL: [Link]
-
Title: Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds Source: Journal of the Iranian Chemical Society URL: [Link]
-
Title: Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites Source: MDPI URL: [Link]
-
Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: RSC Advances URL: [Link]
-
Title: Sodium Hydrosulfite, Sodium Dithionite Source: Organic Chemistry Portal URL: [Link]
- Title: Method for producing 2-amino-substituted benzaldehyde compound Source: Google Patents URL
-
Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]
-
Title: Knoevenagel condensation Source: Wikipedia URL: [Link]
-
Title: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes Source: Pure and Applied Chemistry URL: [Link]
-
Title: Direct Reductive Amination of Aldehydes with Nitroarenes Using Bio-renewable Formic Acid as a Hydrogen Source Source: ChemSusChem URL: [Link]
-
Title: A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies Source: ResearchGate URL: [Link]
-
Title: Aldehydes, Ketones and Carboxylic Acids Source: BYJU'S URL: [Link]
-
Title: this compound Source: PubChem URL: [Link]
-
Title: The Wittig Reaction Source: Master Organic Chemistry URL: [Link]
-
Title: Wittig Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Catalytic hydrogenation of 2-nitrobenzaldehyde Source: ResearchGate URL: [Link]
-
Title: Problems with wittig reaction Source: Reddit URL: [Link]
-
Title: The Wittig Reaction: Synthesis of Alkenes Source: N/A URL: [Link]
-
Title: A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies Source: CiteSeerX URL: [Link]
-
Title: An Expedient Route to 3-Methoxy-2-furaldehyde Source: ResearchGate URL: [Link]
-
Title: Aldol Condensation Reaction: Benzalacetophenone Source: Scribd URL: [Link]
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A Comparative Guide to the Efficacy of 3-Methoxy-2-nitrobenzaldehyde in Key Organic Transformations
Introduction: Unpacking the Versatility of a Substituted Benzaldehyde
In the landscape of organic synthesis, the choice of starting materials is paramount to the success of a reaction cascade. 3-Methoxy-2-nitrobenzaldehyde (CAS: 53055-05-3) is a seemingly simple aromatic aldehyde that packs a considerable punch in terms of synthetic utility.[1] Its structure, featuring an aldehyde, a nitro group, and a methoxy group on a benzene ring, creates a unique electronic environment that dictates its reactivity and makes it a valuable tool for chemists.[2][3]
The core of its utility lies in the interplay between its functional groups. The potent electron-withdrawing nature of the ortho-nitro group significantly enhances the electrophilicity of the aldehyde carbonyl carbon. This is tempered by the electron-donating resonance effect of the meta-methoxy group. This electronic push-pull system not only modulates the aldehyde's reactivity but also imbues the molecule with photochemical properties that are central to its most prominent applications.
This guide provides a comparative analysis of this compound's efficacy across several critical reaction types, offering field-proven insights and experimental data to inform your synthetic strategy. We will delve into its premier role as a photoremovable protecting group and explore its performance in fundamental carbon-carbon bond-forming reactions and chemoselective reductions.
The Premier Application: Photoremovable Protecting Groups (PPGs)
The most distinguished application of this compound derivatives is in the realm of "caged" compounds, where they serve as photoremovable protecting groups (PPGs).[4] This technology allows for the spatial and temporal release of active molecules with a pulse of light, a technique invaluable in fields from materials science to neurobiology. The 2-nitrobenzyl scaffold is a classic PPG, and the addition of the methoxy group offers distinct advantages.
Mechanism of Photocleavage: A Norrish Type II Pathway
The cleavage mechanism for 2-nitrobenzyl-based PPGs is a well-documented Norrish Type II photoreaction.[5] Upon absorption of UV light, the nitro group is excited, enabling it to abstract a hydrogen atom from the benzylic carbon. This forms an aci-nitro intermediate, which subsequently rearranges and fragments to release the protected substrate, leaving behind a 2-nitrosobenzaldehyde byproduct.[5]
Caption: Photocleavage via a Norrish Type II mechanism.
Comparative Efficacy vs. Other Nitrobenzyl PPGs
The "goodness" of a PPG is measured by its photolysis quantum yield (Φ), molar absorption coefficient (ε) at the irradiation wavelength, and the rate of substrate release. The methoxy substituent on the this compound framework plays a crucial role in tuning these properties.
Expertise & Experience: The electron-donating methoxy group helps to red-shift the molecule's absorption maximum (λmax) to longer, less damaging wavelengths. This is a critical advantage in biological systems where high-energy UV light can be cytotoxic. Furthermore, substituents on the ring can influence the lifetime of the excited state and the efficiency of the subsequent chemical steps, often leading to improved quantum yields compared to the unsubstituted parent compound. For instance, the widely used 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is known for its efficiency.[6]
| Protecting Group | Typical λmax (nm) | Quantum Yield (Φ) | Key Advantages | Key Disadvantages |
| 2-Nitrobenzyl (NB) | ~280-320 | Low to Moderate | Simple, well-understood | Requires higher energy UV, slow release kinetics |
| 3-Methoxy-2-nitrobenzyl | ~340-360 | Moderate | Longer λ, improved Φ over NB | Forms absorbing byproduct |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350-370 | Moderate to High | High efficiency, widely used | Byproduct can be problematic |
| p-Hydroxyphenacyl (pHP) | ~300 | High | Fast release, "cleaner" byproducts via rearrangement | Different mechanism, requires water |
Experimental Protocol: Photocleavage of a Protected Carboxylic Acid
This protocol provides a self-validating system for assessing cleavage efficiency.
-
Sample Preparation: Dissolve the 3-methoxy-2-nitrobenzyl-protected carboxylic acid in a suitable solvent (e.g., acetonitrile/water) to a concentration of 0.1 mM in a quartz cuvette.
-
Pre-irradiation Analysis: Record the UV-Vis absorption spectrum of the solution. Analyze a sample by HPLC to establish a baseline (t=0) concentration of the starting material and the free carboxylic acid.
-
Photolysis: Irradiate the sample using a filtered mercury lamp or a dedicated photoreactor equipped with a >340 nm filter. Stir the solution during irradiation.
-
Time-course Monitoring: At defined time intervals (e.g., 1, 2, 5, 10, 30 minutes), withdraw aliquots from the cuvette.
-
Post-irradiation Analysis: Analyze each aliquot by HPLC to quantify the disappearance of the starting material and the appearance of the free carboxylic acid and the 3-methoxy-2-nitrosobenzaldehyde byproduct.
-
Validation: A successful experiment will show a time-dependent decrease in the protected acid peak and a corresponding increase in the free acid peak on the HPLC chromatogram. The isosbestic points in the UV-Vis spectra during irradiation also indicate a clean conversion.
Performance in Carbon-Carbon Bond-Forming Reactions
The highly electrophilic aldehyde of this compound makes it an excellent substrate for various nucleophilic addition reactions that form the backbone of organic synthesis.
The Baylis-Hillman Reaction
This compound is an effective electrophile in the Baylis-Hillman reaction, a DABCO-catalyzed coupling of an aldehyde and an activated alkene.[7] The strong electron-withdrawing effect of the nitro group is the dominant factor, accelerating the initial nucleophilic attack of the catalyst on the alkene and the subsequent addition of the enolate to the aldehyde.
Comparative Insight: Compared to benzaldehyde, the reaction with this compound proceeds more readily due to the enhanced electrophilicity of the carbonyl. However, it can be more complex than reactions with simpler nitrobenzaldehydes, sometimes yielding dimers and diastereomeric bis-adducts alongside the expected product, necessitating careful optimization of reaction conditions.[7]
Caption: General experimental workflow for the Baylis-Hillman reaction.
The Wittig Reaction
The Wittig reaction, which converts aldehydes to alkenes, is highly effective with this compound.[8][9] The reaction's success hinges on the nucleophilic attack of the phosphorus ylide on the aldehyde carbonyl. The electron-deficient nature of the aldehyde in this substrate facilitates this key step, often leading to high yields.[10]
Comparative Efficacy: The presence of electron-withdrawing groups generally accelerates the Wittig reaction. Therefore, this compound is expected to react faster and more completely than electron-neutral (benzaldehyde) or electron-rich (4-methoxybenzaldehyde) substrates under identical conditions.
| Aldehyde Substrate | Relative Reactivity | Typical Yield | Causality |
| 4-Methoxybenzaldehyde | Lower | Good to High | Electron-donating group deactivates the carbonyl, slowing the reaction. |
| Benzaldehyde | Moderate | High | Baseline reactivity for an aromatic aldehyde. |
| This compound | High | High | Potent electron-withdrawing nitro group strongly activates the carbonyl. |
| 4-Nitrobenzaldehyde | Very High | High | Very strong activation from the para-nitro group.[10] |
Experimental Protocol: Wittig Olefination
-
Ylide Generation: Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C. Add a strong base such as potassium t-butoxide (1.1 eq) portion-wise. Stir the resulting orange-red mixture for 1 hour at 0 °C.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of the aldehyde by TLC.
-
Quenching and Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.
Chemoselective Aldehyde Reduction
A common challenge in organic synthesis is the selective transformation of one functional group in the presence of others. The reduction of this compound to 3-methoxy-2-nitrobenzyl alcohol is a prime example of chemoselectivity, as the aldehyde must be reduced without affecting the sensitive nitro group.
Efficacy and Reagent Choice: Standard hydride reagents like sodium borohydride (NaBH₄) are ideal for this transformation.[11] NaBH₄ is a mild reducing agent, perfectly capable of reducing aldehydes and ketones but generally unreactive towards nitro groups under standard conditions. In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce both the aldehyde and the nitro group.
Comparative Insight: The reduction of this compound is comparable in efficiency to that of other nitrobenzaldehydes.[11] The electronic nature of the ring has a minor effect on the reduction rate with a powerful reagent like NaBH₄, but the key is the inherent difference in reactivity between the aldehyde and nitro functionalities, which allows for high selectivity. This contrasts with substrates like 4-methoxybenzaldehyde, where only one reducible group is present.[12]
Caption: Workflow for the selective reduction of the aldehyde group.
Conclusion
This compound is a highly versatile and effective reagent whose utility is governed by the unique electronic interplay of its substituents. Its premier application is as a photoremovable protecting group, where the methoxy group helps tune its photochemical properties for use with longer, safer wavelengths. In classical organic reactions, the powerful electron-withdrawing nitro group makes its aldehyde exceptionally reactive towards nucleophiles, leading to high efficacy in carbon-carbon bond-forming reactions like the Baylis-Hillman and Wittig reactions. Finally, it serves as an excellent model for chemoselective reductions, where the aldehyde can be cleanly reduced in the presence of the nitro group using mild hydride reagents. Understanding these comparative efficacies allows researchers to strategically deploy this powerful building block in complex synthetic challenges.
References
- Idahosa, K. C., et al. (2011). Elucidation of the complex Baylis-Hillman reaction of this compound with methyl vinyl ketone. South African Journal of Chemistry, 64, 144-150.
- Albert, A., & Hampton, A. (1952). Analogues of 8-hydroxyquinoline having additional cyclic nitrogen atoms. Part I. Preparative. Journal of the Chemical Society, 4985-4993.
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of this compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C8H7NO4). Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2023). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Retrieved from [Link]
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Chegg.com. (2018). Solved Consider the Wittig reaction: 3-nitrobenzaldehyde. Retrieved from [Link]
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Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]
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Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse. Retrieved from [Link]
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Bochet, C. G. (2001). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Organic Letters, 3(9), 1287-1290. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). A Solvent Free Wittig Reaction. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. Retrieved from [Link]
-
ResearchGate. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]
-
CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. Retrieved from [Link]
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Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
-
Reddit. (2022). Problems with wittig reaction. Retrieved from [Link]
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A Senior Application Scientist's Comparative Guide to the Analysis of Isomeric Impurities in 3-Methoxy-2-nitrobenzaldehyde
For researchers, scientists, and drug development professionals, the control of impurities in active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle, but a fundamental pillar of ensuring drug safety and efficacy. As stipulated by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), all impurities present at levels greater than the reporting threshold must be documented, and those exceeding the identification threshold require full structural characterization. This guide focuses on 3-Methoxy-2-nitrobenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds.[1]
The synthesis of this intermediate, often involving the nitration of 3-methoxybenzaldehyde, can inadvertently lead to the formation of several positional isomers. These isomers, having the same molecular weight but differing in the substitution pattern on the aromatic ring, pose a significant analytical challenge. Their similar physicochemical properties make them difficult to separate, yet their distinct toxicological profiles necessitate their accurate quantification.
This document provides a comparative analysis of three primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—for the robust separation and quantification of isomeric impurities in this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to guide you in selecting the most appropriate technique for your laboratory's needs.
The Analytical Challenge: Potential Isomeric Impurities
The electrophilic nitration of 3-methoxybenzaldehyde is directed by two competing substituents: the meta-directing aldehyde group and the ortho-, para-directing methoxy group. This complex directive effect can result in a mixture of products alongside the desired this compound. The most probable isomeric impurities include:
-
4-Methoxy-2-nitrobenzaldehyde
-
5-Methoxy-2-nitrobenzaldehyde
-
2-Methoxy-6-nitrobenzaldehyde
-
6-Methoxy-2-nitrobenzaldehyde (structurally identical to 2-Methoxy-6-nitrobenzaldehyde)
-
Other dinitro or methoxy-nitrobenzaldehyde isomers depending on reaction conditions.
A robust analytical method must be specific enough to resolve the main component from all these potential isomers and any other process-related impurities or degradation products.[2]
General Workflow for Impurity Analysis
The process of analyzing and controlling impurities follows a structured workflow, from initial method development to routine quality control. This ensures that the analytical procedure is suitable for its intended purpose.[3]
Caption: A generalized workflow for pharmaceutical impurity analysis.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is a critical decision based on the analyte's properties, the required sensitivity, laboratory capabilities, and desired throughput.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation using a supercritical fluid (typically CO₂) as the mobile phase, combining properties of gas and liquid.[4] |
| Applicability | Broadly applicable to most non-volatile or thermally labile organic molecules. The gold standard for impurity profiling.[5] | Suitable for volatile and thermally stable compounds. The analyte's melting point (97-101°C) makes it amenable to GC.[6] | Excellent for separating structurally similar compounds and isomers, including chiral molecules.[7][8] |
| Resolution | Very good to excellent, highly tunable via mobile phase composition and stationary phase chemistry. | Excellent, especially with long capillary columns. Method development often focuses on the temperature program.[9] | Superior resolution for isomers due to the unique properties of supercritical fluids.[10] |
| Speed | Moderate. Typical run times are 15-60 minutes. UPLC/UHPLC offers faster analysis. | Fast. Run times can be under 10 minutes, especially with modern low thermal mass (LTM) GC systems.[9] | Very fast. Low viscosity of the mobile phase allows for high flow rates, often 3-5 times faster than HPLC.[11] |
| Solvent Usage | High consumption of organic solvents (acetonitrile, methanol), leading to higher costs and environmental impact. | Minimal solvent usage, primarily for sample preparation. Carrier gas (He, H₂) is the main consumable. | "Green" technique. Primarily uses CO₂ with small amounts of organic co-solvents (modifiers).[4] |
| Detection | Highly versatile (UV-Vis, PDA, MS, CAD). UV detection is ideal for aromatic nitro compounds. | Versatile (FID, MS, TCD). Flame Ionization Detector (FID) is robust and sensitive for organic compounds. MS provides identification. | Compatible with most LC and GC detectors (UV, MS, FID). MS coupling is straightforward.[11] |
| Key Advantage | Universally established, robust, and versatile with a vast library of available methods and columns. | High efficiency and speed for suitable analytes; low solvent cost. | Unmatched speed and resolving power for isomeric separations with significant environmental benefits.[7] |
| Key Limitation | High solvent consumption and disposal costs. Slower than GC or SFC. | Limited to thermally stable and volatile compounds. Potential for on-column degradation. | Higher initial instrument cost. Requires specialized knowledge for method development. |
Methodology & Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common technique for impurity profiling due to its robustness and wide applicability.[12][13] For nitroaromatic compounds, reversed-phase HPLC with UV detection is the method of choice, leveraging the strong chromophores of the analytes.
Causality: A C18 (octadecylsilane) stationary phase is selected for its hydrophobic character, which provides good retention for moderately polar aromatic compounds like this compound. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, is optimized to achieve differential partitioning of the isomers based on subtle differences in their polarity, thereby enabling separation.
Caption: Experimental workflow for HPLC analysis.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC or UPLC system with a Quaternary Pump, Autosampler, Column Thermostat, and Photodiode Array (PDA) or UV Detector.
-
Chemicals & Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (or Formic Acid for MS-compatibility)[14]
-
This compound reference standard and sample.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Newcrom R1 or equivalent)[14]
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of ~1.0 mg/mL (for main peak) and ~0.005 mg/mL (for impurity quantification, corresponding to 0.5%).
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of ~1.0 mg/mL.
-
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 2.0.
-
Analysis: Inject the blank (diluent), standard, and sample solutions. Identify impurity peaks by their relative retention times (RRT) to the main peak. Quantify using the area of the diluted standard or by area percent normalization, assuming equal response factors for isomers as a starting point.
Gas Chromatography (GC)
GC is a powerful technique for separating volatile compounds. Given that this compound can be volatilized at typical GC inlet temperatures without degradation, this method offers a high-speed, high-resolution alternative to HPLC.
Causality: A polar capillary column (e.g., wax-type or mid-polarity phenyl-type) is chosen because it can interact differently with the polar nitro, methoxy, and aldehyde functional groups of the isomers. Separation is achieved based on differences in boiling points and specific interactions with the stationary phase. A temperature program is essential to first elute more volatile impurities at lower temperatures and then ramp up the temperature to elute the main analyte and less volatile isomers in a reasonable time with sharp peaks.[15][16]
Caption: Experimental workflow for GC analysis.
Experimental Protocol: GC-FID
-
Instrumentation: Gas Chromatograph equipped with a Split/Splitless Inlet and a Flame Ionization Detector (FID).
-
Chemicals & Reagents:
-
Dichloromethane or Acetone (GC Grade)
-
Helium or Hydrogen (High Purity Carrier Gas)
-
This compound reference standard and sample.
-
-
Chromatographic Conditions:
-
Column: HP-5 (5% Phenyl Methyl Siloxane) or DB-WAX (Polyethylene Glycol), 30 m x 0.32 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Inlet Temperature: 250 °C
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial: 150 °C, hold for 2 min
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 min at 240 °C
-
-
Detector Temperature (FID): 280 °C
-
Injection Volume: 1 µL
-
-
Sample Preparation:
-
Solvent: Dichloromethane
-
Standard & Sample Preparation: Prepare as in the HPLC protocol, using Dichloromethane as the solvent, with a sample concentration of ~1.0 mg/mL.
-
-
System Suitability: Similar to HPLC, inject a standard to check for peak shape and reproducibility (RSD ≤ 2.0%).
-
Analysis: Inject blank, standard, and sample solutions. Quantify impurities based on area percent, applying relative response factors (RRFs) if known or determined.
Supercritical Fluid Chromatography (SFC)
SFC merges the best attributes of liquid and gas chromatography, using a supercritical fluid like CO₂ as the primary mobile phase. Its low viscosity and high diffusivity enable rapid, high-efficiency separations, making it particularly adept at resolving complex mixtures of isomers.[7][10]
Causality: SFC operates in a mode similar to normal-phase HPLC. The primary mobile phase (supercritical CO₂) is non-polar, and separation is achieved on polar stationary phases. Small amounts of polar organic solvents (modifiers), like methanol, are added to the CO₂ to increase solvent strength and modulate selectivity. The subtle differences in the polarity of the isomers and their interaction with the stationary phase are amplified by the unique solvating properties of the supercritical fluid, leading to excellent separation in a fraction of the time required by HPLC.
Caption: Experimental workflow for SFC analysis.
Experimental Protocol: SFC-UV
-
Instrumentation: Analytical SFC system with pumps for CO₂ and modifier, an automated back pressure regulator (BPR), column oven, and UV/PDA detector.
-
Chemicals & Reagents:
-
Carbon Dioxide (SFC Grade)
-
Methanol (HPLC Grade)
-
This compound reference standard and sample.
-
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H or a polar silica-based column (e.g., Diol, Amino), 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: Supercritical CO₂ with Methanol as a modifier.
-
Gradient: 5% to 25% Methanol over 5 minutes.
-
Flow Rate: 3.0 mL/min
-
Outlet Pressure (BPR): 150 bar
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Diluent: Methanol
-
Standard & Sample Preparation: Prepare as in the HPLC protocol, using Methanol as the solvent, with a sample concentration of ~1.0 mg/mL.
-
-
System Suitability: Check for peak shape and reproducibility. Given the speed, multiple injections can be performed quickly to ensure system stability.
-
Analysis: Inject blank, standard, and sample solutions. The fast run times allow for rapid screening and method optimization. Quantification follows the same principles as HPLC.
Conclusion and Recommendations
The selection of an optimal analytical method for isomeric impurities in this compound is a balance of performance, speed, and operational cost.
-
HPLC remains the most robust and universally accessible method. It is the recommended starting point for any quality control laboratory, offering reliable and reproducible results with a wide range of validated columns and conditions. Its primary drawback is the longer analysis time and high consumption of organic solvents.
-
GC presents a compelling high-speed, low-cost alternative for routine analysis, provided the analyte and all potential impurities are thermally stable. Its high resolving power and minimal solvent waste make it an excellent choice for high-throughput environments.
-
SFC stands out as the superior technique for challenging isomeric separations. For research and development settings where resolving closely eluting isomers is paramount, or in organizations with a "green chemistry" mandate, SFC offers unparalleled speed and separation efficiency. While the initial investment is higher, the long-term savings in solvent costs and increased throughput can provide a significant return.
Ultimately, the method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose, ensuring the generation of accurate and reliable data for regulatory submission and confirming the quality and safety of the final pharmaceutical product.[3][17]
References
-
ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Huber, M., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(4), 1433-1439. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
FDA. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. SIELC. [Link]
-
USP. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. United States Pharmacopeia. [Link]
-
International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. IJR. [Link]
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Han, X., & Gross, R. W. (2020). Advances of supercritical fluid chromatography in lipid profiling. Journal of Lipid Research, 61(6), 843-856. [Link]
-
Klick, S. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 570-579. [Link]
-
Agilent. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent Technologies. [Link]
-
ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?. ResearchGate. [Link]
-
Slideshare. (n.d.). Analytical methods validation as per ich & usp. SlideShare. [Link]
-
Omics. (2022). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. Omics Online. [Link]
-
Royal Society of Chemistry. (n.d.). Separation of 10 regio isomers of bromofluoro benzaldehyde by low thermal mass gas chromatography (LTM GC). RSC Publishing. [Link]
-
Restek. (n.d.). Benzaldehyde. Restek. [Link]
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ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. ResearchGate. [Link]
-
ResearchGate. (2001). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. [Link]
-
PubMed. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. National Library of Medicine. [Link]
-
Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Oxford Instruments. [Link]
-
Technology Networks. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Technology Networks. [Link]
-
IJRPS. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Research in Pharmaceutical Sciences. [Link]
-
Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. [Link]
-
IAJPS. (2018). Impurity profiling and drug characterization: backdrop and approach. Indo American Journal of Pharmaceutical Sciences. [Link]
-
Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]
-
AMSbiopharma. (2023). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
-
ResearchGate. (2001). Separation of ortho/meta isomers of nitrobenzaldehyde via 1,3-dioxolane.... ResearchGate. [Link]
-
Wikipedia. (n.d.). 3-Nitrobenzaldehyde. Wikipedia. [Link]
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A Comparative Guide to Establishing a Reference Standard for 3-Methoxy-2-nitrobenzaldehyde
Introduction: The Imperative for a Robust Reference Standard
In the landscape of pharmaceutical research and drug development, the integrity of analytical data is paramount. Intermediates such as 3-Methoxy-2-nitrobenzaldehyde are critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] The reliability of every subsequent analytical measurement, from reaction monitoring to final product release, hinges on the quality of the reference standards used. A reference standard is not merely a highly pure substance; it is a thoroughly characterized material used as a benchmark for identity, strength, quality, and purity.[3][4]
This guide provides a comprehensive framework for establishing a reliable reference standard for this compound. We will delve into the essential analytical techniques, compare their strengths and weaknesses, and provide detailed, field-proven protocols. The objective is to equip researchers, scientists, and quality control professionals with the knowledge to qualify a reference standard that ensures data integrity and meets stringent regulatory expectations as outlined by bodies like the International Council for Harmonisation (ICH).[5][6][7]
Physicochemical Profile of this compound
A foundational step in establishing a reference standard is to confirm the basic physicochemical properties of the compound. These parameters serve as the initial identity check for any candidate material.
| Property | Value | Source(s) |
| CAS Number | 53055-05-3 | [1][8][9] |
| Molecular Formula | C₈H₇NO₄ | [8][10] |
| Molecular Weight | 181.15 g/mol | [8][9][10] |
| Appearance | White to beige or yellow crystalline powder | [1][2] |
| Melting Point | 97-101 °C (lit.) | [1][9][10] |
| Solubility | Soluble in organic solvents like ethanol, ether, and dichloromethane; almost insoluble in water.[10] |
The Reference Standard Qualification Workflow
Establishing a primary reference standard is a rigorous process that involves unequivocal structural confirmation, comprehensive purity assessment, and stability evaluation. The workflow ensures that the material is not only pure but also stable under defined storage conditions.
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A Guide to Inter-Laboratory Comparison of 3-Methoxy-2-nitrobenzaldehyde Analysis: A Method Validation Approach
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for 3-Methoxy-2-nitrobenzaldehyde. As a crucial intermediate in pharmaceutical synthesis, the accurate and precise quantification of this compound is paramount to ensuring drug product quality and safety. This document is intended for researchers, scientists, and drug development professionals, offering a practical approach to method validation and comparison, grounded in scientific principles and regulatory expectations.
The accurate analysis of this compound is a critical in-process control and quality assessment step in the synthesis of various active pharmaceutical ingredients (APIs). The presence of isomers or related impurities can significantly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential. This guide will compare two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), through the lens of a hypothetical inter-laboratory study. The principles outlined are based on the International Council for Harmonisation (ICH) guidelines for analytical procedure validation, specifically ICH Q2(R1).[1][2][3]
The Imperative of Inter-Laboratory Validation
An inter-laboratory study, also known as a collaborative study or round-robin test, is the pinnacle of analytical method validation. It provides an objective assessment of a method's reproducibility, which is the precision of the method when performed by different analysts in different laboratories, using different equipment.[4][5] A successful inter-laboratory comparison demonstrates the robustness and transferability of the analytical procedure, instilling confidence in its suitability for routine use across various manufacturing and testing sites.
Designing the Inter-Laboratory Study
A well-designed inter-laboratory study is crucial for generating meaningful and statistically sound data. The following diagram illustrates the key stages of a typical inter-laboratory study for the comparison of analytical methods for this compound.
Caption: Workflow of the Inter-Laboratory Study.
Analytical Methodologies
This guide proposes a comparative study of two widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometric detection (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. The method described below is a reverse-phase HPLC method, which is commonly used for the separation of moderately polar compounds.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.05 M dipotassium hydrogen phosphate buffer (pH adjusted to 7.5 with phosphoric acid) and methanol (80:20 v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.[6]
-
Detection Wavelength: 240 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
The causality behind these choices lies in achieving optimal separation and detection. The C18 column provides good retention for the moderately polar analyte. The buffered mobile phase ensures consistent ionization state and peak shape. The chosen wavelength of 240 nm is based on the UV absorbance spectrum of nitrobenzaldehyde isomers, providing good sensitivity.
Caption: HPLC Analysis Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high specificity due to the mass spectrometric detection.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless).
-
Oven Temperature Program: Initial temperature of 100 °C (hold for 2 minutes), ramp at 15 °C/min to 280 °C (hold for 5 minutes).
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-250.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in ethyl acetate to a final concentration of approximately 0.1 mg/mL.
The choice of a non-polar column like HP-5MS is suitable for the analysis of moderately polar aromatic compounds. The temperature program is designed to ensure good separation from potential impurities and adequate peak shape. The splitless injection mode is chosen for better sensitivity, which is crucial for impurity profiling.
Sources
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methoxy-2-nitrobenzaldehyde for Research Professionals
In the landscape of drug discovery and chemical synthesis, the integrity of our work is defined not only by the success of our reactions but also by the diligence with which we manage the entire lifecycle of our chemical reagents. The proper disposal of reactive intermediates like 3-Methoxy-2-nitrobenzaldehyde is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide moves beyond a simple checklist, providing a deep, technically-grounded framework for handling and disposing of this compound, ensuring that safety protocols are not just followed, but understood.
The Chemist's Perspective: Understanding the Hazard Profile
Before any disposal protocol can be established, a thorough understanding of the molecule's inherent risks is paramount. The structure of this compound, featuring both an aldehyde and a nitro group on an aromatic ring, presents a distinct hazard profile that must be respected.
-
The Nitro Group (-NO2): This electron-withdrawing group renders the compound an oxidizing agent. Aromatic nitro compounds are a class of chemicals known for their potential toxicity and environmental persistence. Their presence necessitates careful segregation from reducing agents to prevent unwanted, potentially exothermic reactions.
-
The Aldehyde Group (-CHO): Aldehydes are reactive functional groups and are typically irritants. The primary routes of occupational exposure—inhalation, skin, and eye contact—can lead to irritation[1][2][3].
The Globally Harmonized System (GHS) provides a clear summary of these risks, which should be familiar to every user before the bottle is even opened.
| Hazard Classification | GHS Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | ❗ |
| Skin Irritation (Category 2) | H315: Causes skin irritation | ❗ |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | ❗ |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | ❗ |
Table 1. GHS Hazard Classification for this compound[2][3].
The Disposal Workflow: From Bench to Final Disposition
A robust disposal plan is a multi-step process that begins at the point of waste generation. The following workflow illustrates the necessary stages for safely managing this compound waste within a laboratory setting.
Caption: A procedural flowchart for responding to a spill of this compound.
In Case of a Spill:
-
Alert & Secure: Immediately alert personnel in the vicinity and restrict access to the area.
-
Personal Protection: Before attempting to clean a small spill, don appropriate PPE, including a lab coat, gloves, and safety goggles. An N95 respirator may be appropriate if there is a risk of airborne dust.[4]
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Collection: Carefully sweep or scoop the contained material into a designated waste container for disposal. Avoid creating dust.[5][6]
-
Decontamination: Clean the spill area thoroughly.
-
Large Spills: For spills that are large, uncontrolled, or occur in a poorly ventilated area, evacuate immediately and contact your EHS emergency line.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin thoroughly with soap and water.[2][3] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3][7]
By integrating these scientifically-grounded procedures into your laboratory's standard operating protocols, you contribute to a robust culture of safety that protects you, your colleagues, and the wider community.
References
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This compound - Hazardous Agents. Haz-Map. [Link]
-
Hazard Communication Standard. Occupational Safety and Health Administration (OSHA). [Link]
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The Systematic Identification of Organic Compounds, 8th Ed. Shriner, R. L.; Herman, C. K. F.; Morill, T. C.; Cyrtin, D. Y.; Fuson, R.C. J. Wiley & Sons, New York, 2004. (Referenced in search result,[8] provides context on nitro compound chemistry).
-
This compound PubChem Entry. National Center for Biotechnology Information. [Link]
-
Safety Data Sheet for 3-Methoxybenzaldehyde. Chemos GmbH & Co.KG. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press (2011). [Link]
-
Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations Economic Commission for Europe (UNECE). [Link]
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- 7. echemi.com [echemi.com]
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Navigating the Safe Handling of 3-Methoxy-2-nitrobenzaldehyde: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the meticulous handling of chemical reagents is paramount. This guide provides essential, in-depth information on the safe use of 3-Methoxy-2-nitrobenzaldehyde, a compound that, while valuable, requires stringent safety protocols. Our commitment is to empower you with the knowledge to not only advance your research but to do so with the highest degree of safety and confidence.
Understanding the Hazard Profile
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. This ensures a robust barrier against potential exposure through inhalation, dermal contact, and eye contact.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] | Protects against splashes and airborne dust particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile) inspected prior to use.[3][6] | Prevents direct skin contact and potential irritation or absorption. |
| Body Protection | A flame-resistant lab coat, worn fully fastened. For larger quantities, a chemical-resistant apron over the lab coat is recommended.[7] | Protects the body from spills and splashes. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[3] Work should always be conducted in a certified chemical fume hood to minimize inhalation risk.[6][7] | Safeguards against the inhalation of fine dust particles. |
Procedural Guidance for Safe Handling and Disposal
Adherence to a strict, step-by-step protocol is the bedrock of laboratory safety. The following workflow is designed to minimize risk at every stage of handling this compound.
Experimental Workflow: From Weighing to Reaction
-
Preparation and Engineering Controls :
-
Weighing and Transfer :
-
Reaction Setup and Monitoring :
-
Keep the fume hood sash at the lowest practical height throughout the experiment.[7]
-
Continuously monitor the reaction for any signs of unexpected changes.
-
-
Post-Experiment Decontamination :
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Properly label and store any resulting products or mixtures.[7]
-
Disposal Plan: A Critical Final Step
Improper disposal of chemical waste poses a significant threat to both personnel and the environment.
-
Waste Segregation :
-
Container Management :
-
Storage and Disposal :
-
Store hazardous waste in a well-ventilated, cool, and designated area, away from heat sources and direct sunlight.[6][8]
-
Dispose of the waste through a certified hazardous waste disposal service, in accordance with all local, state, and federal regulations.[5][8] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[3][6]
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
-
Skin Contact : Immediately take off contaminated clothing.[3] Wash the affected area with plenty of soap and water.[5][9][10] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[3][5] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Rinse the mouth with water.[3] Do not induce vomiting.[3] Seek immediate medical attention.
-
Spill : Evacuate personnel to a safe area.[3] Remove all sources of ignition.[3] Wearing appropriate PPE, collect the spilled material and place it in a suitable, closed container for disposal.[3]
Below is a visual representation of the general workflow for handling a chemical spill.
Caption: Workflow for a chemical spill response.
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This proactive approach to chemical handling not only ensures compliance but also fosters a culture of safety and scientific excellence.
References
- This compound SDS, 53055-05-3 Safety Data Sheets - ECHEMI. (n.d.).
- Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile | BenchChem. (n.d.).
- This compound - Hazardous Agents - Haz-Map. (n.d.).
- This compound >= 97 53055-05-3 - Sigma-Aldrich. (n.d.).
- 3-METHOXY-4-NITROBENZALDEHYDE SDS, 80410-57-7 Safety Data Sheets - ECHEMI. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 17).
- This compound | C8H7NO4 | CID 98867 - PubChem. (n.d.).
- Personal Protective Equipment | US EPA. (2025, September 12).
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- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
- Safety Data Sheet: 3-Methoxybenzaldehyde, 98% - Chemos GmbH&Co.KG. (2020, January 15).
- 3 Common Chemicals That Require Protective Clothing - International Enviroguard. (2019, April 8).
- Nitro Compounds | Environmental Health & Safety. (n.d.).
- Proper Disposal of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone: A Comprehensive Guide - Benchchem. (n.d.).
- Herbicide Personal Protective Equipment (PPE) - YouTube. (2022, January 21).
- 3-NITRO BENZALDEHYDE CAS NO 99-61-6 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
